molecular formula C10H18O B026182 Terpinen-4-ol CAS No. 562-74-3

Terpinen-4-ol

Katalognummer: B026182
CAS-Nummer: 562-74-3
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: WRYLYDPHFGVWKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Carvomenthenol, also widely known as Terpinen-4-ol (T-4-ol), is a monocyclic monoterpene tertiary alcohol and a principal bioactive component of various essential oils, most notably Tea Tree Oil and Thyme Oil . As a versatile phytochemical, it appears as a colorless to pale yellow viscous liquid with a mild, earthy, and woody odor . It is sparingly soluble in water but readily miscible in alcohols and oils . Key Research Areas and Applications: • Antimicrobial & Anti-Biofilm Research: T-4-ol exhibits remarkable broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) ESKAPE pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . Its efficacy extends to oral pathogens and fungi, including Candida species, making it a compelling candidate for prospecting novel antimicrobials and anti-biofilm agents to combat antibiotic resistance . • Anti-Cancer Investigations: Studies have demonstrated that T-4-ol can inhibit the in vitro growth of human melanoma cells and trigger apoptosis in colorectal tumor cells, highlighting its potential as an agent for oncological research . • Cardiovascular & Metabolic Research: Research indicates T-4-ol induces vascular smooth muscle relaxation and has shown anti-hypertensive and cardioprotective effects in animal models, suggesting applications in cardiovascular disease research . • Anti-Inflammatory & Immunomodulatory Studies: T-4-ol possesses significant anti-inflammatory and immunomodulatory properties. It has been shown to alleviate symptoms of allergic rhinitis and asthma in murine models by suppressing interleukin-13 and mucus production . Mechanism of Action: The compound's antimicrobial action is multifaceted, involving disruption of microbial cell membranes and inhibition of quorum sensing, which reduces virulence factor production . Its anti-cancer and anti-inflammatory effects are linked to the induction of apoptosis and modulation of key signaling pathways and cytokine production . Safety and Handling: A single-dose toxicity study in ICR mice suggested a lethal dose greater than 50 mg/kg via intramuscular injection, with observed clinical signs at higher doses but no substance-related mortality . This product is intended For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-methyl-1-propan-2-ylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYLYDPHFGVWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044824
Record name 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow, oily liquid; Warm-peppery, mildly earthy, musty-woody odour
Record name 4-Carvomenthenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/101/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

209 °C, 88.00 to 90.00 °C. @ 6.00 mm Hg
Record name 4-Terpineol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-Menth-1-en-4-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035833
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

79 degrees C (174 degrees F) - closed cup
Record name 4-Terpineol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Slightly soluble in water, soluble in oils, Soluble (in ethanol)
Record name 4-Carvomenthenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/101/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.926 g/cu cm at 20 °C, 0.928-0.934
Record name 4-Terpineol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-Carvomenthenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/101/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Color/Form

Colorless to pale yellow liquid

CAS No.

562-74-3
Record name Terpinen-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=562-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Terpineol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terpinen-4-ol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12816
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Carvomenthenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-menth-1-en-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.396
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-TERPINEOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L65MV77ZG6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Terpineol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-Menth-1-en-4-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035833
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Physicochemical properties of Terpinen-4-ol for formulation studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Terpinen-4-ol for Formulation Studies

Introduction

This compound is a naturally occurring monoterpene alcohol and the principal bioactive constituent of Tea Tree Oil (TTO), derived from the Australian plant Melaleuca alternifolia.[1][2] Renowned for its broad-spectrum antimicrobial and potent anti-inflammatory properties, this compound is a promising therapeutic agent for a variety of inflammatory conditions and infections.[1][2][3][4] Its use in pharmaceutical and cosmetic formulations is growing, necessitating a thorough understanding of its physicochemical properties to develop stable, effective, and safe delivery systems.[4][5]

However, challenges such as its volatile nature, low water solubility, and potential for oxidation limit its direct application.[5][6] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its analysis, and insights into its biological mechanisms to aid researchers, scientists, and drug development professionals in creating advanced formulations.

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of this compound is the cornerstone of successful formulation development. These properties influence its solubility, stability, permeability, and ultimately, its bioavailability and therapeutic efficacy.

General and Physical Properties
PropertyValueReferences
Molecular Formula C₁₀H₁₈O[7][8][9]
Molecular Weight 154.25 g/mol [7][8]
Appearance Colorless to pale yellow oily liquid[5][7][10]
Odor Warm-peppery, mildly earthy, musty-woody, pine-like[5][7][10]
Taste Herbal pepper flavoring[5][7]
Density 0.926 - 0.931 g/cm³ at 20°C[5][7][8]
Boiling Point 209 - 212 °C at 760 mmHg[2][7][10]
Flash Point 79 °C (174 °F) - closed cup[7][8]
Refractive Index n20/D 1.478[10]
Solubility and Partitioning Properties

The solubility of a drug substance is a critical factor in formulation design, impacting its dissolution rate and absorption. This compound's lipophilic nature dictates its solubility profile.

PropertyValueNotesReferences
Water Solubility Slightly soluble (386.6 - 1491 mg/L at 25°C)Miscible with water at 3.87 x 10⁺² mg/L at 25°C has also been reported.[2][5][10][11]
Solvent Solubility Soluble in alcohols, oils, ethers, and DMSOSoluble in DMSO at 27.5 mg/mL (178.28 mM) and 100 mg/mL (648.30 mM).[10][12][13]
LogP (o/w) 2.538 - 3.26Indicates a highly lipophilic nature.[2][5][7]
pKa 14.94 ± 0.40 (Predicted)As a tertiary alcohol, it is a very weak acid.[10]
Stability and Storage

This compound is susceptible to degradation, which can impact its therapeutic activity and safety profile.

PropertyRecommendationReferences
Stability Stable under standard conditions. Combustible. Incompatible with strong oxidizing agents. Terpenes tend to polymerize with high oxidation and are unstable in acidic and alkaline bases.[8][10][14]
Storage Store at -20°C for long-term (powder). In solvent, store at -80°C for up to 1 year. Keep away from direct sunlight.[10][12]

Key Biological Mechanisms for Formulation Consideration

This compound exerts its significant anti-inflammatory effects by modulating key cellular signaling pathways.[1] Understanding these mechanisms is crucial for designing formulations that deliver the active compound to the target site and for developing relevant bioassays to evaluate formulation efficacy.

Anti-inflammatory Signaling Pathway

This compound has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-10.[1][14][15] This is achieved primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1] Upon inflammatory stimuli like Lipopolysaccharide (LPS), this compound can prevent the degradation of the IκB inhibitor protein, which in turn blocks NF-κB from translocating to the nucleus and activating pro-inflammatory gene transcription.[1] More recent studies suggest it also inhibits the mTOR pathway by promoting glutamine metabolism.[1][16]

Terpinen_4_ol_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPK (p38, ERK) TLR4->MAPK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Gene Transcription MAPK->Genes Activates mTOR mTOR mTOR->NFkB Activates NFkB_nuc->Genes Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Genes->Cytokines Leads to Production T4ol This compound Inhibition_bar Inhibition T4ol->Inhibition_bar Inhibition_bar2 Inhibition_bar2 T4ol->Inhibition_bar2 Inhibition_bar3 Inhibition_bar3 T4ol->Inhibition_bar3 Inhibition_bar->IKK Inhibition_bar2->MAPK Inhibition_bar3->mTOR

Caption: Anti-inflammatory signaling pathway modulated by this compound.

Experimental Protocols for Formulation Studies

Accurate and reproducible analytical methods are essential for quantifying this compound in raw materials and finished formulations, as well as for assessing the biological activity of developed delivery systems.

Quantification of this compound by Gas Chromatography (GC)

Gas chromatography is the standard method for the identification and quantification of this compound in essential oils and various formulations.[17]

Methodology: Headspace GC-Flame Ionization Detector (HS GC-FID) [18]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methylene chloride or methanol. For formulation analysis, accurately weigh the sample and dissolve it in the same solvent. An internal standard, such as benzyl alcohol, is recommended for improved accuracy.[18]

  • Instrumentation: Use a gas chromatograph equipped with a headspace sampler and a flame ionization detector (FID).

  • GC Column: A chiral column like α-DEX 120, β-DEX 120, or γ-DEX 120 (30 m × 0.25 mm I.D., 0.25 μm) is often used for enantiomeric separation.

  • Operating Conditions:

    • Oven Temperature: Isothermal at 130°C or a temperature gradient program (e.g., starting at 60°C and ramping to 95°C) for chiral separation.[17]

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 35 cm/sec).

    • Injection: 1 μL with a split ratio (e.g., 100:1).

  • Data Analysis: Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration. Determine the concentration of this compound in the test samples from this curve. The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported as 0.20 and 2.5 µg/mL, respectively.[18]

In Vitro Anti-inflammatory Activity Assessment

To evaluate the efficacy of a this compound formulation, its ability to suppress inflammatory responses in a cell-based model is a key experiment.

Methodology: Cytokine Production in LPS-Stimulated Macrophages [15][19]

  • Cell Culture: Use a human monocytic cell line (e.g., U937 or RAW264.7) and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).[15][16]

  • Stimulation: Pre-treat the differentiated macrophages with various concentrations of the this compound formulation for a specified time (e.g., 1 hour). Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[1][15]

  • Cytokine Measurement: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Analysis (ELISA): Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15][19]

  • Western Blotting (Optional): To confirm the mechanism of action, lyse the cells and perform Western blot analysis to measure the activation (phosphorylation) of key signaling proteins like NF-κB and p38 MAPK.[1][15]

  • Data Analysis: Compare the cytokine levels in cells treated with the this compound formulation to the LPS-stimulated control group. A significant reduction in cytokine production indicates potent anti-inflammatory activity.

Experimental_Workflow_Anti_Inflammatory_Assay start Start cell_culture 1. Culture & Differentiate RAW264.7 or U937 Macrophages start->cell_culture treatment 2. Pre-treat Cells with This compound Formulation cell_culture->treatment stimulation 3. Stimulate with LPS (Lipopolysaccharide) treatment->stimulation incubation 4. Incubate for 24 hours stimulation->incubation supernatant 5. Collect Culture Supernatant incubation->supernatant cell_lysis 6b. Lyse Cells for Protein Analysis incubation->cell_lysis elisa 6a. Quantify Cytokines (TNF-α, IL-1β) via ELISA supernatant->elisa data_analysis 8. Data Analysis & Comparison elisa->data_analysis western_blot 7. Analyze NF-κB/MAPK Activation via Western Blot cell_lysis->western_blot western_blot->data_analysis end End data_analysis->end

Caption: Workflow for assessing the in vitro anti-inflammatory activity.

Formulation Strategies and Considerations

The physicochemical properties of this compound—namely its lipophilicity, volatility, and instability—drive the need for advanced formulation strategies to enhance its therapeutic potential.

Formulation Approaches
  • Nanoformulations: Encapsulating this compound in nanocarriers like nanostructured lipid carriers (NLCs) can improve its stability, reduce volatility, and provide controlled release.[6][20]

  • Inclusion Complexes: Complexation with cyclodextrins (e.g., β-cyclodextrin) can enhance the thermal stability and water solubility of this compound, leading to a sustained-release profile.[5]

  • Suspensions and Emulsions: For topical and systemic administration, suspension and nano-suspension formulations have been evaluated and shown to be effective in vivo.[20][21]

The selection of a formulation strategy should be guided by the intended route of administration, the desired release profile, and the specific therapeutic target.

Formulation_Considerations T4ol_props This compound Core Properties prop1 High Lipophilicity (LogP ≈ 3) T4ol_props->prop1 prop2 Low Water Solubility T4ol_props->prop2 prop3 Volatility & Instability (Oxidation) T4ol_props->prop3 challenge1 Challenge: Poor Bioavailability prop1->challenge1 challenge2 Challenge: Difficult Aqueous Formulation prop2->challenge2 challenge3 Challenge: Short Shelf-Life, Dose Loss prop3->challenge3 solution1 Strategy: Lipid-Based Carriers (NLCs) challenge1->solution1 Overcome by solution2 Strategy: Solubilizing Complexes (Cyclodextrins) challenge2->solution2 Overcome by solution3 Strategy: Encapsulation challenge3->solution3 Overcome by

Caption: Logical relationships in this compound formulation design.

Conclusion

This compound stands out as a versatile bioactive compound with significant therapeutic promise. However, its challenging physicochemical properties necessitate a rational, data-driven approach to formulation development. By leveraging a detailed understanding of its solubility, stability, and partitioning behavior, and by employing advanced delivery systems such as nanoformulations and inclusion complexes, researchers can overcome its limitations. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and developers aiming to unlock the full potential of this compound in novel pharmaceutical and cosmetic applications.

References

The Pursuit of Purity: A Technical Guide to the Natural Sources and Extraction of High-Purity Terpinen-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpinen-4-ol, a monoterpenoid alcohol, is the principal bioactive constituent of tea tree oil (TTO), derived from the Australian native plant Melaleuca alternifolia. Renowned for its potent antimicrobial, anti-inflammatory, and, more recently, anticancer properties, high-purity this compound is a compound of significant interest in pharmaceutical and nutraceutical research and development. This technical guide provides an in-depth exploration of the natural sources of this compound and the methodologies for its extraction and purification to achieve high-purity grades. The guide details experimental protocols for key extraction and purification techniques, presents comparative quantitative data, and visualizes complex biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Natural Sources of this compound

The primary and most commercially significant natural source of this compound is the essential oil of Melaleuca alternifolia, commonly known as the tea tree.[1] The leaves and terminal branches of this plant are harvested for the extraction of tea tree oil. While this compound is found in other aromatic plants such as oranges, mandarins, origanum, and Japanese cedar, Melaleuca alternifolia remains the most abundant and economically viable source for its industrial production.[1] The concentration of this compound in crude tea tree oil typically ranges from 35% to 45%.[2]

Extraction and Purification Methodologies

The extraction of this compound from Melaleuca alternifolia involves a two-stage process: initial extraction of the crude essential oil followed by purification to isolate and concentrate the this compound.

Primary Extraction Methods

Steam distillation is the most common and commercially established method for extracting essential oils from plant materials, including tea tree oil.[3] This process involves passing steam through the plant material, which vaporizes the volatile compounds. The steam and essential oil vapor mixture is then condensed and collected. The essential oil, being immiscible with water, is then separated.

Experimental Protocol: Laboratory-Scale Steam Distillation of Melaleuca alternifolia Leaves [3]

  • Materials: Fresh or dried Melaleuca alternifolia leaves (100 g), distilled water, steam distillation apparatus (boiling flask, biomass flask, condenser, separatory funnel), heating mantle.

  • Procedure:

    • Place 100 g of crushed Melaleuca alternifolia leaves into the biomass flask.

    • Fill the boiling flask with distilled water to two-thirds of its volume.

    • Assemble the steam distillation apparatus and ensure all joints are sealed.

    • Heat the boiling flask to generate steam, which will pass through the biomass.

    • The steam and volatilized essential oil are condensed in the condenser.

    • Collect the distillate (hydrosol and essential oil) in a separatory funnel.

    • Continue distillation for 2-3 hours.

    • Allow the layers to separate in the funnel and drain off the lower aqueous layer (hydrosol) to isolate the tea tree oil.

    • The resulting crude tea tree oil typically contains 35-45% this compound.[2]

Solvent extraction, particularly using a Soxhlet apparatus, is another method for isolating essential oils. This technique uses an organic solvent to dissolve the desired compounds from the plant material.

Experimental Protocol: Soxhlet Extraction of this compound from Melaleuca alternifolia Leaves [4]

  • Materials: Dried and powdered Melaleuca alternifolia leaves (50 g), n-hexane (300 mL), Soxhlet apparatus (round bottom flask, Soxhlet extractor, condenser), heating mantle, cellulose thimble.

  • Procedure:

    • Place 50 g of powdered leaves into a cellulose thimble and place it in the Soxhlet extractor.

    • Add 300 mL of n-hexane to the round bottom flask.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • The solvent vapor travels to the condenser, drips onto the plant material, and extracts the essential oil.

    • Once the extractor is full, the solvent siphons back into the flask.

    • Continue the extraction for approximately 6 hours (around 6 cycles).

    • After extraction, the solvent is removed from the extract using a rotary evaporator to yield the essential oil.

    • Extraction with n-hexane has been reported to yield an oil with a this compound composition of 35.32%.[4]

Supercritical fluid extraction, most commonly using carbon dioxide (CO₂), is a more advanced and selective extraction method. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.

Experimental Parameters for Supercritical CO₂ Extraction of this compound [5]

  • Supercritical Fluid: Carbon dioxide (CO₂)

  • Temperature: Varied from 40°C to 110°C.

  • Pressure (Density): Varied, with densities of 0.25, 0.40, and 0.60 g/mL being tested.

  • Observations:

    • Higher CO₂ densities generally lead to a higher extraction of this compound.[5]

    • At higher densities (0.40 and 0.60 g/mL), a selective extraction towards this compound was observed.[5]

    • The optimal conditions for the extraction of monoterpenes from fresh leaves were found to be a scCO₂ density of 0.25 g/mL at a chamber temperature of 110°C.[5]

Purification to High-Purity this compound

To obtain high-purity this compound, the crude tea tree oil undergoes fractional distillation under reduced pressure (vacuum). This technique separates compounds based on their different boiling points. The vacuum is applied to lower the boiling points of the components, thus preventing their thermal degradation.

Experimental Protocol: Laboratory-Scale Vacuum Fractional Distillation of Crude Tea Tree Oil [2]

  • Apparatus: A laboratory-scale fractional distillation unit equipped with a packed column (e.g., with Raschig rings or other structured packing), a heating mantle, a condenser, a vacuum pump, and receiving flasks. A schematic is shown in Figure 1.[6]

  • Procedure:

    • Charge the distillation flask with crude tea tree oil.

    • Assemble the vacuum fractional distillation apparatus.

    • Gradually apply vacuum to the system.

    • Begin heating the distillation flask.

    • Collect different fractions based on their boiling points at the reduced pressure. Lighter terpenes will distill first, followed by this compound.

    • By carefully controlling the temperature and reflux ratio, a fraction with a this compound concentration of over 95% can be obtained.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the yield and purity of this compound obtained through different extraction and purification methods.

Table 1: Comparison of Primary Extraction Methods for Tea Tree Oil

Extraction MethodStarting MaterialTypical this compound Content in Crude OilReference
Steam DistillationMelaleuca alternifolia leaves35-45%[2]
Solvent Extraction (n-hexane)Melaleuca alternifolia leaves35.32%[4]
Supercritical Fluid Extraction (CO₂)Melaleuca alternifolia leavesSelectively enriched[5]

Table 2: Purification of this compound

Purification MethodStarting MaterialAchieved Purity of this compoundReference
Vacuum Fractional DistillationCrude Tea Tree Oil> 95%[2]

Experimental Workflows and Signaling Pathways

Extraction and Purification Workflow

The general workflow for obtaining high-purity this compound from Melaleuca alternifolia is depicted below.

Extraction_Purification_Workflow cluster_extraction Primary Extraction cluster_purification Purification plant Melaleuca alternifolia (leaves) steam Steam Distillation plant->steam solvent Solvent Extraction plant->solvent sfe Supercritical Fluid Extraction (SFE) plant->sfe crude_oil Crude Tea Tree Oil (35-45% this compound) steam->crude_oil solvent->crude_oil sfe->crude_oil vacuum Vacuum Fractional Distillation crude_oil->vacuum high_purity High-Purity This compound (>95%) vacuum->high_purity

Fig 1. General workflow for the extraction and purification of high-purity this compound.
Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory mediators.[7][8] Recent studies also suggest its role in modulating the mTOR pathway through glutamine metabolism.[9]

Anti_inflammatory_Pathway cluster_pathways Intracellular Signaling cluster_mediators Pro-inflammatory Mediators terpinen This compound nfkb NF-κB Pathway terpinen->nfkb inhibits mapk MAPK Pathway terpinen->mapk inhibits mtor mTOR Pathway terpinen->mtor inhibits lps LPS lps->nfkb activates lps->mapk activates lps->mtor activates tnf TNF-α nfkb->tnf induces il1b IL-1β nfkb->il1b induces il6 IL-6 nfkb->il6 induces mapk->tnf induces mapk->il1b induces mapk->il6 induces

Fig 2. Anti-inflammatory signaling pathways modulated by this compound.

In cancer cells, this compound has been shown to induce apoptosis through a p53-dependent mitochondrial pathway.[1][10] This involves the activation of pro-apoptotic proteins and caspases, ultimately leading to programmed cell death.

Apoptotic_Pathway cluster_cellular Cellular Response terpinen This compound p53 p53 activation terpinen->p53 bax_bcl2 Increased Bax/Bcl-2 ratio p53->bax_bcl2 mito Mitochondrial Membrane Potential Decrease bax_bcl2->mito cas9 Caspase-9 activation mito->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Fig 3. p53-dependent apoptotic signaling pathway induced by this compound.

Analytical Methods for Quality Control

Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for the qualitative and quantitative analysis of this compound in essential oils and purified fractions.[11] Chiral GC-MS can also be employed to determine the enantiomeric distribution of this compound.[12]

Typical GC-MS Parameters for this compound Analysis

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Injection Mode: Split or splitless.

  • Temperature Program: A programmed temperature ramp to separate the various components of the essential oil.

  • Detector: Mass Spectrometer (MS) for identification and a Flame Ionization Detector (FID) for quantification.

  • Identification: Based on retention time and comparison of mass spectra with reference libraries (e.g., NIST).

Conclusion

High-purity this compound holds significant promise for various therapeutic applications. This guide has outlined the primary natural source, Melaleuca alternifolia, and detailed the key extraction and purification methodologies, including steam distillation, solvent extraction, supercritical fluid extraction, and vacuum fractional distillation. The provided experimental protocols and quantitative data offer a practical resource for researchers. Furthermore, the visualization of the extraction workflow and the elucidated anti-inflammatory and apoptotic signaling pathways provides a deeper understanding of the production and mechanism of action of this valuable natural compound. The continued optimization of these extraction and purification techniques will be crucial for the sustainable and cost-effective production of pharmaceutical-grade this compound, paving the way for its further development as a therapeutic agent.

References

Unraveling the Enantioselective Bioactivity of Terpinen-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinen-4-ol, a monoterpenoid alcohol, is a primary bioactive constituent of various essential oils, most notably tea tree oil (from Melaleuca alternifolia). It is recognized for a wide spectrum of therapeutic properties, including potent anti-inflammatory, antimicrobial, and anticancer activities. This compound possesses a chiral center, leading to the existence of two enantiomers: (+)-terpinen-4-ol and (-)-terpinen-4-ol. While the biological activities of racemic or unspecified isomeric mixtures of this compound are well-documented, a comprehensive understanding of the differential bioactivities of its individual enantiomers is crucial for advancing its therapeutic potential and for the development of targeted, isomer-specific drugs. This technical guide provides an in-depth analysis of the known biological activities of this compound, with a specific focus on the available, albeit limited, data comparing its isomers. It also includes detailed experimental protocols and visualizations of key signaling pathways to support further research and development.

Physicochemical Properties of this compound Isomers

This compound is a colorless to pale yellow liquid with a characteristic herbal and peppery aroma. While the general physicochemical properties are similar for both enantiomers, their optical rotation is the distinguishing feature.

PropertyValueReference
Molecular FormulaC₁₀H₁₈O[1]
Molecular Weight154.25 g/mol [1]
Boiling Point212 °C[1]
Density0.9315 g/cm³[1]
Optical Activity ([α]20/D, neat)(-)-terpinen-4-ol: -25° ± 6°

Comparative Biological Activities of this compound Isomers

Despite the extensive research on this compound, there is a notable scarcity of studies directly comparing the biological activities of its separated enantiomers. The majority of published research has been conducted using either naturally derived this compound (where the enantiomeric ratio can vary depending on the source) or racemic mixtures. However, some studies provide insights into the potential for enantioselective effects.

Antimicrobial Activity

This compound is a broad-spectrum antimicrobial agent, effective against a range of bacteria and fungi. Studies have shown that this compound is often more potent than tea tree oil itself, suggesting that other components in the oil may modulate its activity.[2]

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by suppressing the production of pro-inflammatory mediators. It has been shown to reduce the secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, IL-8, and IL-10, as well as prostaglandin E2 (PGE2) in activated immune cells.[3][4][5] The primary mechanism for this activity is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4]

Currently, there is a lack of published data specifically delineating the anti-inflammatory potency of the individual enantiomers of this compound.

Anticancer Activity

This compound has demonstrated promising anticancer activity against various cancer cell lines, including colorectal, pancreatic, prostate, gastric, and non-small cell lung cancer.[6][7][8] Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][8] In some cancer cell lines, this compound-induced apoptosis is p53-dependent.[7]

As with other biological activities, comparative studies on the cytotoxic effects of (+)-terpinen-4-ol versus (-)-terpinen-4-ol on cancer cells are not well-documented in the current scientific literature.

Enantioselective Olfactory Perception

Interestingly, a study on the olfactory discrimination in rats demonstrated that while the enantiomers of carvone (which activate different areas of the olfactory bulb) are easily distinguished, the enantiomers of this compound (which activate nearly identical areas) are also discriminable, albeit with some initial difficulty.[9][10][11] This suggests that even subtle stereochemical differences can be perceived by biological systems, hinting at the possibility of enantioselective interactions with other biological targets as well.

Signaling Pathways Modulated by this compound

The anti-inflammatory and anticancer effects of this compound are mediated through its interaction with key intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway, thereby reducing the production of inflammatory cytokines.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB IkBa_p P-IκBα IkBa->IkBa_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Proteasome->NFkB Release Terpinen4ol This compound Terpinen4ol->IKK Inhibition DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Mitochondrial Apoptosis Pathway in Cancer

In cancer cells, this compound can induce apoptosis through the intrinsic or mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.

Apoptosis_Pathway cluster_cytoplasm Cytoplasm Terpinen4ol This compound Bax Bax Terpinen4ol->Bax Upregulation Bcl2 Bcl-2 Terpinen4ol->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by this compound.

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the literature for assessing the biological activities of this compound. These protocols can be adapted for the comparative analysis of its isomers.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Methodology:

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The test compound (this compound isomer) is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • MBC Determination: Aliquots from the wells showing no growth are subcultured onto agar plates. The MBC is the lowest concentration that shows no microbial growth on the agar plates after incubation.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of a compound on cultured cells.

Methodology:

  • Cell Culture: Adherent cells (e.g., cancer cell lines or normal cell lines) are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the this compound isomer for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[7][8]

Cytokine Production Assay (ELISA)

Objective: To quantify the production of specific cytokines by immune cells in response to a stimulus and the modulatory effect of a test compound.

Methodology:

  • Cell Stimulation: Immune cells (e.g., peripheral blood mononuclear cells or macrophage cell lines) are stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of different concentrations of the this compound isomer.

  • Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.

  • ELISA: The concentration of a specific cytokine (e.g., TNF-α, IL-6) in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The results are expressed as the concentration of the cytokine (e.g., in pg/mL) and the percentage of inhibition by the test compound is calculated.[4]

Western Blot Analysis for Signaling Proteins

Objective: To detect and quantify the expression levels of specific proteins in a cell lysate, particularly to assess the activation of signaling pathways.

Methodology:

  • Cell Lysis: Cells treated with the this compound isomer are lysed to extract total protein.

  • Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the protein of interest (e.g., phospho-NF-κB p65, total NF-κB p65). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.[4]

Caption: General experimental workflow for comparative analysis.

Future Directions and Conclusion

The existing body of research strongly supports the therapeutic potential of this compound. However, the lack of specific comparative data on its enantiomers represents a significant knowledge gap. Future research should prioritize the following:

  • Enantioselective Synthesis and Purification: Development of efficient and scalable methods for the synthesis and separation of high-purity (+)- and (-)-terpinen-4-ol is essential for accurate biological evaluation.

  • Direct Comparative Studies: Head-to-head comparisons of the enantiomers in a wide range of in vitro and in vivo models are needed to elucidate their differential potency, efficacy, and mechanisms of action.

  • Pharmacokinetic and Metabolism Studies: Investigating the differential absorption, distribution, metabolism, and excretion (ADME) of the enantiomers will provide crucial information for drug development.

  • Target Identification: Elucidating the specific molecular targets with which each enantiomer interacts will enable a more rational approach to drug design.

References

The Journey of Terpinen-4-ol in Animal Models: A Pharmacokinetic and Metabolic Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinen-4-ol, a major bioactive monoterpenoid alcohol found in essential oils of various plants, including Melaleuca alternifolia (tea tree), has garnered significant scientific interest for its diverse pharmacological activities. Exhibiting potent anti-inflammatory, antimicrobial, and anticancer properties, its potential as a therapeutic agent is increasingly recognized. A thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes this compound—is paramount for its translation from a natural product to a clinical candidate. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound in animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to aid in future research and development.

Pharmacokinetics of this compound

The systemic exposure and disposition of this compound have been primarily investigated in rat models, employing intravenous and topical routes of administration. These studies reveal a compound with rapid distribution and clearance.

Intravenous Administration

Following a single intravenous bolus injection in rats, this compound is rapidly distributed from the plasma to other tissues, including the skin, and is quickly eliminated from the systemic circulation.

Table 1: Pharmacokinetic Parameters of this compound in Rats after Intravenous Bolus Injection (2 mg/kg) [1][2]

ParameterPlasmaDermis (Unbound)
Cmax (µg/mL) 6.30 ± 1.900.10 ± 0.06
AUC (µg·h/mL) 4.07 ± 0.520.16 ± 0.05
Clearance (mL/h/kg) 476.71 ± 58.26-
Vd (mL/kg) 1245 ± 294-
t½ (h) 1.80 ± 0.32-
MRT (h) 1.16 ± 0.251.84 ± 0.65

Data are presented as mean ± standard deviation. Cmax: Maximum concentration; AUC: Area under the concentration-time curve; Vd: Volume of distribution; t½: Half-life; MRT: Mean residence time.

Topical Administration

When applied topically, this compound readily penetrates the skin and distributes into the dermal tissue. Studies utilizing plai oil formulations in rats have demonstrated a dose-dependent increase in dermal concentrations.

Table 2: Dermal Distribution of this compound in Rats Following Topical Application of Plai Oil [3]

Applied Dose of this compound (mg/cm²)Mean Percentage of Free this compound in Dermis
1.00.39 ± 0.06%
1.90.41 ± 0.08%
3.80.30 ± 0.03%

Data are presented as mean ± standard deviation.

Metabolism of this compound

The biotransformation of this compound is a critical aspect of its pharmacokinetic profile, influencing its duration of action and the formation of potentially active or inactive metabolites. While in vivo metabolism and excretion studies in animal models are not extensively detailed in publicly available literature, in vitro studies using human liver microsomes provide significant insights into its metabolic fate.

In Vitro Metabolism

Incubation of (+)-terpinen-4-ol with human liver microsomes has identified two primary oxidative metabolites. This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system.

Identified Metabolites:

  • (+)-(1R,2S,4S)-1,2-epoxy-p-menthan-4-ol

  • (4S)-p-menth-1-en-4,8-diol

Key Metabolizing Enzymes:

  • CYP2A6

  • CYP3A4

  • CYP1A2 (minor contribution)

The following diagram illustrates the proposed metabolic pathway of this compound based on these in vitro findings.

metabolic_pathway T4O This compound CYP CYP2A6, CYP3A4, CYP1A2 (Human Liver Microsomes) T4O->CYP M1 1,2-epoxy-p-menthan-4-ol M2 p-menth-1-en-4,8-diol CYP->M1 Oxidation CYP->M2 Oxidation

In vitro metabolic pathway of this compound.

Experimental Protocols

A detailed understanding of the methodologies employed in pharmacokinetic and metabolism studies is crucial for the replication and extension of research findings.

In Vivo Pharmacokinetic Study in Rats (Intravenous Administration)

This protocol outlines the key steps for determining the pharmacokinetic profile of this compound in rats following intravenous administration.

iv_pk_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Analysis animal_selection Select Male Wistar Rats (250-300g) acclimatization Acclimatize for 1 week animal_selection->acclimatization fasting Fast overnight before dosing acclimatization->fasting iv_injection Administer 2 mg/kg via lateral tail vein injection fasting->iv_injection drug_prep Prepare this compound solution (e.g., in saline with a solubilizing agent) drug_prep->iv_injection blood_collection Collect blood samples from jugular vein at specified time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 6, 8 h) iv_injection->blood_collection plasma_prep Centrifuge blood to obtain plasma blood_collection->plasma_prep storage Store plasma at -80°C until analysis plasma_prep->storage extraction Liquid-liquid extraction of This compound from plasma gcms_analysis Quantify this compound concentration using a validated GC-MS method extraction->gcms_analysis pk_modeling Perform non-compartmental analysis to determine pharmacokinetic parameters gcms_analysis->pk_modeling

Workflow for an intravenous pharmacokinetic study of this compound in rats.

Detailed Methodologies:

  • Animals: Male Wistar rats (250-300 g) are commonly used. Animals should be acclimatized for at least one week before the experiment with free access to standard chow and water.

  • Drug Formulation: this compound is typically dissolved in a vehicle suitable for intravenous injection, such as saline containing a small percentage of a solubilizing agent like Tween 80 or ethanol, to ensure its solubility.

  • Administration: A single bolus dose of 2 mg/kg is administered via the lateral tail vein.[1][2]

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 10,000 rpm for 10 minutes) and stored at -80°C until analysis.

  • Analytical Method (GC-MS):

    • Sample Preparation: Plasma samples are typically subjected to liquid-liquid extraction with a suitable organic solvent (e.g., n-hexane) to isolate this compound. An internal standard is added prior to extraction for accurate quantification.

    • Chromatographic Conditions: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed with a gradient to ensure optimal separation of this compound from other matrix components.

    • Mass Spectrometric Detection: A mass spectrometer is operated in the electron ionization (EI) mode. Quantification is often performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.[4][5]

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

In Vivo Metabolism and Excretion Study (Proposed Protocol)

To address the current gap in knowledge, a comprehensive in vivo metabolism and excretion study is necessary. A radiolabeled mass balance study would be the gold standard approach.

metabolism_excretion_workflow cluster_prep Preparation cluster_dosing_collection Dosing and Sample Collection cluster_analysis Analysis cluster_results Results Interpretation radiolabel Synthesize radiolabeled [14C]-terpinen-4-ol animal_selection Select Male Sprague-Dawley Rats and house in metabolic cages po_gavage Administer a single oral dose of [14C]-terpinen-4-ol via gavage animal_selection->po_gavage sample_collection Collect urine and feces at specified time intervals (e.g., 0-8, 8-24, 24-48, 48-72 h) po_gavage->sample_collection radioactivity_measurement Determine total radioactivity in urine and feces by liquid scintillation counting sample_collection->radioactivity_measurement metabolite_profiling Profile metabolites in pooled urine and feces using LC-MS/MS radioactivity_measurement->metabolite_profiling metabolite_id Identify metabolite structures using high-resolution mass spectrometry and NMR metabolite_profiling->metabolite_id excretion_balance Calculate excretion balance and determine major routes of elimination metabolite_id->excretion_balance metabolic_pathway Propose in vivo metabolic pathways excretion_balance->metabolic_pathway

Proposed workflow for an in vivo metabolism and excretion study of this compound.

Detailed Methodologies:

  • Test System: Male Sprague-Dawley rats housed individually in metabolic cages that allow for the separate collection of urine and feces.

  • Radiolabeled Compound: [14C]-terpinen-4-ol would be synthesized to enable accurate tracking of all drug-related material.

  • Administration: A single dose would be administered orally via gavage. Oral administration is a common route for many pharmaceuticals and would provide insights into the first-pass metabolism of this compound.

  • Sample Collection: Urine and feces would be collected at regular intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours) post-dose.

  • Analysis:

    • Excretion Balance: The total radioactivity in urine and feces samples would be measured using liquid scintillation counting to determine the extent and rate of excretion.

    • Metabolite Profiling and Identification: Pooled urine and feces samples would be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to profile the metabolites. Structural elucidation of the detected metabolites would be performed using high-resolution mass spectrometry and, if necessary, nuclear magnetic resonance (NMR) spectroscopy after isolation.

Conclusion and Future Directions

The available data from animal models indicate that this compound is a compound with rapid distribution and clearance. In vitro studies have provided a foundational understanding of its metabolic pathways, highlighting the role of CYP450 enzymes in its oxidation. However, to fully realize the therapeutic potential of this compound, further in-depth research is imperative.

Future studies should prioritize comprehensive in vivo metabolism and excretion balance studies in relevant animal models to definitively identify and quantify the metabolites and determine the primary routes of elimination. Pharmacokinetic studies involving different routes of administration, particularly oral, and in various species will be crucial for interspecies scaling and predicting human pharmacokinetics. Furthermore, investigating the potential for drug-drug interactions by examining the inhibitory or inducing effects of this compound on key drug-metabolizing enzymes and transporters is a critical next step in its preclinical development. The insights gained from such studies will be invaluable for designing safe and effective clinical trials and ultimately harnessing the full therapeutic promise of this versatile natural compound.

References

Introduction to Quorum Sensing as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Terpinen-4-ol as a Potential Quorum Sensing Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies that circumvent traditional bactericidal mechanisms. One promising approach is the disruption of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation. This compound, the primary active constituent of tea tree oil, has emerged as a potent quorum sensing inhibitor (QSI). This technical guide provides a comprehensive overview of the anti-QS properties of this compound, focusing on its efficacy against the opportunistic pathogen Pseudomonas aeruginosa. It details the compound's mechanism of action, presents quantitative data on its inhibition of key virulence factors and biofilms, and provides detailed experimental protocols for its evaluation. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its potential as a next-generation anti-virulence agent.

Quorum sensing (QS) is a sophisticated mechanism of bacterial communication that relies on the production, detection, and population-wide response to extracellular signaling molecules called autoinducers.[1][2] In many pathogenic bacteria, QS orchestrates the expression of genes controlling virulence factors, biofilm formation, and motility, but typically only when the population reaches a sufficient density to overwhelm host defenses.[3][4] By targeting QS, it is possible to disarm pathogens rather than kill them, which is believed to exert less selective pressure for the development of resistance compared to conventional antibiotics.[2] Pseudomonas aeruginosa, a notorious multidrug-resistant pathogen, utilizes a complex and hierarchical QS system to regulate its pathogenicity, making it a key target for the development of QSI therapeutics.[5][6]

This compound: A Natural Compound with Anti-Virulence Activity

This compound is a monoterpenoid alcohol and the principal bioactive component of the essential oil from Melaleuca alternifolia (tea tree).[7][8] While its antimicrobial properties have been known for some time, recent research has highlighted its ability to interfere with QS systems at sub-lethal concentrations.[7][9] This anti-virulence activity, distinct from its direct antibacterial effects, makes this compound a compelling candidate for further investigation and development as a QSI.

Mechanism of Action: Interference with QS Signaling

Studies have shown that this compound effectively inhibits QS in model organisms like Chromobacterium violaceum and clinically important pathogens such as P. aeruginosa.[5][7] The primary mechanism involves the disruption of QS regulatory networks.

Molecular Docking and Gene Expression: Molecular docking analyses have revealed that this compound can bind to the key QS receptors in P. aeruginosa, namely LasR, RhlR, and PqsR.[6][9] This binding is thought to be competitive with the natural autoinducer ligands. The binding affinity is comparable to that of known QS inhibitors.[9] This interaction at the receptor level leads to the downregulation of essential QS-regulatory genes.[9][10] By inhibiting the master regulators, this compound effectively shuts down the expression of a wide array of downstream virulence genes.[6][9]

Quantitative Efficacy of this compound

The effectiveness of this compound as a QSI has been quantified across several studies. The data consistently show significant reductions in QS-controlled phenotypes at sub-Minimum Inhibitory Concentrations (sub-MICs), indicating a true anti-virulence effect rather than an effect of growth inhibition.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Target OrganismMICReference
Pseudomonas aeruginosa0.5% (v/v)[9]
Staphylococcus aureus0.25% (v/v)[11][12]
Bacillus cereus8 µmol/mL[13]
Table 2: Inhibition of QS-Regulated Virulence Factors by this compound
Target OrganismVirulence FactorTreatment Concentration% InhibitionReference
Chromobacterium violaceumViolacein0.048 mg/mL (as TTO)69.3%[7][14]
P. aeruginosa PAO1PyocyaninSub-MIC (0.06% v/v)29.1%[5]
P. aeruginosa PA14PyocyaninSub-MIC (0.06% v/v)34.3%[5]
P. aeruginosa PAO1HemolysinSub-MIC (0.06% v/v)28.4%[5]
P. aeruginosa PA14HemolysinSub-MIC (0.06% v/v)43.7%[5]
P. aeruginosa PAO1Total ProteaseSub-MIC (0.06% v/v)31.2%[5]
P. aeruginosa PA14Total ProteaseSub-MIC (0.06% v/v)28.8%[5]
P. aeruginosa PAO1PyochelinSub-MIC (0.06% v/v)14.5%[5]
P. aeruginosa PA14PyochelinSub-MIC (0.06% v/v)25.3%[5]

Note: TTO refers to Tea Tree Oil, of which this compound is the main component.

Table 3: Anti-Biofilm Activity of this compound
Target OrganismBiofilm AssayTreatment Concentration% InhibitionReference
Staphylococcus aureusBiofilm Formation0.5x MIC (0.125% v/v)>80%[11]
Staphylococcus aureusBiofilm Formation2x MIC (0.5% v/v)~90%[11]
MRSA StrainsBiofilm FormationNot specified73.70%[7][8]
Bacillus cereusBiofilm Formation2 µmol/mL (IC50)50%[13]
P. aeruginosa PAO1Swarming Motility100 µg/mL25%[7][14]

Experimental Protocols for Assessing QSI Activity

The following are detailed methodologies for key experiments used to evaluate the QSI potential of compounds like this compound.

Violacein Inhibition Assay in Chromobacterium violaceum

This assay serves as an initial screening tool for QS inhibition. C. violaceum produces a purple pigment, violacein, which is regulated by the CviI/CviR QS system. Inhibition of this pigment at sub-MIC levels is indicative of anti-QS activity.[3][15][16]

  • Preparation: Grow C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth overnight at 30°C. Determine the MIC of this compound for this strain.

  • Inoculation: In a 96-well microtiter plate, add 180 µL of LB broth to each well. Add 20 µL of this compound stock solution to achieve desired sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC). Include a no-treatment control and a solvent (e.g., DMSO) control.

  • Culturing: Add 20 µL of the overnight C. violaceum culture (adjusted to a standard OD, e.g., 0.1 at 600 nm) to each well.

  • Incubation: Cover the plate and incubate at 30°C for 24-48 hours with shaking.

  • Quantification: After incubation, centrifuge the plate to pellet the bacterial cells. Discard the supernatant. Add 200 µL of DMSO to each well to solubilize the violacein pigment.[15] Shake for 30 minutes.

  • Measurement: Transfer 100-150 µL of the DMSO-violacein solution to a new flat-bottomed plate and measure the absorbance at 595 nm using a plate reader.[15] The reduction in absorbance compared to the control indicates the percentage of inhibition.

Biofilm Inhibition Assay (Crystal Violet Method)

This method quantifies the ability of a compound to inhibit the formation of biofilm on a surface.[17][18][19][20]

  • Preparation: Grow P. aeruginosa in Tryptic Soy Broth (TSB) overnight.

  • Inoculation: In a 96-well flat-bottomed microtiter plate, add 100 µL of TSB supplemented with 1% glucose. Add 100 µL of a 1:100 dilution of the overnight bacterial culture. Add this compound to achieve desired sub-MIC concentrations. Include a no-treatment control.

  • Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours to allow biofilm formation.

  • Washing: Gently discard the planktonic (free-floating) bacteria from the wells. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Fixation: Air-dry the plate or fix the biofilm by incubating at 60°C for 1 hour.[18]

  • Staining: Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[17]

  • Final Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Add 200 µL of 30-33% acetic acid or absolute ethanol to each well to dissolve the bound crystal violet stain.[18][19]

  • Measurement: Measure the absorbance of the solubilized stain at 590-595 nm. A reduction in absorbance indicates biofilm inhibition.

Pyocyanin Production Inhibition Assay

Pyocyanin is a blue-green, redox-active virulence factor produced by P. aeruginosa under the control of the rhl and pqs QS systems.[21][22]

  • Culturing: Grow P. aeruginosa (e.g., PAO1 or PA14) in a suitable medium like King's A Broth for 18-24 hours at 37°C in the presence and absence of sub-MIC concentrations of this compound.

  • Extraction: Centrifuge the cultures to obtain cell-free supernatants. Transfer 3 mL of the supernatant to a new tube and add 2 mL of chloroform. Vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).

  • Re-extraction: Separate the chloroform layer. Add 1 mL of 0.2 N HCl to the chloroform and vortex again. The pyocyanin will move to the acidic aqueous phase, turning it pink.[21]

  • Measurement: Measure the absorbance of the pink (acidic aqueous) phase at 520 nm.[21] The reduction in absorbance in treated samples compared to the control indicates inhibition of pyocyanin production.

Protease (LasA and LasB) Activity Assays

P. aeruginosa secretes several proteases, including LasA (staphylolytic) and LasB (elastase), which are regulated by the las system and contribute to tissue damage.

  • LasA (Staphylolytic) Assay:

    • Substrate Preparation: Prepare a suspension of heat-killed Staphylococcus aureus cells in 20 mM Tris-HCl (pH 8.0) adjusted to an OD595 of ~0.8.[23]

    • Reaction: Add 50 µL of cell-free supernatant from P. aeruginosa cultures (grown with/without this compound) to 1.0 mL of the S. aureus cell suspension.[23]

    • Measurement: Monitor the decrease in absorbance at 595 nm over time. The rate of lysis (decrease in OD) is proportional to LasA activity.[23]

  • LasB (Elastase) Assay:

    • Substrate Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, 1 mM CaCl₂, pH 7.2). Prepare the substrate, Elastin-Congo Red (ECR).

    • Reaction: In a microcentrifuge tube, mix 100 µL of cell-free supernatant with 900 µL of the reaction buffer containing 10 mg of ECR.

    • Incubation: Incubate the mixture at 37°C for 3-6 hours with shaking.

    • Measurement: Pellet the insoluble ECR by centrifugation. Transfer the supernatant to a new tube and measure the absorbance at 495 nm. The amount of solubilized Congo Red is proportional to elastase activity.[24]

Visualizing the Impact of this compound

Diagrams created using the DOT language provide clear visual representations of complex biological and experimental systems.

P. aeruginosa Quorum Sensing Pathway and this compound Interference

G cluster_las Las System (Master Regulator) cluster_rhl Rhl System cluster_pqs PQS System cluster_virulence Virulence Factors LasI LasI HSL_Las 3-oxo-C12-HSL LasI->HSL_Las synthesizes LasR LasR LasR->LasI RhlR RhlR LasR->RhlR activates PqsR PqsR LasR->PqsR activates Elastase Elastase (LasB) LasR->Elastase Protease Protease (LasA) LasR->Protease HSL_Las->LasR binds RhlI RhlI RhlR->RhlI Pyocyanin Pyocyanin RhlR->Pyocyanin Biofilm Biofilm Formation RhlR->Biofilm PQS PQS Signal PqsR->PQS regulates PqsR->Pyocyanin PqsR->Biofilm HSL_Rhl C4-HSL RhlI->HSL_Rhl synthesizes HSL_Rhl->RhlR binds Terpinen This compound Terpinen->LasR inhibits Terpinen->RhlR inhibits Terpinen->PqsR inhibits

Caption: P. aeruginosa QS hierarchy and points of inhibition by this compound.

Experimental Workflow for QSI Evaluation

G Workflow for Evaluating Quorum Sensing Inhibitors cluster_assays Virulence & Biofilm Assays (at sub-MIC) start Select Test Compound (e.g., this compound) pathogen Select Target Pathogen (e.g., P. aeruginosa) start->pathogen mic Determine Minimum Inhibitory Concentration (MIC) screen Primary QSI Screen (e.g., C. violaceum Violacein Assay) mic->screen biofilm Biofilm Inhibition (Crystal Violet Assay) screen->biofilm pyocyanin Pyocyanin Production Assay screen->pyocyanin protease Protease/Elastase Activity Assays screen->protease pathogen->mic analysis Data Analysis: Calculate % Inhibition biofilm->analysis pyocyanin->analysis protease->analysis conclusion Confirm Anti-Virulence Activity analysis->conclusion

Caption: A generalized experimental workflow for screening potential QS inhibitors.

Logical Relationship of this compound's Anti-Virulence Action

cluster_mechanism Mechanism of Action cluster_outcomes Phenotypic Outcomes T4O This compound Treatment Binding Binds to QS Receptors (LasR, RhlR, PqsR) T4O->Binding GeneExp Downregulates Expression of QS Genes Binding->GeneExp QSI Quorum Sensing Inhibition GeneExp->QSI Virulence Reduced Production of Virulence Factors (Pyocyanin, Proteases) QSI->Virulence Biofilm Inhibition of Biofilm Formation QSI->Biofilm

Caption: Logical flow from this compound treatment to anti-virulence outcomes.

Conclusion and Future Perspectives

This compound demonstrates significant potential as a quorum sensing inhibitor. Its ability to disrupt multiple QS signaling pathways in P. aeruginosa at sub-MIC levels leads to a marked reduction in virulence factor production and biofilm formation.[5][6] This multi-pronged attack on bacterial pathogenicity, combined with a lower presumed pressure for resistance development, positions this compound as a strong candidate for anti-virulence therapy.

Future research should focus on in vivo efficacy studies to validate these in vitro findings. Furthermore, exploring synergistic interactions between this compound and existing antibiotics could lead to potent combination therapies capable of combating multidrug-resistant infections.[5][9] Pharmacokinetic and toxicological profiling will also be critical steps in translating this promising natural compound into a clinically viable therapeutic agent.

References

Terpinen-4-ol: A Technical Guide to its Modulation of Anti-inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinen-4-ol, a monoterpenoid alcohol, is the primary bioactive constituent of Tea Tree Oil (TTO), derived from the Australian plant Melaleuca alternifolia. While historically recognized for its broad-spectrum antimicrobial properties, extensive research has illuminated its potent anti-inflammatory capabilities. This has positioned this compound as a promising therapeutic agent for a variety of inflammatory conditions. This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Core Anti-inflammatory Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening in several key signaling cascades that are central to the inflammatory response. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways. Recent studies also indicate a role in modulating the mTOR pathway through metabolic regulation.

Modulation of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκB. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to suppress the activation of the NF-κB pathway, thereby reducing the expression of downstream inflammatory mediators.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB Terpinen4ol This compound Terpinen4ol->IKK Inhibits Terpinen4ol->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and ERK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory cytokines. This compound has been demonstrated to interfere with the activation of p38 and ERK MAP kinases in response to inflammatory stimuli.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates ERK ERK MAPKK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activates ERK->TranscriptionFactors Activates Terpinen4ol This compound Terpinen4ol->p38 Reduces Activation Terpinen4ol->ERK Reduces Activation GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation pro_IL1B pro-IL-1β NFkB_activation->pro_IL1B Upregulates NLRP3_exp NLRP3 Expression NFkB_activation->NLRP3_exp Upregulates IL1B IL-1β (Secreted) pro_IL1B->IL1B Maturation DAMPs DAMPs/PAMPs NLRP3 NLRP3 DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Recruits Casp1 Active Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL1B Cleaves Terpinen4ol This compound Terpinen4ol->NFkB_activation Inhibits Terpinen4ol->NLRP3 Suppresses Activation mTOR_Pathway cluster_metabolism Cellular Metabolism cluster_signaling Signaling Cascade Glutamine Glutamine Glutaminolysis Glutaminolysis Glutamine->Glutaminolysis OxPhos Oxidative Phosphorylation Glutaminolysis->OxPhos Fuels mTOR mTOR Pathway OxPhos->mTOR Inhibits Inflammation Inflammation mTOR->Inflammation Promotes Terpinen4ol This compound Terpinen4ol->Glutaminolysis Promotes Experimental_Workflow_Cell_Culture start Start: Seed Cells (e.g., U937 monocytes) differentiate Differentiate into Macrophages (with PMA) start->differentiate pretreat Pre-treat with This compound differentiate->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for a Defined Period (e.g., 24-48h) stimulate->incubate collect Collect Supernatant (for ELISA) and Cell Lysates (for Western Blot/qPCR) incubate->collect end End: Analyze Samples collect->end

Unlocking Potent Antimicrobial Action: A Technical Guide to the Synergistic Effects of Terpinen-4-ol with Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel therapeutic strategies is paramount. A growing body of research highlights the potential of terpinen-4-ol, the primary active constituent of tea tree oil, to act in synergy with conventional antibiotics, enhancing their efficacy against a range of pathogenic bacteria. This technical guide provides an in-depth analysis of these synergistic interactions, offering researchers, scientists, and drug development professionals a comprehensive resource on the core mechanisms, experimental validation, and quantitative data supporting this promising approach.

This compound has demonstrated a remarkable ability to potentiate the activity of various classes of antibiotics, often reversing resistance and reducing the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth. This guide will delve into the scientific evidence, presenting a consolidated view of the current understanding of these synergistic antimicrobial effects.

Quantitative Analysis of Synergistic Activity

The synergistic potential of this compound in combination with various antibiotics has been quantitatively assessed using the checkerboard method, with the Fractional Inhibitory Concentration Index (FICI) serving as a key metric. An FICI of ≤ 0.5 is indicative of synergy.

Bacterial Strain(s)AntibioticThis compound Combination OutcomeFICI ValueReference
Staphylococcus aureus (including ATCC-25923, ATCC-13150, LM-222, and LM-314)CefazolinSynergism0.32 - 0.50[1][2]
Staphylococcus aureus (including ATCC-25923, ATCC-13150, LM-222, and LM-314)OxacillinSynergism0.32[1][2]
Staphylococcus aureus (including ATCC-25923, ATCC-13150, LM-222, and LM-314)MeropenemSynergism0.50[1][2]
Staphylococcus aureus (including ATCC-25923, ATCC-13150, LM-222, and LM-314)GentamicinIndifference1.00 - 1.06[1][2]
Staphylococcus aureus (including ATCC-25923, ATCC-13150, LM-222, and LM-314)VancomycinIndifference1.25[1][2]
Staphylococcus aureusα-TerpineolSynergism≤ 0.5[3][4]
Methicillin-resistant Staphylococcus aureus (MRSA)α-TerpineolSynergism≤ 0.5[3]
Escherichia coliα-TerpineolSynergism≤ 0.5[3]
Pseudomonas aeruginosaα-TerpineolSynergism≤ 0.5[3][5]

Core Mechanisms of Synergistic Action

The synergistic effects of this compound are attributed to a multi-targeted mechanism of action that compromises the structural and functional integrity of bacterial cells, thereby rendering them more susceptible to conventional antibiotics.

Key mechanisms include:

  • Disruption of Cell Wall and Membrane: this compound directly damages the bacterial cell wall and membrane.[6][7] This leads to increased permeability, leakage of essential intracellular components such as Ca2+ and Mg2+ ions and lactate dehydrogenase (LDH), and ultimately, cell death.[6][7] This disruption also facilitates the entry of antibiotics into the bacterial cell.

  • Inhibition of Efflux Pumps: A significant mechanism of antibiotic resistance is the active efflux of drugs from the bacterial cell via efflux pumps. This compound has been shown to inhibit the activity of these pumps, leading to an accumulation of the antibiotic within the bacterium and restoring its efficacy.[1][8][9]

  • Interference with Protein and DNA Synthesis: Studies have indicated that this compound can interfere with the synthesis of essential macromolecules like proteins and DNA, further impeding bacterial growth and replication.[6][7]

  • Quorum Sensing Inhibition: this compound can disrupt quorum sensing, the cell-to-cell communication system that regulates virulence factor expression and biofilm formation in bacteria such as Pseudomonas aeruginosa.[3][5][10]

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of synergistic antimicrobial effects. The following are detailed protocols for key experiments cited in the literature.

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.[11][12][13]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solutions of this compound and the antibiotic to be tested

  • Pipettes and multichannel pipettes

  • Incubator

Procedure:

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Prepare serial dilutions of the antibiotic along the x-axis (e.g., columns 1-10) and serial dilutions of this compound along the y-axis (e.g., rows A-G). Typically, concentrations range from 8 × MIC to 1/8 × MIC.[1]

  • Column 11 serves as a control for the antibiotic alone, and row H serves as a control for this compound alone. Column 12, row H can be a growth control (no antimicrobial agents).

  • Inoculate each well with 100 µL of the bacterial suspension (e.g., 5 x 10^5 CFU/mL).[12]

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC for each agent alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a given well:

    • FIC of Agent A = (MIC of A in combination) / (MIC of A alone)

    • FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

  • Calculate the FIC Index (FICI) for each combination:

    • FICI = FIC of Agent A + FIC of Agent B

  • Interpret the results based on the FICI value:

    • Synergy: FICI ≤ 0.5

    • Additivity/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4[1]

Time-Kill Curve Analysis Protocol

Time-kill curve analysis provides insights into the dynamic interaction between antimicrobial agents and a bacterial population over time, revealing bactericidal or bacteriostatic activity.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., MHB)

  • This compound and antibiotic stock solutions

  • Sterile test tubes or flasks

  • Shaking incubator

  • Apparatus for colony counting (e.g., agar plates, automated colony counter)

Procedure:

  • Prepare test tubes with a standardized bacterial inoculum (e.g., 10^5 - 10^6 CFU/mL) in fresh broth.

  • Add the antimicrobial agents to the tubes at desired concentrations (e.g., MIC, 2 × MIC, 4 × MIC) of this compound, the antibiotic, and their combination. Include a growth control tube without any antimicrobial agent.

  • Incubate all tubes at 37°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of viable colonies (CFU/mL) for each time point and treatment condition.

  • Plot the log10 CFU/mL against time for each treatment.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Visualizing Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Culture (Log Phase) D Inoculation A->D B Antimicrobial Agents (this compound & Antibiotic) C 96-Well Plate with Serial Dilutions B->C C->D E Incubation (37°C, 24h) D->E F Determine MIC E->F G Calculate FIC & FICI F->G H Interpret Interaction (Synergy, Indifference, etc.) G->H

Caption: Experimental workflow for the checkerboard assay to determine antimicrobial synergy.

G cluster_terpinen This compound Action cluster_bacterium Bacterial Cell cluster_outcome Synergistic Outcome T4O This compound Membrane Cell Wall & Cell Membrane T4O->Membrane Disrupts Efflux Efflux Pump T4O->Efflux Inhibits Synthesis Protein & DNA Synthesis T4O->Synthesis Interferes with Permeability Increased Permeability Membrane->Permeability Antibiotic_Accumulation Antibiotic Accumulation Efflux->Antibiotic_Accumulation Growth_Inhibition Inhibited Growth Synthesis->Growth_Inhibition Leakage Intracellular Leakage Permeability->Leakage Synergy Synergistic Bacterial Killing Permeability->Synergy Antibiotic_Accumulation->Synergy Growth_Inhibition->Synergy Antibiotic Antibiotic Antibiotic->Synergy

Caption: Proposed mechanisms of synergistic action between this compound and antibiotics.

Conclusion

The synergistic interaction between this compound and various antibiotics presents a compelling avenue for the development of novel combination therapies to combat antibiotic-resistant infections. The multi-pronged mechanism of action of this compound, which includes direct damage to the bacterial cell envelope and inhibition of resistance mechanisms, makes it a promising adjuvant. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these combinations in a clinical setting. This guide provides a foundational resource for the scientific community to build upon in the collective effort to address the global challenge of antimicrobial resistance.

References

The Antiviral Potential of Terpinen-4-ol Against Enveloped Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinen-4-ol, a monoterpenoid alcohol and the primary active constituent of tea tree oil (from Melaleuca alternifolia), has garnered significant attention for its broad-spectrum antimicrobial properties. While its antibacterial and antifungal activities are well-documented, a growing body of evidence elucidates its potential as a formidable antiviral agent, particularly against enveloped viruses. This technical guide provides a comprehensive overview of the current state of research on the antiviral activity of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Quantitative Assessment of Antiviral Activity

The antiviral efficacy of this compound has been quantified against several enveloped viruses using various in vitro assays. The following tables summarize the key inhibitory and cytotoxic concentrations reported in the literature, providing a comparative view of its potency.

Table 1: Antiviral Activity of this compound against Influenza A Virus

Virus StrainCell LineAssay TypeIC50CC50Selectivity Index (SI)Reference
Influenza A/PR/8/34 (H1N1)MDCKNot Specified0.0006% (v/v) (as TTO)0.025% (v/v) (as TTO)41.67[1]

Note: Data for Tea Tree Oil (TTO) is included where this compound is identified as the principal active component.

Table 2: Antiviral Activity of this compound against Herpes Simplex Virus (HSV)

Virus StrainCell LineAssay TypeIC50CC50Selectivity Index (SI)Reference
HSV-1Not SpecifiedPlaque Reduction>100 µg/mLNot SpecifiedNot Specified[2]

Note: While this compound was examined, it showed less efficacy against HSV-1 compared to other monoterpenes in this study.

Table 3: Antiviral Activity of Essential Oils Containing this compound against Other Enveloped Viruses

VirusEssential Oil/ComponentCell LineAssay TypeIC50/EC50Reference
Dengue Virus (DENV)Turnera diffusa EO (contains this compound)Not SpecifiedCPE Reduction29 to 82 µg/mL[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antiviral activity of this compound.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral infectivity.

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 6-well or 12-well plates.

  • Virus stock of known titer (Plaque Forming Units/mL).

  • This compound stock solution and serial dilutions.

  • Cell culture medium (e.g., DMEM).

  • Overlay medium (e.g., cell culture medium containing 1% methylcellulose or agarose).

  • Fixative solution (e.g., 4% formaldehyde in PBS).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

  • Phosphate Buffered Saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Virus Preparation: Prepare serial dilutions of the virus stock in serum-free cell culture medium.

  • Treatment:

    • Virucidal Assay: Pre-incubate the virus suspension with various concentrations of this compound for a defined period (e.g., 1-2 hours) at 37°C.

    • Inhibition of Attachment Assay: Pre-treat the cell monolayer with different concentrations of this compound before adding the virus.

    • Post-attachment Inhibition Assay: Allow the virus to adsorb to the cells for 1-2 hours at 4°C, then wash the cells and add medium containing different concentrations of this compound.

  • Infection: Remove the growth medium from the cells and inoculate with the treated or untreated virus suspension. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and wash the cell monolayer with PBS. Overlay the cells with the overlay medium to restrict the spread of progeny virus to adjacent cells, thus forming discrete plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until visible plaques are formed.

  • Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixative solution. After fixation, remove the fixative and stain the cells with the staining solution.

  • Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the untreated virus control. The IC50 value is determined from the dose-response curve.

TCID50 (50% Tissue Culture Infectious Dose) Assay

This endpoint dilution assay is used for viruses that do not form plaques but cause a cytopathic effect (CPE).[4][]

Objective: To determine the viral titer and the inhibitory effect of this compound on virus-induced CPE.

Materials:

  • Host cells in 96-well plates.

  • Virus stock.

  • This compound stock solution and serial dilutions.

  • Cell culture medium.

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate to form a semi-confluent monolayer.

  • Virus Dilution: Prepare ten-fold serial dilutions of the virus stock.

  • Infection: Inoculate the cell monolayers with the virus dilutions, typically with multiple replicate wells per dilution.

  • Treatment: Add serial dilutions of this compound to the infected wells.

  • Incubation: Incubate the plate for several days and observe for the presence of CPE daily using an inverted microscope.

  • Scoring: At the end of the incubation period, score each well as either positive or negative for CPE.

  • Calculation: The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method, which determines the virus dilution that causes CPE in 50% of the inoculated wells. The inhibitory effect of this compound is determined by the reduction in TCID50 in treated wells compared to untreated controls.

Viral Entry Inhibition Assay

This assay specifically investigates the effect of this compound on the entry of the virus into the host cell.[6]

Objective: To determine if this compound can block the attachment or fusion/penetration step of the viral life cycle.

Materials:

  • Confluent monolayer of host cells in multi-well plates.

  • Virus stock.

  • This compound stock solution and serial dilutions.

  • Cell culture medium.

  • PBS.

Procedure:

  • Attachment Step:

    • Pre-chill the cell monolayer at 4°C for 1 hour.

    • Add a mixture of the virus and different concentrations of this compound to the cells.

    • Incubate at 4°C for 1-2 hours to allow for viral attachment but not entry.

    • Wash the cells with cold PBS to remove unbound virus and the compound.

    • Add fresh, compound-free medium and shift the temperature to 37°C to allow for viral entry and replication.

  • Fusion/Penetration Step:

    • Pre-chill the cell monolayer at 4°C for 1 hour.

    • Inoculate the cells with the virus at 4°C for 1-2 hours to allow for attachment.

    • Wash the cells with cold PBS to remove unbound virus.

    • Add medium containing different concentrations of this compound and shift the temperature to 37°C to initiate viral entry.

    • After a short incubation period (e.g., 1-2 hours), remove the compound-containing medium and add fresh medium.

  • Quantification: After a suitable incubation period (e.g., 24-72 hours), quantify the viral replication by methods such as plaque assay, TCID50, or qPCR for viral RNA. A reduction in viral replication indicates inhibition of the targeted entry step.

Mandatory Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_plaque_reduction Plaque Reduction Assay Workflow cluster_viral_entry Viral Entry Inhibition Assay Workflow pr_start Seed Host Cells pr_virus_prep Prepare Virus Dilutions pr_treatment Treat with this compound (Virucidal/Pre/Post-infection) pr_virus_prep->pr_treatment pr_infection Infect Cell Monolayer pr_treatment->pr_infection pr_overlay Add Overlay Medium pr_infection->pr_overlay pr_incubation Incubate (2-4 days) pr_overlay->pr_incubation pr_stain Fix and Stain pr_incubation->pr_stain pr_count Count Plaques pr_stain->pr_count pr_end Calculate IC50 pr_count->pr_end ve_start Seed and Chill Cells (4°C) ve_attachment Attachment Step: Add Virus + this compound at 4°C ve_start->ve_attachment ve_penetration Penetration Step: Add this compound after attachment at 37°C ve_wash Wash to Remove Unbound Virus/Compound ve_attachment->ve_wash ve_incubation Incubate at 37°C ve_penetration->ve_incubation ve_wash->ve_incubation ve_quantify Quantify Viral Replication ve_incubation->ve_quantify ve_end Determine Inhibition ve_quantify->ve_end

Caption: General workflows for Plaque Reduction and Viral Entry Inhibition assays.

Signaling Pathway Diagram

signaling_pathway cluster_virus Enveloped Virus Infection cluster_cell_response Host Cell Inflammatory Response cluster_terpinen This compound Intervention Virus Enveloped Virus Receptor Host Cell Receptor Virus->Receptor Binding & Entry PAMPs Viral PAMPs Recognition TLRs Toll-like Receptors (TLRs) PAMPs->TLRs MyD88 MyD88 TLRs->MyD88 Recruitment MAPK_pathway MAPK Pathway (p38, ERK) TLRs->MAPK_pathway IKK IKK MyD88->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation Phosphorylation of IκB Nucleus Nucleus NFkB_activation->Nucleus Translocation Cytokine_production Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Nucleus->Cytokine_production Gene Transcription AP1 AP-1 Activation MAPK_pathway->AP1 AP1->Nucleus Terpinen This compound Terpinen->NFkB_activation Inhibition Terpinen->MAPK_pathway Inhibition

Caption: Proposed mechanism of this compound's anti-inflammatory action during viral infection.

Mechanism of Antiviral Action

The antiviral activity of this compound against enveloped viruses appears to be multifaceted, involving both direct effects on the virion and modulation of the host cell response.

Direct Virucidal Activity and Inhibition of Viral Entry

In vitro studies suggest that this compound can directly interact with enveloped viruses, potentially disrupting the viral envelope.[7] This interaction can inactivate the virus before it infects a host cell. Furthermore, evidence points towards the inhibition of early stages of the viral life cycle, including attachment to host cell receptors and subsequent entry.

Interference with Viral Replication

Once inside the host cell, this compound has been shown to interfere with viral replication processes. The precise mechanisms are still under investigation but may involve the inhibition of viral enzymes essential for replication or interference with the assembly of new viral particles.

Modulation of Host Inflammatory Response

A key aspect of the pathogenesis of many viral diseases is an overactive inflammatory response. This compound has demonstrated significant immunomodulatory effects by suppressing the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, and IL-10 in activated human monocytes.[8][9] This anti-inflammatory activity is thought to be mediated, at least in part, through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10] By dampening the inflammatory cascade, this compound may help to mitigate virus-induced pathology.

Conclusion and Future Directions

This compound exhibits promising antiviral activity against a range of enveloped viruses in vitro. Its multi-pronged mechanism of action, encompassing direct virucidal effects, inhibition of viral entry and replication, and modulation of the host inflammatory response, makes it an attractive candidate for further investigation as a potential antiviral therapeutic.

Future research should focus on:

  • Expanding the scope of in vitro studies to include a wider array of clinically relevant enveloped viruses, with a focus on obtaining precise IC50, CC50, and SI values for the purified compound.

  • Conducting in vivo studies in appropriate animal models to evaluate the efficacy, pharmacokinetics, and safety of this compound.

  • Elucidating the specific molecular targets of this compound within the viral replication cycle and host cell signaling pathways.

  • Investigating the potential for synergistic effects when used in combination with existing antiviral drugs.

The development of this compound as a standalone or adjunctive antiviral therapy could provide a valuable addition to the current arsenal of treatments for diseases caused by enveloped viruses.

References

Terpinen-4-ol's role in the management of skin disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Terpinen-4-ol in the Management of Skin Disorders

Abstract

This compound, the primary bioactive constituent of Melaleuca alternifolia (tea tree) oil, has emerged as a compound of significant interest for dermatological applications. Its well-documented anti-inflammatory, antimicrobial, and acaricidal properties provide a strong scientific rationale for its use in managing a variety of skin disorders. This technical guide offers a comprehensive overview of the molecular mechanisms, experimental evidence, and therapeutic potential of this compound. It is designed for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways to facilitate further research and development in this area.

Introduction

Skin disorders, characterized by inflammation, microbial colonization, and immune dysregulation, present ongoing therapeutic challenges. This compound, a monoterpene alcohol, is the principal active component of tea tree oil and is responsible for much of its therapeutic efficacy.[1][2] Extensive preclinical research has elucidated its potent biological activities, positioning it as a promising agent for conditions such as acne vulgaris, rosacea, and various cutaneous infections.[3][4][5] This guide synthesizes the current scientific knowledge, focusing on the mechanistic underpinnings of this compound's action on skin.

Core Pharmacological Activities

This compound's efficacy in skin disorders stems from three primary biological activities: anti-inflammatory, antimicrobial, and acaricidal.

Anti-inflammatory Action

This compound modulates the inflammatory response primarily by suppressing the production of pro-inflammatory mediators from activated immune cells.[6]

  • Mechanism of Action: Cytokine Suppression

    • In vitro studies have demonstrated that this compound significantly inhibits the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-8, by lipopolysaccharide (LPS)-activated human monocytes.[2][6][7][8] This suppression is not due to cytotoxicity.[2] The likely mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[6]

  • Experimental Protocol: Monocyte Cytokine Suppression Assay

    • Cell Isolation and Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood via density gradient centrifugation. Purify monocytes by adherence to plastic culture flasks. Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Treatment: Seed monocytes in 24-well plates. Pre-incubate cells for 2 hours with various non-toxic concentrations of this compound (e.g., 0.008% - 0.06% v/v).

    • Stimulation: Add Lipopolysaccharide (LPS) (e.g., 500 ng/mL) to all wells except the negative control to induce an inflammatory response.

    • Incubation: Incubate plates for 40 hours at 37°C in a 5% CO₂ atmosphere.[7]

    • Quantification: Collect cell culture supernatants. Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Analysis: Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the LPS-only positive control.

Antimicrobial & Antibiofilm Activity

This compound demonstrates broad-spectrum activity against bacteria and fungi relevant to skin disorders.[3] The primary mechanism is the disruption of microbial cell membrane integrity and function.[3][9][10]

  • Antibacterial Action: It is effective against Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[10] It shows pronounced activity against Cutibacterium acnes (formerly Propionibacterium acnes), a key bacterium in acne pathogenesis, and Staphylococcus aureus, including Methicillin-resistant S. aureus (MRSA).[4][11][12][13]

  • Antifungal Action: this compound is effective against various dermatophytes and yeasts.[9] This includes Trichophyton species, a cause of tinea pedis (athlete's foot), and Candida albicans, which can cause cutaneous and mucosal infections.[14][15][16]

  • Antibiofilm Action: Beyond killing planktonic cells, this compound also shows promising activity against bacterial biofilms, which are notoriously difficult to eradicate.[17]

Table 1: In Vitro Antimicrobial Activity of this compound

Microorganism Condition MIC (v/v) MBC (v/v) Reference(s)
Staphylococcus aureus (MRSA) Clinical Skin Isolates 0.25% 0.5% [17][18]
Candida albicans (Azole-susceptible) Reference Strain 0.015% - 0.06% - [16][19]
Candida albicans (Azole-resistant) Clinical Isolates 0.06% 0.5% [16]
Cutibacterium acnes - Strong Inhibition - [13]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

  • Experimental Protocol: Broth Microdilution for MIC/MBC Determination

    • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) on appropriate agar. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of 5 x 10⁵ CFU/mL.

    • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in CAMHB to achieve a range of test concentrations (e.g., 8% to 0.015% v/v).

    • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the diluted this compound. Include a growth control (broth + inoculum) and a sterility control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[18]

    • MBC Determination: Subculture 10 µL from each well showing no visible growth onto a fresh agar plate. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[17]

Acaricidal Activity against Demodex Mites

This compound is the most potent component of tea tree oil for killing Demodex mites.[20][21] These microscopic mites are commensal organisms of human skin, but their overpopulation has been implicated in the pathogenesis of rosacea and blepharitis.[5][20][22]

  • Mechanism of Action: this compound exerts a direct, dose-dependent killing effect on the mites.[20] In vitro studies have shown that it is more potent than whole tea tree oil at equivalent concentrations.[20]

Table 2: Acaricidal Activity of this compound

Organism Activity Concentration (v/v) Finding Reference(s)
Demodex folliculorum Miticidal 1% Killing effect observable [20]

| Demodex folliculorum | Miticidal | 4% | Kills mites within 40 minutes in vitro |[23] |

Applications in Dermatological Disorders

The combined pharmacological activities of this compound make it a versatile agent for several inflammatory and infectious skin conditions.

  • Acne Vulgaris: The pathogenesis of acne involves follicular hyperkeratinization, sebum production, colonization by C. acnes, and inflammation. This compound addresses two key aspects by inhibiting the growth of C. acnes and suppressing the associated inflammatory response.[4][11][24]

  • Rosacea: An increased density of Demodex mites is frequently observed in patients with rosacea and is thought to be a contributing factor to the inflammation.[5] The potent acaricidal and anti-inflammatory effects of this compound directly target this proposed disease driver.[5][21]

  • Fungal Infections: Its efficacy against dermatophytes makes this compound a candidate for topical treatment of superficial mycoses like tinea pedis (athlete's foot) and onychomycosis.[9][15]

  • Bacterial Skin Infections: Due to its activity against S. aureus (including MRSA), this compound is being investigated for the management of minor superficial skin infections.[3][12]

Safety and Toxicology

While generally considered safe for topical use, this compound, like tea tree oil, can cause skin irritation or allergic contact dermatitis in susceptible individuals.[1][25] However, studies suggest that this compound itself is not a significant irritant at concentrations up to 2%, and that other components of tea tree oil may be more responsible for adverse reactions.[13][26] Formulations using purified this compound may therefore offer an improved safety profile over whole tea tree oil.[20][27]

Conclusion and Future Directions

This compound possesses a unique combination of anti-inflammatory, antimicrobial, and acaricidal properties, supported by robust preclinical data. These attributes make it a highly promising bioactive compound for the development of novel therapies for a range of skin disorders. Future research should focus on large-scale, randomized controlled clinical trials to definitively establish its efficacy and safety in human populations. Furthermore, the development of advanced drug delivery systems, such as nanoformulations, could enhance its cutaneous bioavailability, improve therapeutic outcomes, and minimize potential irritation, paving the way for its integration into mainstream dermatological practice.

References

Investigating the Antioxidant Potential of Terpinen-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpinen-4-ol, a major bioactive monoterpenoid alcohol found in tea tree oil (Melaleuca alternifolia), has garnered significant scientific interest for its diverse pharmacological properties. Beyond its well-documented antimicrobial and anti-inflammatory effects, emerging evidence highlights its potent antioxidant potential. This technical guide provides an in-depth analysis of the antioxidant capabilities of this compound, summarizing key quantitative data, detailing experimental methodologies, and elucidating the underlying molecular mechanisms involving critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic applications of this compound in oxidative stress-mediated pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key etiological factor in a myriad of chronic and degenerative diseases. Consequently, the identification and characterization of effective antioxidant compounds are of paramount importance in modern drug discovery. This compound has emerged as a promising natural candidate with significant antioxidant properties.[1] This guide delves into the scientific evidence supporting the antioxidant potential of this compound, providing a technical overview for further research and development.

In Vitro Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays that measure its ability to scavenge free radicals and reduce oxidizing agents. The most commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Quantitative Antioxidant Data

The following table summarizes the quantitative data from studies assessing the in vitro antioxidant activity of this compound.

AssayCompound/FormulationConcentration/DoseResultReference
DPPH Radical Scavenging This compound-48.7 ± 0.87% inhibition[2]
This compound nanoemulsionsEC50 = 253.65 mg/L7.72-fold higher potential than TTO nanoemulsions[2]
ABTS Radical Scavenging Tea Tree Oil (rich in this compound)IC50 = 15.269 mg/mL-[3]
FRAP Essential Oil of Juniperus thurifera (27.80% this compound)IC50 = 216.34 ± 0.06 μg/mL-[1]
In Vivo Antioxidant Activity This compound (murine arthritis model)60 mg/kg body weight73.03% antioxidant activity[2]

Note: TTO refers to Tea Tree Oil. EC50 is the effective concentration that inhibits radical scavenging by 50%. IC50 is the concentration of an antioxidant that is required to scavenge 50% of the initial free radicals.

Cellular Antioxidant Activity

Beyond cell-free assays, the antioxidant effects of this compound have been investigated in cellular models, providing insights into its bioavailability and efficacy within a biological context. The Cellular Antioxidant Activity (CAA) assay, often utilizing the HepG2 human liver cancer cell line, is a common method to assess the intracellular antioxidant potential of compounds.

A key mechanism underlying the cellular antioxidant effects of this compound is its ability to modulate intracellular signaling pathways that govern the expression of endogenous antioxidant enzymes.

Modulation of Signaling Pathways

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key signaling pathways involved in the cellular response to oxidative stress and inflammation.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

The Nrf2 pathway is a master regulator of the antioxidant response, inducing the expression of a wide array of cytoprotective genes. Evidence suggests that this compound can activate this pathway. Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties, is a downstream target of Nrf2. It is proposed that this compound induces HO-1 expression, which may be mediated by the activation of Nrf2 through the p38 and JNK MAPK pathways.[3]

Nrf2_Pathway This compound This compound ROS ROS This compound->ROS Scavenges p38/JNK MAPK p38/JNK MAPK This compound->p38/JNK MAPK Activates Nrf2 Nrf2 p38/JNK MAPK->Nrf2 Phosphorylates Keap1 Keap1 Nrf2->Keap1 Dissociation ARE ARE Nrf2->ARE Translocates to nucleus & binds Antioxidant Enzymes (e.g., HO-1) Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant Enzymes (e.g., HO-1) Promotes transcription Cytoprotection Cytoprotection Antioxidant Enzymes (e.g., HO-1)->Cytoprotection Leads to NFkB_Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory Stimuli (e.g., LPS)->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degradation & Release Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p65/p50)->Pro-inflammatory Genes Translocates to nucleus & binds Inflammation Inflammation Pro-inflammatory Genes->Inflammation Promotes transcription This compound This compound This compound->NF-κB (p65/p50) Inhibits nuclear translocation CAA_Workflow cluster_0 Cell Preparation cluster_1 Assay Procedure A Seed HepG2 cells in 96-well plate B Incubate and allow cells to adhere A->B C Load cells with DCFH-DA B->C D Wash to remove excess DCFH-DA C->D E Treat with this compound D->E F Induce oxidative stress with AAPH E->F G Measure fluorescence over time F->G

References

Methodological & Application

Application Note and Protocol: Quantitative Analysis of Terpinen-4-ol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terpinen-4-ol is a naturally occurring monoterpenoid and the primary active component of tea tree oil (Melaleuca alternifolia), exhibiting significant antimicrobial, anti-inflammatory, and antioxidant properties.[1] Its wide range of biological activities has led to its extensive use in pharmaceutical and cosmetic formulations. Accurate and precise quantification of this compound is crucial for the quality control of raw materials and finished products, as well as for pharmacokinetic and pharmacodynamic studies.

This application note provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the sensitive and selective determination of volatile and semi-volatile compounds in complex matrices.[2][3]

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the quantitative analysis of this compound.

2.1. Materials and Reagents

  • Solvents: Hexane or Ethanol (GC grade or higher)

  • Standards: this compound (certified reference material, >98% purity), Methyl salicylate (internal standard, >99% purity)

  • Gases: Helium (carrier gas, 99.999% purity)

  • Volumetric flasks, pipettes, and autosampler vials

2.2. Standard and Sample Preparation

2.2.1. Stock Solutions

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of methyl salicylate and dissolve it in 10 mL of hexane in a volumetric flask.

2.2.2. Calibration Standards

Prepare a series of calibration standards by serially diluting the this compound stock solution with hexane to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. A typical series might include 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL. To each calibration standard, add a fixed amount of the Internal Standard Stock Solution to achieve a final IS concentration of approximately 10 µg/mL.

2.2.3. Sample Preparation

Dilute the sample containing this compound in a suitable solvent (e.g., hexane or ethanol) to a concentration estimated to be within the calibration range.[4] Add the internal standard at a known concentration (e.g., 10 µg/mL).[4] For instance, accurately weigh approximately 10 mg of an essential oil into a 10 mL volumetric flask, add the solvent to the mark, and mix thoroughly.[3] Transfer 1 mL of this solution to an autosampler vial and add the internal standard.

2.3. GC-MS Instrumentation and Conditions

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977C MSD or equivalent

  • GC Column: DB-35 or a similar mid-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Injector: Split/splitless injector in split mode (e.g., split ratio 50:1) at a temperature of 250°C.[4]

  • Injection Volume: 1 µL

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 5.1°C/min, and hold for 5 minutes.[4]

  • MS Transfer Line Temperature: 280°C[4]

  • Ion Source Temperature: 230°C[4]

  • MS Mode: Electron Ionization (EI) at 70 eV.[4]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 71, 93, 111) and the internal standard.[4] A full scan mode (m/z 40-400) can be used for qualitative analysis.[4]

Data Presentation: Method Validation Summary

The following table summarizes the quantitative data from method validation studies for this compound quantification by GC-MS.

ParameterResultReference
Linearity (R²) > 0.999[2]
Concentration Range 0.36 - 1.79 ppm
Accuracy (Recovery) 98.3 - 101.60%[2]
101.22 - 111.44%
Precision (RSD)
- Intra-day ≤ 2.56%[2]
< 1.5%
- Inter-day ≤ 2.56%[2]
< 4.0%
Limit of Detection (LOD) 0.0294 ppm[5]
Limit of Quantification (LOQ) 0.0883 ppm[5]

Data Analysis and Quantification

Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the prepared calibration standards.[4] A linear regression analysis should be performed on the calibration curve. The concentration of this compound in the prepared samples is then determined using the equation of the line from the calibration curve.[4]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification stock_std Prepare Stock Standard (this compound) cal_stds Prepare Calibration Standards stock_std->cal_stds stock_is Prepare Stock Internal Standard (IS) stock_is->cal_stds sample_prep Prepare Sample (Dilution & IS Addition) stock_is->sample_prep gc_ms_analysis Inject & Run GC-MS (Optimized Method) cal_stds->gc_ms_analysis sample_prep->gc_ms_analysis peak_integration Peak Integration (this compound & IS) gc_ms_analysis->peak_integration cal_curve Generate Calibration Curve peak_integration->cal_curve quantification Quantify this compound in Sample cal_curve->quantification method_validation cluster_validation Method Validation Parameters specificity Specificity (Peak Purity & Resolution) linearity Linearity & Range (Calibration Curve, R²) accuracy Accuracy (Spike & Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ (Signal-to-Noise Ratio) robustness Robustness (Variations in Method) method Validated GC-MS Method for this compound method->specificity method->linearity method->accuracy method->precision method->lod_loq method->robustness

References

Application Notes and Protocols for Assessing Terpinen-4-ol Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terpinen-4-ol is a naturally occurring monoterpenoid and the primary bioactive constituent of Tea Tree Oil (TTO), derived from the Australian plant Melaleuca alternifolia.[1] Renowned for its broad-spectrum antimicrobial properties, recent research has also highlighted its potent anti-inflammatory and anti-cancer capabilities.[1][2] These characteristics position this compound as a promising therapeutic agent for a variety of conditions. This document provides detailed protocols for in vitro cell culture techniques to assess the efficacy of this compound, targeting researchers, scientists, and drug development professionals. The methodologies cover cytotoxicity, anti-inflammatory, and antimicrobial assessments, along with insights into its molecular mechanisms of action.

Section 1: Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration at which this compound induces cell death, providing crucial information on its therapeutic window and potential toxicity.

1.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[3][4]

Protocol: MTT Assay [3][4][5][6][7]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare various concentrations of this compound (e.g., 0.005% to 0.1% or 1 to 10,000 µM) in the appropriate cell culture medium.[8][9]

    • Remove the existing medium from the wells and add 100 µL of the medium containing the different this compound concentrations.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium.

    • Add 20-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 1.5 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[3][7]

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the purple formazan crystals.[6]

    • Mix gently by pipetting up and down to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 540 or 570 nm.[5][6]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

1.2. Lactate Dehydrogenase (LDH) Assay for Cell Lysis

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9]

Protocol: LDH Assay [9]

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and treatment as described in the MTT assay protocol.

  • Sample Collection:

    • After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction:

    • Use a commercial LDH cytotoxicity detection kit and follow the manufacturer's instructions.

    • Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a catalyst.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the reaction product at the wavelength specified by the kit manufacturer (usually around 490 nm).

    • Calculate the percentage of cytotoxicity using the following formula:[3] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Data Presentation: Cytotoxicity of this compound

Cell LineAssayConcentrationIncubation TimeResult (e.g., IC50, % Viability)Reference
A549 (NSCLC)MTT0.052%24 hoursIC50: 0.052%[5]
CL1-0 (NSCLC)MTT0.046%24 hoursIC50: 0.046%[5]
HCT116 (Colorectal)MTT0.005% - 0.1%Not Specified10-90% growth inhibition[8]
RKO (Colorectal)WST-8381 µM24 hoursIC50: 381 µM[9]
HCT116 (Colorectal)WST-8661 µM24 hoursIC50: 661 µM[9]
Human Corneal Epithelial CellsCCK80.05%24 hours~50% viability[10]
Human Meibomian Gland Epithelial CellsNot Specified0.001% - 1.0%Up to 5 daysDose- and time-dependent decrease in survival[11]

Visualization: Cytotoxicity Assay Workflow

G Workflow for In Vitro Cytotoxicity Assessment of this compound cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates (e.g., 1x10^4 cells/well) incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_treatment Add this compound to cells incubation_24h->add_treatment prepare_t4ol Prepare this compound dilutions (e.g., 0.005% - 0.1%) prepare_t4ol->add_treatment controls Include negative (vehicle) and positive controls add_treatment->controls incubation_treatment Incubate for 24, 48, or 72h controls->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt collect_supernatant Collect supernatant incubation_treatment->collect_supernatant incubate_mtt Incubate (1.5-4h) add_mtt->incubate_mtt solubilize Add solubilizing agent (DMSO) incubate_mtt->solubilize read_mtt Measure absorbance (570 nm) solubilize->read_mtt calculate_viability Calculate % Cell Viability read_mtt->calculate_viability ldh_reaction Perform LDH reaction collect_supernatant->ldh_reaction read_ldh Measure absorbance (490 nm) ldh_reaction->read_ldh calculate_cytotoxicity Calculate % Cytotoxicity read_ldh->calculate_cytotoxicity determine_ic50 Determine IC50 values calculate_viability->determine_ic50 calculate_cytotoxicity->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity.

Section 2: Anti-inflammatory Assays

This compound has demonstrated significant anti-inflammatory properties by modulating the production of inflammatory mediators.[1][2]

2.1. Measurement of Pro-inflammatory Cytokines

Enzyme-linked immunosorbent assay (ELISA) is a widely used method to quantify the concentration of cytokines such as TNF-α, IL-1β, IL-6, and IL-8 in cell culture supernatants.[12][13]

Protocol: ELISA for Pro-inflammatory Cytokines [12][13][14]

  • Cell Culture and Stimulation:

    • Culture macrophages (e.g., U937 or RAW264.7) or human peripheral blood monocytes in appropriate plates.[13][15][16]

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce cytokine production.[14]

    • Include unstimulated and LPS-stimulated cells without this compound as controls.

    • Incubate for a suitable period (e.g., 24-40 hours) to allow for cytokine secretion.[12][13]

  • Supernatant Collection:

    • After incubation, centrifuge the plates to pellet the cells and collect the culture supernatant.

  • ELISA Procedure:

    • Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-1β, IL-6).

    • Follow the manufacturer's protocol, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected supernatants and standards to the wells.

      • Incubating to allow the cytokine to bind to the antibody.

      • Washing the plate and adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

  • Data Acquisition and Analysis:

    • Measure the absorbance using a microplate reader at the appropriate wavelength.

    • Generate a standard curve using the known concentrations of the cytokine standards.

    • Determine the concentration of the cytokines in the samples by interpolating from the standard curve.

    • Compare the cytokine levels in the this compound treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

Data Presentation: Anti-inflammatory Effects of this compound

Cell TypeInflammatory StimulusThis compound ConcentrationMeasured MediatorResultReference
Human MonocytesLPSWater-soluble components equivalent to 0.125% TTOTNF-α, IL-1β, IL-10~50% reduction[12][17]
Human MonocytesLPSWater-soluble components equivalent to 0.125% TTOPGE2~30% reduction[12][17]
U937 MacrophagesLPSNot specifiedIL-1β, IL-6, IL-10Significant reduction[14][15]
RAW264.7 MacrophagesLPSNot specifiedInflammatory CytokinesSignificant decrease in expression[16]

Visualization: Anti-inflammatory Signaling Pathway of this compound

G Anti-inflammatory Signaling of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway NFkB_translocation NF-κB Nuclear Translocation MAPK->NFkB_translocation NFkB_pathway->NFkB_translocation mTOR mTOR Pathway Terpinen_4_ol This compound Terpinen_4_ol->MAPK Terpinen_4_ol->NFkB_pathway Terpinen_4_ol->mTOR Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Cytokines TNF-α, IL-1β, IL-6, IL-8 Gene_expression->Cytokines

Caption: this compound's anti-inflammatory mechanism.

Section 3: Antimicrobial Assays

This compound is a potent antimicrobial agent against a range of bacteria and fungi.[18][19]

3.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The broth microdilution method is a standard procedure to determine the MIC and MBC of an antimicrobial agent.[19][20]

Protocol: Broth Microdilution for MIC and MBC [19][20][21][22]

  • Preparation of Inoculum:

    • Culture the desired microorganism (bacteria or fungi) in an appropriate broth medium overnight.

    • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Preparation of this compound Dilutions:

    • Perform serial dilutions of this compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the this compound dilutions.

    • Include a positive control (microorganism with no this compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

  • MBC Determination:

    • Take an aliquot from the wells that show no visible growth (at and above the MIC).

    • Plate the aliquots onto an appropriate agar medium.

    • Incubate the agar plates under suitable conditions.

    • The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum count.[22]

Data Presentation: Antimicrobial Activity of this compound

MicroorganismAssayResult (MIC)Result (MBC)Reference
Enterococcus faecalisBroth Microdilution0.25%1.0%[18]
Porphyromonas gingivalisBroth Microdilution0.05%0.2%[18]
Prevotella intermediaBroth Microdilution0.1%0.2%[18]
Fusobacterium nucleatumBroth Microdilution0.25%0.5%[18]
Candida albicansBroth Microdilution0.06% (for azole-susceptible strains)0.5%[19]
Staphylococcus aureusBroth Microdilution0.25% (v/v)0.5% (v/v)[22]
Legionella pneumophilaBroth Microdilution0.06-0.125% v/v0.25-0.5% v/v[20]

Section 4: Apoptosis and Signaling Pathway Analysis

This compound has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways.[5][23]

4.1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Protocol: Annexin V/PI Staining [9]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described previously.

  • Cell Harvesting and Staining:

    • After treatment, harvest the cells (including floating cells in the supernatant).

    • Wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells are Annexin V-negative and PI-negative.

    • Early apoptotic cells are Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

4.2. Western Blotting for Signaling Proteins

Western blotting is used to detect changes in the expression and activation of proteins involved in signaling pathways.[15]

Protocol: Western Blotting [10][15]

  • Protein Extraction:

    • Lyse the this compound treated cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, caspases, p-p38, p-NF-κB).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization: Apoptosis Signaling Pathway Induced by this compound

G Apoptosis Signaling Pathway of this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Terpinen_4_ol This compound Caspase8 Caspase-8 activation Terpinen_4_ol->Caspase8 p53 p53 activation Terpinen_4_ol->p53 Bcl2 Bcl-2 downregulation Terpinen_4_ol->Bcl2 Bid Bid cleavage to tBid Caspase8->Bid Caspase3 Caspase-3 activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bid->Mitochondrion Bax Bax upregulation p53->Bax Bcl2->Mitochondrion Bax->Mitochondrion MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Cytochrome_c Cytochrome c release MMP->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Mitochondrion->MMP Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound induced apoptosis signaling.

References

Unveiling the In Vivo Potential of Terpinen-4-ol: A Guide to Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Terpinen-4-ol, a major bioactive constituent of tea tree oil, has garnered significant scientific interest for its diverse pharmacological properties. Extensive in vivo research has demonstrated its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the in vivo effects of this compound using established animal models. The following sections summarize key quantitative data, outline experimental methodologies, and visualize associated signaling pathways.

Anti-Cancer Applications

This compound has shown notable efficacy in inhibiting tumor growth in various cancer types.[1][2][3] Animal models, particularly xenograft studies in mice, have been instrumental in demonstrating its therapeutic potential.

Quantitative Data Summary: Anti-Cancer Effects
Animal ModelCancer TypeTreatmentKey FindingsReference
Nude Mice (BALB/c nu/nu)Colorectal Carcinoma (DLD1 Xenograft)Intratumoral injection of 0.1% and 1% this compound twice weekly40% and 70% reduction in tumor volume, respectively. 25% and 50% reduction in tumor weight, respectively.[1]
Nude Mice (BALB/c nu/nu)Colorectal Carcinoma (HCT116 Xenograft)Systemic administration of 1 mg and 4 mg this compound suspension32% and 72% decrease in tumor volume, respectively. 26% and 70% decrease in tumor weight, respectively.[4]
Nude Mice (BALB/c nu/nu)Non-Small Cell Lung Cancer (A549 Xenograft)Intravenous infusion of 0.06% and 0.1% this compound dailySignificant inhibition of tumor growth compared to the control group.[2]
Nude MiceColorectal Cancer (HCT116 Xenograft)Subcutaneous injection of this compoundSignificant reduction in tumor volume.[3][5]
Experimental Protocol: Xenograft Tumor Model in Mice

This protocol outlines the key steps for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft model.

Materials:

  • This compound

  • Cancer cell line (e.g., DLD1, HCT116, A549)

  • Female BALB/c nude mice (6-8 weeks old)

  • Phosphate-buffered saline (PBS)

  • Tween 80 (for solubility)

  • Culture medium

  • Syringes and needles

  • Calipers

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions.

  • Cell Preparation: Harvest the cells and resuspend them in PBS at a concentration of 1 x 10⁷ cells/100 µL.

  • Tumor Inoculation: Subcutaneously inject 1 x 10⁷ cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a mean volume of approximately 50-100 mm³. Measure tumor volume every three days using calipers with the formula: Volume = 0.5 × length × width².

  • Treatment Groups: Randomly divide the mice into control and treatment groups.

  • Drug Preparation: Prepare the this compound solution. For intravenous injection, a stock solution can be made by dissolving it in PBS with a small amount of Tween 80 (e.g., 0.001% v/v) to aid solubility.[2] For intratumoral or systemic administration, the concentration should be adjusted based on the study design.[1][4]

  • Administration: Administer this compound or the vehicle control according to the chosen route (intratumoral, intravenous, or subcutaneous) and schedule (e.g., daily or twice weekly).[1][2]

  • Endpoint: Continue treatment for the specified duration. At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., TUNEL assay for apoptosis).[2]

Signaling Pathway: this compound Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the mitochondria-mediated intrinsic pathway.[2] This involves the activation of caspase-9 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[2]

G T4O This compound Mito Mitochondria T4O->Mito induces Casp9 Caspase-9 (activated) Mito->Casp9 activates Casp3 Caspase-3 (activated) Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis leads to

Caption: this compound induced apoptosis pathway.

Anti-Inflammatory and Antimicrobial Applications

This compound exhibits potent anti-inflammatory and antimicrobial properties, making it a candidate for treating inflammatory conditions and infections.

Quantitative Data Summary: Anti-inflammatory and Antifungal Effects
Animal ModelConditionTreatmentKey FindingsReference
Immunosuppressed MiceOral Candidiasis (Candida albicans)Oral treatment with 50 µL of 40 mg/mL this compound 3h post-infectionSuppressed the increase of myeloperoxidase activity and macrophage inflammatory protein-2 in tongue homogenates.[6]
Oophorectomized, Pseudoestrus RatsVaginal Candidiasis (Candida albicans)Intravaginal application of this compoundAccelerated clearance of Candida albicans from the vagina, comparable to Tea Tree Oil.[7][8][9]
Experimental Protocol: Murine Model of Oral Candidiasis

This protocol describes the induction and treatment of oral candidiasis in mice to evaluate the anti-inflammatory effects of this compound.[6]

Materials:

  • This compound

  • Candida albicans strain

  • Immunosuppressed mice

  • Cotton swabs

  • Anesthesia

Procedure:

  • Immunosuppression: Induce immunosuppression in the mice according to a validated protocol.

  • Infection: Under anesthesia, infect the oral cavity of the mice with a suspension of Candida albicans using a cotton swab.

  • Treatment: At a specified time post-infection (e.g., 3 hours), administer this compound orally.

  • Assessment: At 24 hours post-infection, euthanize the mice and collect tongue tissue.

  • Analysis: Homogenize the tongue tissue and measure inflammatory markers such as myeloperoxidase (MPO) activity and macrophage inflammatory protein-2 (MIP-2) levels.

Experimental Protocol: Rat Model of Vaginal Candidiasis

This protocol details the investigation of this compound's antifungal activity in a rat model of vaginal candidiasis.[7][8][9]

Materials:

  • This compound

  • Azole-susceptible or -resistant Candida albicans strains

  • Oophorectomized, pseudoestrus rats

  • Estrogen

  • Intravaginal applicator

Procedure:

  • Hormone Treatment: Treat oophorectomized rats with estrogen to induce a pseudoestrus state.

  • Infection: Inoculate the vagina of the rats with a suspension of the selected Candida albicans strain.

  • Treatment: Administer this compound intravaginally at specified concentrations and time points.

  • Fungal Burden Assessment: At various time points post-treatment, collect vaginal swabs to determine the fungal load by plating on appropriate culture media and counting colony-forming units (CFU).

Signaling Pathway: Anti-inflammatory Action of this compound

This compound has been shown to suppress the production of pro-inflammatory cytokines by activated monocytes/macrophages.[10][11] This is a key mechanism underlying its anti-inflammatory effects.

G LPS LPS (Lipopolysaccharide) Macrophage Activated Macrophage LPS->Macrophage activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Macrophage->Cytokines produces T4O This compound T4O->Macrophage inhibits Inflammation Inflammation Cytokines->Inflammation promotes

Caption: Inhibition of pro-inflammatory cytokine production.

Experimental Workflow: In Vivo Antimicrobial Study

The following diagram illustrates a general workflow for conducting an in vivo study to evaluate the antimicrobial efficacy of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis AnimalModel Select & Acclimatize Animal Model Infection Induce Infection AnimalModel->Infection Pathogen Prepare Pathogen (e.g., C. albicans) Pathogen->Infection Grouping Randomize into Control & Treatment Groups Infection->Grouping Treatment Administer this compound Grouping->Treatment Monitoring Monitor Clinical Signs & Collect Samples Treatment->Monitoring Quantification Quantify Microbial Load (e.g., CFU count) Monitoring->Quantification Inflammation Measure Inflammatory Markers Monitoring->Inflammation Data Analyze & Interpret Data Quantification->Data Inflammation->Data

Caption: General workflow for in vivo antimicrobial studies.

References

Application Notes and Protocols: Formulation of Terpinen-4-ol Loaded Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terpinen-4-ol (T4O), a major bioactive component of tea tree oil, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties. However, its clinical application is often limited by its poor water solubility, high volatility, and potential for skin irritation. Encapsulation of T4O into nanoparticle-based drug delivery systems presents a promising strategy to overcome these limitations, enhancing its therapeutic efficacy and safety profile. This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro evaluation of T4O-loaded nanoparticles.

Data Presentation

Table 1: Physicochemical Properties of this compound Loaded Zein Nanoparticles

Formulation CodeZein Concentration (mg/mL)T4O Concentration (% w/w of zein)Surfactant (TTA) Concentration (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
ZNP-T4O-150100.3200 ± 150.25 ± 0.05+30 ± 585 ± 7
ZNP-T4O-250500.3225 ± 200.28 ± 0.06+32 ± 490 ± 5
ZNP-T4O-3501000.3250 ± 250.31 ± 0.07+35 ± 692 ± 6

*Data are presented as mean ± standard deviation (n=3). TTA: Tetradecyl-trimethyl-ammonium bromide.

Table 2: Physicochemical Properties of this compound Loaded Solid Lipid Nanoparticles (SLNs)

Formulation CodeLipid (Compritol 888 ATO) (%)Surfactant (Tween 80) (%)T4O Concentration (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
SLN-T4O-152.51180 ± 100.22 ± 0.04-15 ± 388 ± 5
SLN-T4O-252.52195 ± 120.25 ± 0.05-18 ± 491 ± 4
SLN-T4O-31051210 ± 180.28 ± 0.06-20 ± 393 ± 6

*Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Formulation of this compound Loaded Zein Nanoparticles (Antisolvent Precipitation)

This protocol describes the preparation of T4O-loaded zein nanoparticles using a modified antisolvent precipitation method.[1]

Materials:

  • Zein (from corn)

  • This compound (T4O)

  • Ethanol (87% v/v)

  • Tetradecyl-trimethyl-ammonium bromide (TTA)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Preparation of Zein-T4O Solution:

    • Dissolve 50 mg of zein in 1 mL of 87% ethanol.

    • Add the desired amount of T4O (e.g., 50 mg for a 100% w/w ratio to zein) to the zein solution.

    • Stir the mixture at 600 rpm for 30 minutes at room temperature to ensure complete dissolution.

  • Nanoparticle Formation:

    • Prepare 9 mL of an aqueous solution containing 0.3% TTA.

    • Place the TTA solution on a magnetic stirrer set to 1000 rpm.

    • Using a syringe pump, add 3 mL of the Zein-T4O solution dropwise to the TTA solution at a constant rate of 6 mL/h.

  • Solvent Removal and Nanoparticle Collection:

    • Remove the organic solvent (ethanol) from the resulting nanoparticle suspension using a rotary evaporator under reduced pressure.

    • Collect the nanoparticles by centrifugation at 10,000 rpm for 30 minutes.

    • Wash the nanoparticle pellet twice with deionized water to remove any unentrapped T4O and excess surfactant.

    • Resuspend the final nanoparticle pellet in deionized water for characterization or lyophilize for long-term storage.

Formulation of this compound Loaded Solid Lipid Nanoparticles (Hot Homogenization)

This protocol outlines the preparation of T4O-loaded SLNs using the hot homogenization technique.[2][3][4]

Materials:

  • Compritol 888 ATO (solid lipid)

  • This compound (T4O)

  • Tween 80 (surfactant)

  • Deionized water

Equipment:

  • Water bath or heating mantle

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Magnetic stirrer

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid (e.g., 5 g Compritol 888 ATO) by heating it to approximately 5-10°C above its melting point (around 75-80°C).

    • Dissolve the desired amount of T4O (e.g., 100 mg) in the molten lipid with gentle stirring.

    • In a separate beaker, heat the aqueous surfactant solution (e.g., 2.5 g Tween 80 in 92.4 mL deionized water) to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under continuous stirring with a magnetic stirrer.

  • Homogenization:

    • Homogenize the resulting pre-emulsion using a high-shear homogenizer at a speed of 10,000-15,000 rpm for 10-15 minutes while maintaining the temperature.

  • Nanoparticle Solidification:

    • Quickly cool down the hot nanoemulsion by placing it in an ice bath under gentle stirring. This rapid cooling facilitates the solidification of the lipid droplets into SLNs.

    • Store the resulting SLN dispersion at 4°C.

Characterization of Nanoparticles

3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the nanoparticle suspension with deionized water.

  • Analyze the sample using a Zetasizer Nano series instrument (Malvern Instruments) or a similar device.

  • Measurements should be performed in triplicate.

3.2. Encapsulation Efficiency (EE) and Drug Loading (DL): This protocol describes the indirect method for determining EE and DL by quantifying the amount of free, unencapsulated T4O.

Procedure:

  • Centrifuge a known amount of the T4O-loaded nanoparticle suspension at 14,000 rpm for 45 minutes at 4°C to separate the nanoparticles from the aqueous supernatant containing the free drug.

  • Carefully collect the supernatant.

  • Quantify the amount of T4O in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 200 nm.[5]

  • Calculate the EE and DL using the following equations:

    EE (%) = [(Total amount of T4O - Amount of free T4O in supernatant) / Total amount of T4O] x 100

    DL (%) = [(Total amount of T4O - Amount of free T4O in supernatant) / Total weight of nanoparticles] x 100

In Vitro Drug Release Study

This protocol utilizes the dialysis bag diffusion technique to evaluate the in vitro release profile of T4O from the nanoparticles.

Materials:

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Magnetic stirrer

Procedure:

  • Soak the dialysis tubing in the release medium (PBS, pH 7.4) for at least 12 hours before use.

  • Pipette a known amount of the T4O-loaded nanoparticle suspension (e.g., 1 mL) into the dialysis bag and securely seal both ends.

  • Immerse the sealed dialysis bag into a beaker containing a defined volume of pre-warmed release medium (e.g., 100 mL of PBS, pH 7.4).

  • Place the beaker on a magnetic stirrer set to a constant speed (e.g., 100 rpm) and maintain the temperature at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the collected samples for T4O content using a validated HPLC method.

  • Plot the cumulative percentage of drug released versus time.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for assessing the cytotoxicity of T4O-loaded nanoparticles against cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8]

Materials:

  • Cancer cell line (e.g., A549 human lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • T4O-loaded nanoparticles and empty nanoparticles (as control)

Equipment:

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the T4O-loaded nanoparticles, free T4O, and empty nanoparticles in the cell culture medium.

    • After 24 hours, remove the old medium from the wells and replace it with 100 µL of the prepared treatment solutions. Include wells with untreated cells as a negative control.

    • Incubate the plates for another 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

    Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation prep_zein Zein Nanoparticle Preparation size_zeta Particle Size & Zeta Potential (DLS) prep_zein->size_zeta prep_sln Solid Lipid Nanoparticle Preparation prep_sln->size_zeta ee_dl Encapsulation Efficiency & Drug Loading (HPLC) size_zeta->ee_dl morphology Morphology (TEM/SEM) ee_dl->morphology release In Vitro Drug Release (Dialysis Method) morphology->release cytotoxicity Cytotoxicity Assay (MTT Assay) release->cytotoxicity apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) cytotoxicity->apoptosis

Caption: Experimental workflow for the formulation and evaluation of T4O nanoparticles.

terpinen_4_ol_apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrial (Intrinsic) Pathway cluster_extrinsic Extrinsic Pathway T4O This compound Nanoparticles p53 ↑ p53 T4O->p53 ROS ↑ ROS T4O->ROS Casp8 ↑ Caspase-8 T4O->Casp8 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax->MMP Bcl2->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 ↑ Caspase-9 CytoC->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 Bid Bid Cleavage (tBid) Casp8->Bid Casp8->Casp3 Bid->Bax PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling pathway of this compound induced apoptosis in cancer cells.[5][7][9]

References

Application Notes & Protocols: Techniques for Assessing the In Vivo Anti-inflammatory Effects of Terpinen-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinen-4-ol is a naturally occurring monoterpenoid and the principal bioactive constituent of Tea Tree Oil (TTO), derived from the Australian plant Melaleuca alternifolia.[1] While historically recognized for its broad-spectrum antimicrobial properties, extensive research has highlighted its potent anti-inflammatory capabilities.[1] These properties position this compound as a promising therapeutic candidate for a range of inflammatory conditions.[1][2] This document provides detailed in vivo techniques and protocols to assess the anti-inflammatory effects of this compound, focusing on its mechanisms of action and providing standardized models for its evaluation.

Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating critical signaling cascades and reducing the production of pro-inflammatory mediators.[1] Its primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] Additionally, it has been shown to activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and modulate the mTOR pathway, which is linked to cellular metabolism and inflammation.[1][3]

This compound significantly suppresses the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-10.[1][2][4][5] This suppression is achieved by preventing the translocation of NF-κB to the nucleus, a pivotal step in the transcription of pro-inflammatory genes.[1]

Terpinen4ol_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_mTOR mTOR Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK p38, ERK TLR4->MAPK IκB IκB Phosphorylation TLR4->IκB mTOR mTOR Phosphorylation TLR4->mTOR NFkB NF-κB Translocation MAPK->NFkB IκB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Glutamine Glutamine Metabolism mTOR->Glutamine Glutamine->NFkB PPARg PPAR-γ Activation PPARg->NFkB Terpinen4ol This compound Terpinen4ol->MAPK Terpinen4ol->IκB Terpinen4ol->mTOR Terpinen4ol->PPARg Inflammation Inflammation Cytokines->Inflammation

Caption: this compound's anti-inflammatory signaling pathways.

In Vivo Experimental Models and Protocols

Several well-established in vivo models can be utilized to evaluate the anti-inflammatory efficacy of this compound.

Carrageenan-Induced Paw Edema Model

This is a widely used and highly reproducible model for evaluating acute, non-immune inflammation.[6][7] The inflammatory response is characterized by a biphasic development of edema, with the initial phase mediated by histamine and serotonin, and the later phase associated with prostaglandin and cyclooxygenase (COX) activity.[6][8]

Experimental Workflow

Carrageenan_Workflow Acclimatization Animal Acclimatization (e.g., Swiss mice, 7-8 weeks old) Grouping Random Grouping (Vehicle, this compound, Positive Control) Acclimatization->Grouping Treatment Pre-treatment (p.o. or i.p.) 1 hour before induction Grouping->Treatment Induction Carrageenan Injection (0.1 mL, 1% in saline) into subplantar region of right hind paw Treatment->Induction Measurement Measure Paw Volume/Thickness (Plethysmometer/Calipers) at 0, 1, 2, 3, 4, 5 hours post-injection Induction->Measurement Analysis Data Analysis Calculate % inhibition of edema Measurement->Analysis LPS_ALI_Workflow Acclimatization Animal Acclimatization (e.g., Mice) Grouping Random Grouping (Control, LPS, LPS + this compound) Acclimatization->Grouping Treatment This compound Administration (e.g., i.p.) 1 hour before LPS Grouping->Treatment Induction LPS Instillation (Intratracheal, e.g., 10 µg/mouse) Treatment->Induction Sacrifice Euthanasia (e.g., 6-24 hours post-LPS) Induction->Sacrifice Collection Sample Collection (BALF, Lung Tissue) Sacrifice->Collection Analysis Analysis (Cell Counts, Cytokines, MPO, Histology, Western Blot) Collection->Analysis

References

Terpinen-4-ol: A Natural Solution for Sustainable Pest Management in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terpinen-4-ol, a naturally occurring monoterpenoid alcohol, is the primary bioactive constituent of tea tree oil, derived from the Australian native plant Melaleuca alternifolia. Exhibiting a broad spectrum of biocidal activity, this compound is emerging as a promising candidate for the development of natural pesticides in sustainable agriculture. Its insecticidal, antifungal, and acaricidal properties, coupled with a favorable environmental profile, position it as a viable alternative to synthetic pesticides. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound in agricultural pest management.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₈O
Molecular Weight154.25 g/mol
AppearanceColorless to pale yellow liquid
OdorPine-like
Boiling Point209 °C
SolubilityMiscible with water (3.87 x 10⁺² mg/L at 25°C)

Efficacy of this compound as a Natural Pesticide

This compound has demonstrated significant efficacy against a range of agricultural pests, including insects, fungi, and mites. The following tables summarize the quantitative data from various studies.

Table 1: Insecticidal Activity of this compound
Target PestBioassay TypeParameterValueExposure TimeReference
Plutella xylostella (Diamondback Moth)Contact (3rd instar larvae)LD₅₀43.15 mg/mL12 h[1]
LD₅₀31.22 mg/mL24 h[1]
Fumigant (adults)LC₅₀8.34 mg/mL12 h[2]
LC₅₀7.35 mg/mL24 h[2]
Rhynchophorus ferrugineus (Red Palm Weevil)Food-dipping (adults)LC₅₀1214 µg/mL-[3]
Aphis fabae (Bean Aphid)Rapid dipping (adults)LC₅₀> 4.0 g/L-[4]
Sitophilus zeamais (Maize Weevil)ContactLC₅₀18.98 µL/mL-[5]
IngestionLC₅₀1.03 µL/g-[5]
FumigantLC₅₀20.05 µL/L air-[5]
Stored-product insects (various)Fumigant-Effective-[6][7]
Table 2: Antifungal Activity of this compound
Target PathogenBioassay TypeParameterValueReference
Botrytis cinerea (Gray Mold)Mycelial growth inhibition-86% inhibition at 0.4 µL/mL[8]
Aspergillus flavusFumigant (on wheat grain)MIC1.579 µL/mL[9]
Liquid-contact cultureMIC1.6 µL/mL[9]
Fusarium oxysporum f. sp. cubense Tropical Race 4-MIC & MFC0.2 µg/µL[10]
Various mycotoxigenic fungi (Fusarium spp., Aspergillus spp.)In vitro mycelial growth-Toxic effects observed[11]
Table 3: Acaricidal Activity of this compound
Target PestBioassay TypeObservationConcentrationReference
Demodex mitesIn vitro killing assayPotent killing effectEffective at 1%[12][13]

Mechanism of Action

The pesticidal activity of this compound is multifaceted, involving neurotoxic effects in insects, disruption of cell membrane integrity, and induction of oxidative stress and apoptosis in fungi.

Insecticidal Mechanism

In insects, this compound primarily acts as a neurotoxin. It has been shown to inhibit the activity of key enzymes in the nervous system, such as acetylcholinesterase (AChE), which is crucial for nerve impulse transmission.[3] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing hyperactivity, paralysis, and eventual death of the insect.[1] Furthermore, this compound can affect detoxification enzymes like glutathione S-transferases (GSTs) and catalase (CAT), as well as ion-regulating enzymes like Na+/K+-ATPase, further contributing to its toxicity.[1]

Insecticidal_Mechanism T4O This compound NervousSystem Insect Nervous System T4O->NervousSystem DetoxEnzymes Detoxification & Ion Regulating Enzymes (GST, CAT, Na+/K+-ATPase) T4O->DetoxEnzymes Affects AChE Acetylcholinesterase (AChE) NervousSystem->AChE Inhibits ACh Acetylcholine Accumulation Paralysis Hyperactivity & Paralysis ACh->Paralysis Death Insect Death Paralysis->Death

Caption: Insecticidal mechanism of this compound.

Antifungal Mechanism

The antifungal action of this compound involves the disruption of fungal cell membrane integrity. This leads to increased permeability, leakage of intracellular components, and ultimately cell death.[14][15] A key mechanism is the induction of reactive oxygen species (ROS) accumulation within the fungal cells.[8] This oxidative stress triggers a cascade of events, including autophagy and metacaspase-dependent apoptosis, a form of programmed cell death in fungi.[8]

Antifungal_Mechanism T4O This compound CellMembrane Fungal Cell Membrane T4O->CellMembrane ROS Reactive Oxygen Species (ROS) Accumulation T4O->ROS MembraneDisruption Disruption of Integrity & Increased Permeability CellMembrane->MembraneDisruption CellDeath Fungal Cell Death MembraneDisruption->CellDeath Autophagy Autophagy ROS->Autophagy Apoptosis Metacaspase-Dependent Apoptosis ROS->Apoptosis Autophagy->CellDeath Apoptosis->CellDeath

Caption: Antifungal mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the pesticidal activity of this compound.

Protocol 1: Insecticidal Bioassays

Objective: To determine the dose-dependent mortality of an insect pest upon direct contact with this compound.

Materials:

  • This compound (analytical grade)

  • Acetone (solvent)

  • Micropipette (1 µL)

  • Third-instar larvae of the target insect

  • Petri dishes (9 cm diameter)

  • Cabbage leaf discs (or appropriate host plant material)

  • Fine camel hair brush

  • Incubator set at 25 ± 1°C, 70 ± 5% RH, and a 16:8 h (L:D) photoperiod

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound (e.g., 10, 20, 30, 50, 70 mg/mL) by dissolving it in acetone.[1] A control group should be treated with acetone only.

  • Insect Treatment: Place a single third-instar larva on a clean, dry surface. Using a micropipette, apply 1 µL of the test solution to the dorsal thoracic region of each larva.

  • Incubation: After treatment, transfer each larva to a Petri dish containing a fresh cabbage leaf disc.

  • Data Collection: Record the number of dead larvae at 12 and 24 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: Calculate the corrected mortality using Abbott's formula. Determine the LD₅₀ (median lethal dose) values using Probit analysis.

Contact_Toxicity_Workflow Start Start PrepSolutions Prepare this compound Solutions in Acetone Start->PrepSolutions TreatInsects Apply 1 µL of Solution to Larva's Thorax PrepSolutions->TreatInsects Incubate Incubate in Petri Dish with Host Plant Leaf TreatInsects->Incubate RecordMortality Record Mortality at 12h and 24h Incubate->RecordMortality AnalyzeData Calculate Corrected Mortality and LD50 RecordMortality->AnalyzeData End End AnalyzeData->End

Caption: Workflow for contact toxicity bioassay.

Objective: To assess the toxicity of this compound vapors to adult insects.

Materials:

  • This compound

  • Acetone

  • Filter paper strips (e.g., 10 x 1.5 cm)

  • Glass vials (e.g., 60 mL) with airtight caps

  • Adult insects (3-day-old)

  • Incubator

Procedure:

  • Preparation of Test Solutions: Prepare different concentrations of this compound in acetone (e.g., 5, 7, 10, 15, 30 mg/mL).[1]

  • Application: Apply 10 µL of each test solution onto a filter paper strip. Allow the acetone to evaporate for approximately 15 seconds.

  • Exposure: Place the treated filter paper inside a glass vial containing ten adult insects and seal it immediately. A control group should have filter paper treated with acetone only.

  • Incubation: Keep the vials in an incubator under controlled conditions.

  • Data Collection: Record the number of dead insects at 12 and 24 hours.

  • Data Analysis: Calculate the corrected mortality and determine the LC₅₀ (median lethal concentration) values.

Fumigant_Toxicity_Workflow Start Start PrepSolutions Prepare this compound Solutions in Acetone Start->PrepSolutions ApplyToPaper Apply 10 µL of Solution to Filter Paper PrepSolutions->ApplyToPaper ExposeInsects Place Paper in Vial with Adult Insects & Seal ApplyToPaper->ExposeInsects Incubate Incubate under Controlled Conditions ExposeInsects->Incubate RecordMortality Record Mortality at 12h and 24h Incubate->RecordMortality AnalyzeData Calculate Corrected Mortality and LC50 RecordMortality->AnalyzeData End End

Caption: Workflow for fumigant toxicity bioassay.

Protocol 2: Antifungal Bioassays

Objective: To evaluate the effect of this compound on the vegetative growth of a fungal pathogen.

Materials:

  • This compound

  • Potato Dextrose Agar (PDA) medium

  • Ethanol (as a solvent)

  • Fungal culture of the target pathogen

  • Sterile Petri dishes (9 cm)

  • Cork borer (5 mm diameter)

  • Incubator at 25°C

Procedure:

  • Preparation of Amended Media: Autoclave the PDA medium. While it is still molten (around 45-50°C), add the required amount of this compound (dissolved in a small amount of ethanol) to achieve the desired final concentrations (e.g., 0, 0.05, 0.1, 0.2, 0.4 µL/mL).[8] Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

Objective: To determine the effect of this compound on the germination of fungal spores.

Materials:

  • This compound

  • Spore suspension of the target fungus (e.g., 10⁵ spores/mL)

  • Microscope slides with concavities

  • Humid chamber (e.g., a Petri dish with moist filter paper)

  • Microscope

Procedure:

  • Preparation of Test Solutions: Prepare a range of this compound concentrations in a suitable buffer or sterile water.

  • Treatment: Mix the spore suspension with the different concentrations of this compound.

  • Incubation: Place a drop of the mixture on a concavity slide, and incubate in a humid chamber at the optimal temperature for spore germination.

  • Data Collection: After a suitable incubation period (e.g., 8-12 hours), observe at least 100 spores per replicate under a microscope and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: Calculate the percentage of spore germination inhibition for each concentration.

Safety Precautions

This compound is generally considered safe, but appropriate safety measures should be taken during handling. It is recommended to wear gloves and eye protection. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound presents a compelling case as a natural pesticide for use in modern agriculture. Its broad-spectrum activity against various pests, coupled with its defined mechanisms of action, makes it a strong candidate for the development of effective and environmentally friendly pest management strategies. The protocols outlined in this document provide a framework for researchers to further investigate and optimize the application of this compound in different agricultural systems. Further research into formulation, field efficacy, and non-target effects will be crucial for its successful commercialization and integration into integrated pest management (IPM) programs.

References

Terpinen-4-ol: Application Notes and Protocols for Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinen-4-ol, a naturally occurring monoterpene alcohol, is the primary bioactive constituent of tea tree oil (Melaleuca alternifolia).[1][2] Its broad-spectrum antimicrobial and potent anti-inflammatory properties have positioned it as a compelling natural alternative to synthetic preservatives in cosmetic and pharmaceutical formulations.[1][3][4] This document provides detailed application notes, quantitative data summaries, and experimental protocols to guide researchers and formulation scientists in harnessing the benefits of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fresh, woody-herbaceous aroma.[4][5] Its lipophilic nature facilitates its penetration through the cell membranes of microorganisms.[6]

PropertyValueReference
Molecular FormulaC₁₀H₁₈O[7]
Molecular Weight154.25 g/mol [2]
Boiling Point209 °C[2]
Density0.9275 g/cm³ (at 15 °C)[2]
Log P (o/w)3.26[6]

Antimicrobial Activity

This compound exhibits a robust antimicrobial effect against a wide range of bacteria and fungi, including those resistant to conventional antibiotics.[8] Its mechanism of action primarily involves the disruption of microbial cell membrane integrity and function, leading to leakage of intracellular components and ultimately cell death.[9]

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound against various microorganisms relevant to cosmetic and pharmaceutical preservation.

Table 1: Antibacterial Activity of this compound

MicroorganismStrainMIC (% v/v)MBC (% v/v)Reference
Staphylococcus aureusATCC 292130.250.5[10]
Staphylococcus aureus (MRSA)Clinical Isolate0.250.5[10]
Streptococcus mutans-0.24-[11]
Lactobacillus acidophilus-0.47-[11]
Enterococcus faecalis-0.251.0[12]
Porphyromonas gingivalis-0.050.2[12]
Prevotella intermedia-0.10.2[12]
Fusobacterium nucleatum-0.250.5[12]
Escherichia coli-0.31-2.50-[8]
Pseudomonas aeruginosa---

Table 2: Antifungal Activity of this compound

MicroorganismStrainMIC (% v/v)MFC (% v/v)Reference
Candida albicansAzole-susceptible0.015-0.060.06[13]
Candida albicansAzole-resistant0.015-0.060.5[13]
Botrytis cinerea---[6]
Coccidioides posadasiiFilamentous350-5720 µg/mL-[14]
Histoplasma capsulatumMycelial20-2860 µg/mL-[14]
Histoplasma capsulatumYeast-like40-1420 µg/mL-[14]

Anti-inflammatory Properties

This compound demonstrates significant anti-inflammatory effects by modulating the production of pro-inflammatory mediators. It has been shown to suppress the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-10 by activated immune cells.[15][16] This activity is particularly beneficial in topical formulations for inflammatory skin conditions.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of this compound are mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6] By suppressing these pathways, this compound reduces the expression of pro-inflammatory genes.

Terpinen4ol_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK) TLR4->MAPK_pathway IKK IKK TLR4->IKK Proinflammatory_genes Pro-inflammatory Gene Expression MAPK_pathway->Proinflammatory_genes IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation Activation Terpinen4ol This compound Terpinen4ol->MAPK_pathway Inhibition Terpinen4ol->IKK Inhibition NFkB_translocation->Proinflammatory_genes MIC_Protocol_Workflow start Start prep_terpinen Prepare serial dilutions of This compound in broth start->prep_terpinen prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum add_terpinen Add this compound dilutions to respective wells prep_terpinen->add_terpinen inoculate Inoculate microplate wells with microbial suspension prep_inoculum->inoculate inoculate->add_terpinen controls Include positive (no this compound) and negative (no inoculum) controls add_terpinen->controls incubate Incubate at optimal temperature and duration controls->incubate read_results Visually or spectrophotometrically determine microbial growth incubate->read_results determine_mic Identify the lowest concentration with no visible growth (MIC) read_results->determine_mic end End determine_mic->end Anti_inflammatory_Assay_Workflow start Start culture_cells Culture macrophage cell line (e.g., RAW 264.7) start->culture_cells seed_cells Seed cells in a multi-well plate culture_cells->seed_cells pre_treat Pre-treat cells with various concentrations of this compound seed_cells->pre_treat stimulate Stimulate cells with LPS pre_treat->stimulate incubate Incubate for a specified period stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant elisa Measure cytokine levels (e.g., TNF-α, IL-6) using ELISA collect_supernatant->elisa analyze Analyze data and calculate percent inhibition elisa->analyze end End analyze->end

References

Application Notes and Protocols for Chiral Separation of Terpinen-4-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinen-4-ol, a primary active constituent of tea tree oil, possesses two enantiomers, (+)-terpinen-4-ol and (-)-terpinen-4-ol, which can exhibit distinct biological and pharmacological activities. Consequently, the ability to separate and quantify these enantiomers is crucial for quality control, drug development, and various research applications. This document provides detailed application notes and experimental protocols for the chiral separation of this compound enantiomers using Gas Chromatography (GC), a widely employed and effective technique. Additionally, a general protocol for chiral High-Performance Liquid Chromatography (HPLC) of monoterpene alcohols is included as a starting point for method development.

Gas Chromatography (GC) Based Chiral Separation

Chiral Gas Chromatography with cyclodextrin-based stationary phases is a robust and widely used method for the enantioseparation of volatile compounds like this compound. The selection of the appropriate chiral stationary phase is critical for achieving baseline separation.

Application Note 1: Enantioselective GC Analysis on Cyclodextrin-Based Chiral Stationary Phases

Cyclodextrin derivatives, particularly substituted β-cyclodextrins, have demonstrated excellent enantioselectivity for a wide range of chiral compounds, including this compound. Columns such as the Restek Rt-βDEXsm and Sigma-Aldrich's DEX™ series (α-DEX™ 120, β-DEX™ 120, and γ-DEX™ 120) are highly effective. The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the this compound enantiomers and the chiral cyclodextrin cavity. The differing stability of these complexes leads to different retention times and, thus, separation.

Quantitative Data Summary

The following tables summarize the quantitative data for the chiral GC separation of this compound enantiomers on various columns.

Table 1: Resolution of this compound Enantiomers on Various Chiral GC Columns

Chiral Stationary PhaseResolution (Rs)Reference
Rt-βDEXsm1.90[1]
Rt-βDEXse1.92[1]
Rt-βDEXsa2.47[1]
Rt-βDEXm1.41[1]

Resolution (Rs) is a measure of the degree of separation between two peaks. A value of Rs ≥ 1.5 indicates baseline separation.

Table 2: Isothermal GC Conditions and Retention Times for this compound Enantiomers

Parameterα-DEX™ 120β-DEX™ 120γ-DEX™ 120
Column Dimensions 30 m x 0.25 mm I.D., 0.25 µm film thickness30 m x 0.25 mm I.D., 0.25 µm film thickness30 m x 0.25 mm I.D., 0.25 µm film thickness
Oven Temperature 130 °C (Isothermal)130 °C (Isothermal)130 °C (Isothermal)
Injector Temperature 250 °C250 °C250 °C
Detector FID, 300 °CFID, 300 °CFID, 300 °C
Carrier Gas Helium, 35 cm/secHelium, 35 cm/secHelium, 35 cm/sec
Injection Volume 1 µL1 µL1 µL
Split Ratio 100:1100:1100:1
Sample Concentration 1 mg/mL in methylene chloride1 mg/mL in methylene chloride1 mg/mL in methylene chloride
Retention Time (min) - Enantiomer 1 Not specifiedNot specifiedNot specified
Retention Time (min) - Enantiomer 2 Not specifiedNot specifiedNot specified

Note: While the source provides the conditions, it does not specify the individual retention times for the this compound enantiomers under these isothermal conditions.

Experimental Protocols

This protocol is based on a general method for the analysis of chiral compounds in essential oils and is suitable for the separation of this compound enantiomers.[2][3]

1. Instrumentation and Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID).

  • Chiral GC Column: Restek Rt-βDEXsm, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Hydrogen or Helium, high purity.

  • Sample: Racemic this compound standard or sample extract, diluted in a suitable solvent (e.g., hexane or dichloromethane) to approximately 100 µg/mL.

  • Autosampler vials and syringes.

2. GC-FID Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1.0 µL

  • Split Ratio: 100:1

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1 minute.

    • Ramp: 2 °C/min to 200 °C.

    • Hold at 200 °C for 3 minutes.

  • Carrier Gas: Hydrogen at a constant linear velocity of 80 cm/sec (set at 40 °C).

  • Detector Temperature: 220 °C

  • Data Acquisition: Collect data from the start of the injection until the final peak has eluted.

3. Procedure:

  • Prepare the GC system and allow it to stabilize under the specified conditions.

  • Inject a blank solvent to ensure the system is clean.

  • Inject the racemic this compound standard to determine the retention times of the (+) and (-) enantiomers. The elution order should be confirmed with individual enantiomer standards if available.

  • Inject the sample solution.

  • Integrate the peak areas of the two enantiomers to determine their relative percentages.

This protocol is adapted from a study that successfully separated the enantiomers of this compound in an essential oil.[4]

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Chiral GC Column: HP-chiral-20B, 30 m x 0.32 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium, high purity.

  • Sample: this compound standard or essential oil sample, diluted 1:100 (v/v) in n-hexane.

  • Autosampler vials and syringes.

2. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 0.1 µL

  • Split Ratio: 1:100

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp 1: 1 °C/min to 130 °C, hold for 1 minute.

    • Ramp 2: 2 °C/min to 200 °C, hold for 3 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-350.

3. Procedure:

  • Set up the GC-MS system and perform a system check and tune.

  • Inject a blank solvent to verify system cleanliness.

  • Inject the prepared this compound standard or sample.

  • Acquire data in full scan mode.

  • Identify the this compound enantiomer peaks based on their retention times and mass spectra. The mass spectrum of this compound will show characteristic fragment ions.

  • Extract the ion chromatograms for a characteristic ion (e.g., m/z 71 or 93) to aid in peak identification and integration.

  • Calculate the enantiomeric ratio based on the integrated peak areas.

High-Performance Liquid Chromatography (HPLC) Based Chiral Separation

While GC is the more common technique for this compound, chiral HPLC can also be employed, particularly for less volatile derivatives or for preparative scale separations. Polysaccharide-based chiral stationary phases (CSPs) are often a good starting point for the chiral separation of a wide range of compounds, including alcohols.

Application Note 2: General Approach for Chiral HPLC Separation of Monoterpene Alcohols

The enantioseparation of monoterpene alcohols like this compound by HPLC typically involves the use of a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are versatile and can be effective. The separation is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte enantiomers and the chiral selector. Normal-phase chromatography (e.g., using hexane/alcohol mobile phases) is often the preferred mode for these types of compounds.

Experimental Protocol

This protocol provides a starting point for developing a chiral HPLC method for this compound. Optimization of the mobile phase composition and other parameters will likely be necessary.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral HPLC Column: Amylose or cellulose-based CSP (e.g., Chiralpak® AD-H or Chiralcel® OD-H, 5 µm, 250 x 4.6 mm).

  • Mobile Phase Solvents: HPLC grade n-hexane and 2-propanol (IPA).

  • Sample: Racemic this compound standard or sample, dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC vials and syringes.

2. HPLC-UV Conditions:

  • Mobile Phase: A mixture of n-hexane and 2-propanol. A typical starting composition is 90:10 (v/v) n-hexane:IPA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: this compound has a weak chromophore, so detection can be challenging. A low wavelength (e.g., 210 nm) should be used. Refractive index detection could also be considered if a UV response is not sufficient.

  • Injection Volume: 10 µL.

3. Method Development and Optimization:

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the racemic this compound standard.

  • If no separation is observed, or if the resolution is poor, systematically vary the percentage of the alcohol modifier (IPA). Decreasing the IPA percentage will generally increase retention and may improve resolution.

  • Other alcohol modifiers, such as ethanol, can also be tested.

  • If peak shape is poor, the addition of a small amount of an additive to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic impurities or 0.1% diethylamine for basic impurities) may be beneficial, though this is less common for neutral alcohols.

Visualizations

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample (e.g., Essential Oil) Dilution Dilute with Solvent (e.g., Hexane) Sample->Dilution Injection Inject into GC Dilution->Injection Separation Chiral Column Separation (e.g., Rt-βDEXsm) Injection->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Enantiomer Peaks Chromatogram->Integration Quantification Calculate Enantiomeric Ratio Integration->Quantification

Caption: Workflow for Chiral GC Analysis of this compound Enantiomers.

Chiral_HPLC_Method_Development Start Start: Racemic this compound Standard SelectColumn Select Chiral Stationary Phase (e.g., Polysaccharide-based) Start->SelectColumn InitialConditions Set Initial HPLC Conditions (e.g., Hexane:IPA 90:10, 1 mL/min) SelectColumn->InitialConditions Inject Inject Sample InitialConditions->Inject Evaluate Evaluate Separation Inject->Evaluate Optimize Optimize Mobile Phase (Adjust % IPA or change alcohol) Evaluate->Optimize Resolution < 1.5 FinalMethod Final Optimized Method Evaluate->FinalMethod Resolution > 1.5 Optimize->Inject

Caption: Logical Workflow for Chiral HPLC Method Development for this compound.

References

Application Notes & Protocols for the Spectroscopic Characterization of Terpinen-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terpinen-4-ol is a naturally occurring monoterpenoid alcohol and the primary active component of tea tree oil (Melaleuca alternifolia).[1][2] It is recognized for its significant antibacterial, antifungal, anti-inflammatory, and antioxidant properties.[1][3] As interest in its therapeutic potential grows, precise and reliable characterization is crucial for quality control, drug development, and research applications. This document provides detailed application notes and experimental protocols for the characterization of this compound using several key spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. A brief note on UV-Visible Spectroscopy is also included.

Logical Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a compound like this compound involves a multi-technique approach to confirm its structure and purity. Each method provides unique and complementary information.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Characterization Sample This compound Sample (e.g., from essential oil, synthesis) NMR NMR (¹H, ¹³C) Sample->NMR GCMS GC-MS Sample->GCMS FTIR FTIR Sample->FTIR Data_Analysis Spectral Data Analysis NMR->Data_Analysis GCMS->Data_Analysis FTIR->Data_Analysis Structure_Elucidation Structural Elucidation (Functional groups, connectivity) Data_Analysis->Structure_Elucidation Purity_Assessment Purity & Quantification Data_Analysis->Purity_Assessment Final_ID Confirmed Identification Structure_Elucidation->Final_ID Purity_Assessment->Final_ID

Caption: General workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful non-destructive technique for the definitive structural elucidation of organic molecules. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number and type of carbon atoms in the molecule. For this compound, NMR is used to confirm the carbon skeleton, the position of the hydroxyl group, the double bond, and the isopropyl group, thus verifying its precise isomeric structure.

Quantitative Data Summary: NMR Chemical Shifts

The following table summarizes typical chemical shifts (δ) in parts per million (ppm) for this compound. The solvent used can cause slight variations in these values.[1]

¹H NMR (CDCl₃, 400-600 MHz) ¹³C NMR (CDCl₃, 150 MHz)
Proton Assignment δ (ppm)
H-25.55 (dd)
H-35.71 (dd)
H-5, H-61.60-1.68 (m)
H-7 (CH₃)1.28 (s)
H-81.54 (m)
H-9 (CH₃)0.95 (d)
H-10 (CH₃)0.89 (d)
OHVariable

Data compiled from literature values.[1][3][4][5][6] Note that exact chemical shifts and multiplicities can vary based on solvent and instrument frequency.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. A standard acquisition may involve 16-64 scans.

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using the spectrometer's software.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the specific protons in the this compound structure. Assign the signals in the ¹³C spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is the cornerstone technique for the analysis of volatile compounds like this compound, especially within complex mixtures such as essential oils.[7][8] Gas chromatography separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. This method is also highly effective for quantitative analysis.[8][9]

G start Inject Sample (Diluted in Solvent) gc_col GC Separation (e.g., DB-35 column) start->gc_col ionization EI Ionization (70 eV) gc_col->ionization mass_analyzer Mass Analyzer (Quadrupole) ionization->mass_analyzer detector Detector mass_analyzer->detector data_out Data Output (Chromatogram & Mass Spectra) detector->data_out analysis Analysis (Library Search & Fragmentation) data_out->analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

Quantitative Data Summary: Mass Spectrometry

The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions. The base peak is typically the most abundant fragment.

Ion Description m/z (Mass-to-Charge Ratio) Relative Abundance
[M]+ (Molecular Ion)154Low
[M-CH₃]+139Moderate
[M-OH]+137Moderate
[M-H₂O]+136Moderate
Fragment111High
Fragment93High
Base Peak 71 100%
Fragment43High

Data compiled from NIST Mass Spectrometry Data Center and other sources.[3][10][11]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute the this compound sample or essential oil in a suitable volatile solvent (e.g., hexane or ethanol) to a concentration within the instrument's linear range (e.g., 10-100 ppm).[9] If quantification is desired, add a known concentration of an internal standard (e.g., methyl salicylate).[7]

  • GC System Parameters:

    • GC Column: Use a mid-polarity capillary column, such as a DB-35 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[9]

    • Injector: Use a split/splitless injector, typically in split mode (e.g., split ratio 50:1) at 250°C.[9]

    • Oven Temperature Program: An example program is: initial temperature of 60°C for 2 minutes, ramp up to 240°C at 5°C/min, and hold for 5 minutes.[9] This program should be optimized for the specific sample matrix.

  • MS System Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.[9]

    • Temperatures: Set the MS transfer line at 280°C and the ion source at 230°C.[9]

    • Scan Mode: For qualitative analysis, scan a mass range of m/z 40-400.[9] For quantitative analysis, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions like m/z 71, 93, and 111 for higher sensitivity.[9]

  • Analysis:

    • Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST, Wiley).

    • For quantification, calculate the peak area ratio of the analyte to the internal standard and determine the concentration from a calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For this compound, FTIR is used to confirm the presence of the hydroxyl (-OH) group, the C=C double bond, and the C-O and C-H bonds of the terpene structure. While not sufficient for full structural elucidation on its own, it is an excellent method for quick verification and quality control.[7][12]

Quantitative Data Summary: FTIR Spectroscopy

The table below lists the characteristic vibrational frequencies (in wavenumbers, cm⁻¹) for this compound.

Vibrational Mode Frequency (cm⁻¹) Description
O-H Stretch~3400 (broad)Characteristic of the alcohol hydroxyl group.[12]
C-H Stretch (sp³ carbons)~2900-3000Aliphatic C-H bonds in the ring and isopropyl group.[12]
C=C Stretch~1644Alkene double bond in the cyclohexene ring.[12]
C-H Bend~1436Bending vibrations of CH₂ and CH₃ groups.[12]
C-O Stretch~1100Stretch of the tertiary alcohol C-O bond.[12]
=C-H Bend (Out-of-plane)~886Bending of the vinylic C-H bond.[12]

Data compiled from various spectral databases and literature.[12][13][14]

Experimental Protocol: FTIR Analysis (ATR Method)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (commonly diamond) is clean. Run a background spectrum of the empty crystal.[12]

  • Sample Application: Place a single drop of the neat liquid this compound sample directly onto the ATR crystal.[12]

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 cm⁻¹ to 600 cm⁻¹.[12]

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands and compare them to the known frequencies for this compound's functional groups to confirm its identity.

UV-Visible Spectroscopy

Application Note: UV-Visible spectroscopy is generally less informative for the direct characterization of this compound itself, as its structure lacks a significant chromophore that absorbs strongly in the 200-800 nm range. The isolated double bond results in a λmax below the typical cutoff of many solvents, making it difficult to observe.[15] However, UV-Vis spectroscopy can be used as a quality control tool for essential oils containing this compound. A characteristic spectral scan of an oil (e.g., tea tree oil) can serve as a fingerprint, with a peak around 267 nm often observed for the complete oil, though this is not attributable to a single component.[15] It is more useful for quantitative analysis of the entire oil in a formulation rather than for specific characterization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Terpinen-4-ol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the poor aqueous solubility of the promising bioactive compound Terpinen-4-ol presents a significant hurdle in experimental design and formulation. This technical support center provides a comprehensive guide to understanding and overcoming these solubility issues, offering detailed troubleshooting advice, frequently asked questions, and step-by-step experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is slightly soluble in water.[1] Its solubility is reported to be approximately 1767 mg/L at 20°C and 386.6 mg/L at 25°C.[2][3] This low solubility can be a limiting factor in the preparation of aqueous stock solutions and formulations for biological assays.

Q2: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?

Precipitation of this compound upon addition to aqueous solutions is a common issue stemming from its hydrophobic nature.[1] This "crashing out" occurs when a concentrated stock solution in an organic solvent is rapidly diluted in an aqueous medium, exceeding its solubility limit in the new environment. Factors such as the final concentration, temperature, pH, and the method of dilution can all contribute to this problem.

Q3: What are the most common strategies to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of this compound in aqueous solutions. These include the use of co-solvents, complexation with cyclodextrins, and the formulation of nanoemulsions or liposomes.[4] The choice of method depends on the specific experimental requirements, such as the desired concentration, the biological system being used, and the intended route of administration in preclinical studies.

Q4: Are there any safety concerns I should be aware of when using solubilizing agents?

Yes, the excipients used to solubilize this compound can have their own biological effects. For instance, organic solvents like DMSO can be toxic to cells at higher concentrations.[5] It is crucial to always include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Precipitation upon dilution of a DMSO stock solution in aqueous media. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The abrupt change in solvent polarity causes the compound to "crash out."- Prepare a more dilute stock solution: This will require adding a larger volume to your aqueous medium, so ensure the final solvent concentration remains non-toxic to your system. - Perform a serial dilution: Instead of a single large dilution, perform a stepwise dilution of your stock solution in the aqueous medium to avoid a sudden polarity shock. - Add the stock solution to the vortex: While vigorously vortexing the aqueous medium, add the stock solution dropwise to promote rapid and uniform dispersion.[6] - Pre-warm the aqueous medium: Gently warming the medium to 37°C can sometimes improve solubility.[6]
Cloudiness or opalescence in the final solution. Formation of a fine precipitate or an unstable emulsion.- Sonication: Brief sonication can sometimes help to disperse fine precipitates or stabilize an emulsion. - Filtration: For some applications, filtering the solution through a 0.22 µm filter can remove undissolved particles. However, this may also reduce the concentration of your compound if it is not fully solubilized.
Inconsistent experimental results. - Incomplete dissolution of this compound: The actual concentration of the dissolved compound is lower than intended and may vary between preparations. - Degradation of this compound: The compound may be unstable in the chosen formulation over time.- Visually inspect for complete dissolution: Ensure your stock solution is clear and free of any visible particles before use. - Prepare fresh working solutions: Do not store dilute aqueous solutions of this compound for extended periods. It is best to prepare them fresh for each experiment.
Cell toxicity observed in vehicle control group. The concentration of the co-solvent (e.g., DMSO) is too high.- Determine the maximum tolerable solvent concentration: Perform a dose-response experiment with the solvent alone to determine the highest concentration that does not affect your cells. Aim to keep the final solvent concentration below this level (typically ≤ 0.5% for DMSO).[5]

Quantitative Data on this compound Solubility

The following table summarizes the solubility of this compound in various solvents and formulations.

Solvent/System Temperature (°C) Solubility Reference
Water201767 mg/L[2]
Water25386.6 mg/L[3]
Dimethyl Sulfoxide (DMSO)Not Specified27.5 mg/mL (178.28 mM)[7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2 mg/mL (12.97 mM)[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)

This protocol describes the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (liquid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Micropipettes and sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Calculate the volume of this compound required. The molecular weight of this compound is 154.25 g/mol , and its density is approximately 0.931 g/mL.[8]

  • In a sterile microcentrifuge tube, add the calculated volume of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.

  • Vortex the solution vigorously until the this compound is completely dissolved, resulting in a clear and colorless solution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Note: When preparing working solutions for cell culture, it is crucial to ensure the final DMSO concentration is not toxic to the cells (typically ≤ 0.5%).[5] Always include a vehicle control with the same final DMSO concentration in your experiments.

Protocol 2: Preparation of this compound-Loaded β-Cyclodextrin Inclusion Complexes

This protocol outlines the co-precipitation method for preparing solid inclusion complexes of this compound with β-cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and hot plate

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Prepare a saturated aqueous solution of β-cyclodextrin by dissolving it in deionized water with heating and stirring.

  • Dissolve this compound in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of this compound to the saturated β-cyclodextrin solution while maintaining vigorous stirring.

  • Continue stirring the mixture for several hours at a constant temperature.

  • Allow the solution to cool down slowly to room temperature to promote the precipitation of the inclusion complexes.

  • Collect the precipitate by filtration.

  • Wash the collected solid with a small amount of cold deionized water to remove any surface-adhered this compound.

  • Dry the final product in a vacuum oven at a controlled temperature.

Protocol 3: Formulation of a this compound Nanoemulsion

This protocol describes a high-energy emulsification method (ultrasonication) to prepare an oil-in-water (O/W) nanoemulsion of this compound.

Materials:

  • This compound (as the oil phase)

  • A suitable surfactant (e.g., Tween 80)

  • A suitable co-surfactant (e.g., Transcutol P)

  • Deionized water (as the aqueous phase)

  • Ultrasonicator

  • Magnetic stirrer

Procedure:

  • Prepare the oil phase by mixing this compound with the surfactant and co-surfactant.

  • Gently heat the oil phase to ensure homogeneity.

  • Prepare the aqueous phase (deionized water).

  • Slowly add the aqueous phase to the oil phase under continuous stirring with a magnetic stirrer to form a coarse pre-emulsion.

  • Subject the pre-emulsion to high-energy ultrasonication. The duration and power of sonication should be optimized to achieve the desired droplet size.

  • Allow the nanoemulsion to cool to room temperature.

  • Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential.

Protocol 4: Preparation of this compound Loaded Liposomes via the Thin-Film Hydration Method

This protocol details the preparation of liposomes encapsulating the lipophilic this compound using the thin-film hydration technique.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the lipid transition temperature.[9]

  • Further dry the lipid film under a high vacuum for at least one hour to remove any residual solvent.[10]

  • Hydrate the thin lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.[10]

  • Agitate the flask by hand or on a rotary shaker until the lipid film is completely dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size.[11]

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Solutions start Start: Need to prepare an aqueous solution of this compound check_solubility Is the required concentration below the aqueous solubility limit (~1.7 g/L at 20°C)? start->check_solubility direct_dissolution Directly dissolve this compound in aqueous buffer with stirring/sonication. check_solubility->direct_dissolution Yes solubility_enhancement Select a solubility enhancement method. check_solubility->solubility_enhancement No end End: Aqueous formulation of this compound is ready for use. direct_dissolution->end co_solvent Use a Co-solvent (e.g., DMSO, Ethanol) solubility_enhancement->co_solvent cyclodextrin Formulate with Cyclodextrins (e.g., HP-β-CD) solubility_enhancement->cyclodextrin nanoemulsion Create a Nanoemulsion solubility_enhancement->nanoemulsion liposome Prepare Liposomal Formulation solubility_enhancement->liposome prepare_stock Prepare a concentrated stock solution. co_solvent->prepare_stock characterize Characterize the formulation (e.g., size, encapsulation efficiency). cyclodextrin->characterize nanoemulsion->characterize liposome->characterize dilute_carefully Dilute stock solution into aqueous medium with vigorous mixing. prepare_stock->dilute_carefully dilute_carefully->end characterize->end

Caption: Workflow for selecting a suitable method to prepare aqueous solutions of this compound.

troubleshooting_workflow Troubleshooting Precipitation of this compound start Precipitation observed in aqueous solution check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Lower the final concentration of this compound. check_concentration->reduce_concentration Yes check_dilution Was the dilution method appropriate? check_concentration->check_dilution No end Clear solution obtained reduce_concentration->end improve_dilution Use serial dilution and add stock to vortexing buffer. check_dilution->improve_dilution No check_solvent Is the co-solvent concentration appropriate? check_dilution->check_solvent Yes improve_dilution->end adjust_solvent Optimize co-solvent type and concentration. check_solvent->adjust_solvent No consider_alternative Consider an alternative solubilization method (e.g., cyclodextrins, nanoemulsion). check_solvent->consider_alternative Yes adjust_solvent->end consider_alternative->end

References

Technical Support Center: Optimizing GC-MS for Accurate Terpinen-4-ol Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the accurate detection and quantification of Terpinen-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial GC-MS parameters for this compound analysis?

A1: For successful analysis, selecting an appropriate column and setting the correct temperature gradients are crucial first steps. A mid-polarity column is a good starting point.[1] The temperature program should be optimized to ensure good separation from other compounds in your sample matrix.[1] A temperature ramp, for instance, from 60°C to a higher temperature at a controlled rate (e.g., 5.1°C/min), can be effective.[1][2] Helium is a commonly used carrier gas.[1][3]

Q2: Which type of GC column is best suited for this compound analysis?

A2: A mid-polarity capillary column, such as one with a polyethylene glycol (PEG) or DB-35 stationary phase, is often recommended for separating this compound from other similar compounds.[1][4] For more complex separations, columns with different stationary phases can be used to alter the elution order of compounds.[1] The choice of column length and phase can significantly impact the separation of phytochemicals.[5]

Q3: I am observing poor peak shape (tailing or fronting) for my this compound standard. What could be the cause?

A3: Poor peak shape often indicates issues within the GC system.

  • Tailing: This can be caused by active sites in the injector liner or on the column itself.[1][6] Using an inert liner and a well-conditioned column is essential. If the column has been in use for a while, clipping a small portion from the front might resolve the issue.[1]

  • Fronting: This is often a sign of column overload.[1][6] Consider reducing the injection volume or diluting your sample to address this.[1]

Q4: My this compound peak is co-eluting with another compound. How can I resolve this?

A4: Co-elution is a common challenge, especially in complex mixtures like essential oils.[1] To resolve this, you can:

  • Adjust the temperature program: Using a slower ramp rate can improve separation.[1]

  • Change the column: Switching to a column with a different stationary phase can alter the elution order.[1]

  • Use Selected Ion Monitoring (SIM): In cases of partial co-elution, using the mass spectrometer in SIM mode allows for specific quantification of this compound by monitoring its unique fragment ions.[1]

Q5: How do I choose an appropriate internal standard (IS) for this compound quantification?

A5: An ideal internal standard should be chemically similar to this compound but not naturally present in the sample.[1] It must also be well-separated chromatographically from other sample components.[1] For this compound analysis, compounds like methyl salicylate and n-tridecane have been successfully used.[1][3][4] The use of a stable isotope-labeled internal standard, if available, can provide the most accurate results.[1]

Q6: What are matrix effects and how can they affect my quantification?

A6: Matrix effects occur when other components in the sample interfere with the analysis of the target analyte, leading to signal enhancement or suppression and, consequently, inaccurate quantification.[1] In GC-MS, matrix components can sometimes protect the analyte from degradation in the injector, leading to an enhanced response.[1] To mitigate these effects, it is recommended to use matrix-matched calibration standards or the standard addition method.[1]

Q7: What are the key fragment ions of this compound in EI-MS that can be used for identification and quantification?

A7: In Electron Ionization Mass Spectrometry (EI-MS), this compound produces a characteristic fragmentation pattern. The most common ions (m/z) that can be used for Selected Ion Monitoring (SIM) for quantitative analysis or for identification are m/z 71, 93, and 111.[1] The molecular weight of this compound is 154.25 g/mol .[7][8]

Experimental Protocols & Data Presentation

Detailed Protocol for Quantitative Analysis of this compound

This protocol outlines a standard procedure for the quantification of this compound in a sample matrix (e.g., essential oil).

1. Materials and Reagents:

  • Solvent (e.g., Hexane or Ethanol)[1]

  • This compound analytical standard

  • Internal Standard (IS), e.g., Methyl Salicylate[1][4] or n-Tridecane[3]

2. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of solvent in a volumetric flask.[9]

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in the same manner.[9]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution to achieve a desired concentration range (e.g., 0.5 to 50 µg/mL).[9] To each calibration standard, add a constant, known concentration of the internal standard.[1]

3. Sample Preparation:

  • Dilute the sample containing this compound in a suitable solvent to bring its concentration within the established calibration range.[1]

  • Add the internal standard at the same concentration used for the calibration standards.[1]

  • Vortex the sample to ensure homogeneity before injection.[9]

4. GC-MS Analysis:

  • Inject the prepared calibration standards and samples into the GC-MS system using the optimized parameters.

5. Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for each calibration standard.[1]

  • Determine the concentration of this compound in the samples by using the regression equation from the generated calibration curve.[1]

Data Tables

Table 1: Typical GC-MS Method Parameters for this compound Analysis

ParameterRecommended Setting
GC Column DB-35 or similar mid-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[1][2]
Carrier Gas Helium at a constant flow rate (e.g., 1.0 - 1.4 mL/min)[1][9]
Injector Type Split/Splitless
Injector Temp. 250°C[1][3]
Split Ratio 50:1 to 100:1 (to avoid column overload)[1][9]
Injection Volume 1 µL[9]
Oven Program Initial: 60°C, hold for 2 min; Ramp: 5.1°C/min to 240°C, hold for 5 min[1]

Table 2: Key Mass Spectrometer Parameters

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)[1]
Ionization Energy 70 eV[1]
MS Transfer Line Temp. 280°C[1]
Ion Source Temp. 230°C[1]
Acquisition Mode Full Scan (m/z 40-400 for qualitative) or Selected Ion Monitoring (SIM for quantitative)[1]

Table 3: Characteristic Ions for this compound (m/z)

Ion Typem/z ValueRelative Abundance
Quantifier Ion71High
Qualifier Ion 193Medium
Qualifier Ion 2111Medium
Other significant ions43, 41Medium
Data derived from typical EI mass spectra.[1][7]

Visualized Workflows and Guides

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Receive Sample Dilute Dilute Sample & Add Internal Standard Sample->Dilute Inject Inject into GC-MS Dilute->Inject Cal_Standards Prepare Calibration Standards Cal_Standards->Inject Acquire Acquire Data (Scan or SIM Mode) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Cal_Curve Generate Calibration Curve Integrate->Cal_Curve Quantify Quantify this compound in Sample Integrate->Quantify Cal_Curve->Quantify Report Final Report Quantify->Report

Caption: Experimental workflow for this compound quantification.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound

Potential Cause Troubleshooting Step
Improper Sample Preparation Ensure the extraction/dilution solvent is appropriate for this compound. Minimize evaporation by keeping samples cool.[1]
Active Sites in GC System Deactivate or replace the injector liner with a new, inert one. Condition the GC column according to the manufacturer's instructions.[1]
Injector Discrimination Optimize the injector temperature. A temperature that is too low may not efficiently vaporize the analyte, while one that is too high can cause degradation.[1]
System Leaks Perform a leak check of the GC system, paying close attention to the injector, column fittings, and gas lines.[1]

Issue 2: Poor Reproducibility (Retention Time or Peak Area Variability)

Potential Cause Troubleshooting Step
Injector Variability Check the autosampler syringe for air bubbles or damage. Ensure the injection volume is consistent.[1]
Unstable Gas Flow Verify that the carrier gas flow rate is stable and at the setpoint. Check for any leaks in the gas lines.[1]
Fluctuating Temperatures Ensure the oven, injector, and transfer line temperatures are stable and accurate.
Sample Degradation Analyze samples as soon as possible after preparation. If necessary, store them at a low temperature and away from light.[1]

digraph "Troubleshooting_Tree" {
graph [splines=ortho, nodesep=0.5];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Problem Detected", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckPeak [label="Is a peak present?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckShape [label="Is peak shape good?\n(Symmetrical)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckRT [label="Is Retention Time (RT)\nstable?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckArea [label="Is Peak Area\nreproducible?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

NoPeak [label="No Peak:\n- Check sample concentration\n- Verify injection\n- Check for system leaks\n- Confirm MS is acquiring", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tailing [label="Tailing Peak:\n- Deactivate/replace liner\n- Clip front of column\n- Check for active sites", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fronting [label="Fronting Peak:\n- Dilute sample\n- Reduce injection volume\n(Column Overload)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RT_Shift [label="RT Unstable:\n- Check gas flow rate\n- Check for oven temp issues\n- Check for column bleed", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Area_Var [label="Area Varies:\n- Check syringe/autosampler\n- Check for leaks\n- Use Internal Standard", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Good [label="System OK", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckPeak; CheckPeak -> NoPeak [label=" No"]; CheckPeak -> CheckShape [label=" Yes"]; CheckShape -> Tailing [label=" No (Tailing)"]; CheckShape -> Fronting [label=" No (Fronting)"]; CheckShape -> CheckRT [label=" Yes"]; CheckRT -> RT_Shift [label=" No"]; CheckRT -> CheckArea [label=" Yes"]; CheckArea -> Area_Var [label=" No"]; CheckArea -> Good [label=" Yes"]; } Caption: Decision tree for troubleshooting common GC-MS issues.

References

Troubleshooting inconsistent results in Terpinen-4-ol antimicrobial assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Terpinen-4-ol Antimicrobial Assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of testing the antimicrobial properties of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for the Minimum Inhibitory Concentration (MIC) of this compound?

A1: The MIC of this compound can vary significantly depending on the microbial species, strain, and the specific assay conditions. However, based on published data, a general expected range can be provided. For example, against Staphylococcus aureus, the MIC is often reported to be around 0.25% (v/v)[1][2][3]. Against Legionella pneumophila, MIC values have been observed in the range of 0.06% to 0.125% (v/v)[4][5]. For fungi such as Candida albicans, MICs can be as low as 0.06% (v/v)[6][7]. It is crucial to establish a baseline MIC for your specific strain and conditions.

Q2: How does temperature affect the antimicrobial activity of this compound?

A2: Temperature can significantly influence the antimicrobial activity of this compound. Studies have shown that for some bacteria, such as Legionella pneumophila, an increase in temperature (e.g., from 36°C to 45°C) can lead to a decrease in both MIC and Minimum Bactericidal Concentration (MBC) values, indicating enhanced activity at higher temperatures[4]. This is an important factor to consider, especially when testing against pathogens that thrive in specific temperature ranges.

Q3: Is this compound typically bactericidal or bacteriostatic?

A3: this compound generally exhibits bactericidal activity against a range of bacteria.[8] A common method to determine this is by calculating the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal action. For Staphylococcus aureus, the MBC of this compound has been reported as 0.5% (v/v) with a corresponding MIC of 0.25% (v/v), resulting in an MBC/MIC ratio of 2, thus classifying it as bactericidal[1].

Q4: What are suitable solvents or emulsifiers for this compound in aqueous media?

A4: Due to its lipophilic nature, this compound requires a solubilizing agent for effective dispersion in aqueous culture media. Common choices include dimethyl sulfoxide (DMSO) and non-ionic surfactants like Tween 80 or Tween 20[1][5][9]. It is critical to use the lowest possible concentration of these agents that ensures solubility, as they can have their own antimicrobial effects or interfere with the assay. A solvent toxicity control should always be included in your experiments.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible MIC/MBC Values

Inconsistent MIC and MBC values are a frequent challenge in this compound antimicrobial assays. This variability can often be traced back to several key experimental factors.

Potential Cause Troubleshooting Steps
Inoculum Density Variation The number of bacterial cells at the start of the assay can significantly impact the MIC value, a phenomenon known as the inoculum effect.[10][11][12] Ensure you are using a standardized inoculum prepared to a specific McFarland turbidity standard (typically 0.5) and verify the colony-forming units (CFU)/mL.
Inadequate Solubilization Poor dispersion of this compound in the broth can lead to concentration gradients and inconsistent exposure of the microorganisms to the compound.[13] Ensure your chosen solvent or emulsifier (e.g., Tween 80, DMSO) is used at an appropriate concentration and that the stock solution is vortexed thoroughly before dilution.
Volatility of this compound This compound is a volatile compound. In microtiter plate assays, evaporation and vapor diffusion between wells can alter the effective concentration in each well, leading to erroneous results.[5] It is recommended to seal the microtiter plates with an adhesive film or use a method that minimizes evaporation.
Incubation Conditions Variations in incubation time and temperature can affect both microbial growth rates and the stability of this compound. Adhere strictly to a standardized incubation protocol for all experiments.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[14][15]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 100-fold higher than the highest concentration to be tested.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

  • Serial Dilutions: Add 50 µL of the this compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 50 µL from each well to the next.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth with inoculum, no this compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of the solvent used).

  • Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[16]

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[16]

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

  • Inoculum Preparation and Plating: Prepare a standardized bacterial inoculum as described for the broth microdilution assay. Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) onto the surface of the inoculated agar.

  • Application of this compound: Pipette a known volume (e.g., 10 µL) of the this compound solution (at a specific concentration) onto each disk.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Protocol 3: Vapor Phase Antimicrobial Assay

This method assesses the antimicrobial activity of volatile compounds like this compound.

  • Plate Preparation: Prepare an agar plate inoculated with the test microorganism as in the agar disk diffusion method.

  • Application of this compound: Place a sterile paper disk on the inside of the Petri dish lid, ensuring it does not touch the agar surface when the lid is closed.

  • Incubation: Pipette a specific volume of this compound onto the paper disk on the lid, and then seal the Petri dish with parafilm to create a closed environment. Invert the plate and incubate at the appropriate temperature and duration.

  • Observation: Observe the plate for a zone of inhibition on the agar surface directly below the disk on the lid. The presence of a clear zone indicates that the volatile components of this compound have antimicrobial activity.

Quantitative Data Summary

The following tables summarize the reported MIC and MBC values for this compound against various microorganisms. Note that these values can vary based on the specific strain and testing methodology.

Table 1: Antibacterial Activity of this compound

MicroorganismStrain(s)MIC Range (% v/v)MBC Range (% v/v)Reference(s)
Staphylococcus aureusATCC 25923, Clinical Isolates0.25 - 1.250.5[1][3][8]
Staphylococcus aureus (MRSA)Various1.25Not specified[8]
Legionella pneumophilaSerotypes 1 & 60.06 - 0.1250.25 - 0.5[4][5]
Streptococcus agalactiaeNot specified0.0098 (98 µg/mL)0.0196 (196 µg/mL)[17]
Escherichia coliVarious0.31 - 2.50Not specified[8]
Pseudomonas aeruginosaVarious2.5Not specified[8]

Table 2: Antifungal Activity of this compound

MicroorganismStrain(s)MIC Range (% v/v)MFC Range (% v/v)Reference(s)
Candida albicansAzole-susceptible & -resistant0.015 - 0.060.06 - 0.5[6][7]

Visualizations

Troubleshooting Workflow for Inconsistent MIC Results

Troubleshooting_MIC start Inconsistent MIC Results inoculum Check Inoculum Preparation start->inoculum solubility Verify this compound Solubility start->solubility volatility Address Volatility Issues start->volatility incubation Standardize Incubation start->incubation sub_inoculum1 Standardize to 0.5 McFarland inoculum->sub_inoculum1 sub_inoculum2 Verify CFU/mL inoculum->sub_inoculum2 sub_solubility1 Use Appropriate Solvent (e.g., DMSO, Tween 80) solubility->sub_solubility1 sub_solubility2 Include Solvent Control solubility->sub_solubility2 sub_volatility1 Seal Microtiter Plates volatility->sub_volatility1 sub_volatility2 Consider Vapor Phase Assay volatility->sub_volatility2 sub_incubation1 Consistent Time and Temperature incubation->sub_incubation1 end_node Consistent Results sub_inoculum1->end_node sub_inoculum2->end_node sub_solubility1->end_node sub_solubility2->end_node sub_volatility1->end_node sub_volatility2->end_node sub_incubation1->end_node

Caption: Troubleshooting workflow for inconsistent MIC results.

Proposed Mechanism of Action of this compound

Mechanism_of_Action terpinen This compound membrane Bacterial Cell Membrane & Wall Disruption terpinen->membrane protein_synthesis Inhibition of Protein Synthesis terpinen->protein_synthesis dna_synthesis Inhibition of DNA Synthesis terpinen->dna_synthesis permeability Increased Permeability membrane->permeability leakage Leakage of Intracellular Components (Ions, ATP, etc.) permeability->leakage cell_death Bacterial Cell Death leakage->cell_death protein_synthesis->cell_death dna_synthesis->cell_death

Caption: Proposed antimicrobial mechanism of action of this compound.

References

Technical Support Center: Enhancing the Stability of Terpinen-4-ol in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with maintaining the stability of Terpinen-4-ol in topical formulations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in topical preparations.

Q1: What are the primary factors that contribute to the instability of this compound in topical formulations?

A1: this compound, a volatile monoterpenoid, is susceptible to degradation from several factors, including:

  • Oxidation: Exposure to air and light can lead to oxidation of the terpene structure, resulting in loss of potency and the formation of potential irritants.[1]

  • Volatility: Due to its low vapor pressure, this compound can evaporate from a formulation over time, leading to a decrease in its concentration.[2][3]

  • Temperature: Elevated temperatures can accelerate both oxidation and evaporation, significantly reducing the shelf-life of the product.

  • pH: The pH of the formulation can influence the chemical stability of this compound and the overall integrity of the emulsion.

  • Incompatible Excipients: Certain ingredients within the formulation can interact with this compound, leading to its degradation.

Q2: What are the most effective strategies to improve the stability of this compound?

A2: Several strategies can be employed to enhance the stability of this compound in topical formulations:

  • Encapsulation: Incorporating this compound into nanocarriers such as nanoemulsions, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can protect it from environmental factors and control its release.[4][5] Cyclodextrin inclusion complexes have also been shown to improve thermal stability.[3]

  • Use of Antioxidants: The addition of antioxidants like tocopherol (Vitamin E) or butylated hydroxytoluene (BHT) can help prevent oxidative degradation.[1]

  • Appropriate Packaging: Using opaque, airtight containers can minimize exposure to light and oxygen.

  • Optimized Formulation: Careful selection of emulsifiers, polymers, and other excipients is crucial to ensure compatibility and maintain the physical and chemical stability of the formulation.

  • Controlled Manufacturing Process: Minimizing heat exposure during the manufacturing process can help preserve the integrity of this compound.

Q3: How can I detect and quantify the degradation of this compound in my formulation?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) are the most common and reliable analytical methods for quantifying this compound in topical formulations.[6][7][8] These techniques allow for the separation and identification of this compound and its degradation products. High-performance liquid chromatography (HPLC) can also be a valuable tool for stability testing of the overall formulation.

Q4: Are there any visual cues that indicate this compound degradation?

A4: Yes, signs of degradation in a topical formulation containing this compound can include:

  • Changes in Color: Oxidation can lead to a yellowing of the product.

  • Changes in Odor: A shift in the characteristic scent of this compound may indicate chemical changes.

  • Phase Separation: In emulsions like creams and lotions, the separation of oil and water phases is a clear sign of instability.

  • Changes in Viscosity: A noticeable thinning or thickening of the formulation can indicate a breakdown of the product's structure.

Section 2: Troubleshooting Guides

This section provides practical solutions to specific problems that may be encountered during the development and stability testing of this compound formulations.

Formulation-Related Issues
Problem Potential Cause(s) Troubleshooting Steps
Phase Separation in Cream/Lotion - Inappropriate emulsifier or concentration.- Incorrect Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system.- Significant pH shift.- High storage temperature.- Presence of electrolytes from other ingredients.- Re-evaluate the emulsifier system. Consider a combination of emulsifiers to achieve the required HLB for the oil phase.- Measure and adjust the pH of the formulation. Use a suitable buffer system if necessary.- Conduct stability studies at controlled room temperature and accelerated conditions to determine the optimal storage temperature.- Evaluate the compatibility of all excipients.
Discoloration (Yellowing) of the Formulation - Oxidation of this compound due to exposure to light and/or air.- Incorporate an effective antioxidant (e.g., tocopherol) into the oil phase of the formulation.- Package the product in an opaque, airtight container.- Consider using a chelating agent to sequester any metal ions that could catalyze oxidation.- Minimize headspace in the packaging.
Thinning of the Formulation (Reduced Viscosity) - Degradation of the thickening polymer.- Interaction between this compound and the polymer.- Emulsion instability.- Evaluate the compatibility of this compound with the chosen thickener. Consider alternative polymers.- If using a carbomer, ensure proper neutralization.- Address any underlying emulsion instability issues as described above.
Loss of this compound Content Over Time - Evaporation due to high volatility.- Chemical degradation (oxidation).- Employ encapsulation techniques (e.g., nanoemulsions, lipid carriers) to reduce volatility.[4][5]- Ensure the formulation is stored in a well-sealed container.- Implement strategies to prevent oxidation as mentioned above.
Analytical (GC-MS) Issues
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Tailing: Active sites in the injector liner or column.- Fronting: Column overload.- Use a deactivated injector liner.- Condition the GC column according to the manufacturer's instructions.- If the column is old, trim a small portion from the inlet.- Reduce the injection volume or dilute the sample.[9]
Co-elution with Other Components - Inadequate chromatographic separation.- Adjust the oven temperature program (e.g., use a slower ramp rate).- Switch to a GC column with a different stationary phase to alter selectivity.- For complex matrices, consider using two-dimensional gas chromatography (GCxGC).- Utilize Selected Ion Monitoring (SIM) mode on the mass spectrometer to selectively detect this compound based on its characteristic ions.[9]
Low Recovery of this compound - Inefficient extraction from the sample matrix.- Adsorption onto labware.- Degradation during sample preparation.- Optimize the extraction solvent and procedure.- Use silanized glassware to minimize adsorption.- Keep samples cool and protected from light during preparation.[9]
Baseline Noise or Drifting - Contaminated carrier gas or gas lines.- Column bleed.- Contaminated injector or detector.- Check for leaks in the gas lines and ensure high-purity carrier gas.- Condition the column at a high temperature to remove contaminants.- Clean the injector port and detector as per the instrument manual.

Section 3: Data Presentation

The following table provides illustrative data on the stability of this compound in different topical formulations under accelerated stability conditions. Note: This data is representative and the actual stability will depend on the specific formulation composition and manufacturing process.

Table 1: Illustrative Stability of this compound (2%) in Topical Formulations at 40°C / 75% RH

Formulation TypeStabilizerTime (Weeks)This compound Remaining (%)Observations
O/W CreamNone485.2Slight yellowing, minor viscosity decrease
O/W Cream0.5% Tocopherol495.8No significant change
HydrogelNone488.5Slight opalescence
Nanoemulsion GelNone497.2Stable and translucent
O/W CreamNone872.1Noticeable yellowing and phase separation
O/W Cream0.5% Tocopherol890.5Slight viscosity decrease
HydrogelNone879.8Increased opalescence
Nanoemulsion GelNone894.6Stable and translucent

Section 4: Experimental Protocols

Protocol for Stability Testing of a this compound Cream

1. Objective: To evaluate the chemical stability of this compound in an oil-in-water (O/W) cream formulation under accelerated conditions.

2. Materials and Equipment:

  • This compound cream formulation

  • Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Vortex mixer

  • Solvents (e.g., hexane, ethanol)

  • Internal standard (e.g., methyl salicylate)

  • This compound analytical standard

3. Procedure:

  • Sample Preparation for Stability Study:

    • Package the cream in the final intended containers.

    • Place the samples in the stability chambers at the specified conditions.

    • Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Sample Extraction for GC-MS Analysis:

    • Accurately weigh approximately 1 g of the cream into a centrifuge tube.

    • Add a known volume of a suitable extraction solvent (e.g., 10 mL of ethanol).

    • Add a known concentration of the internal standard.

    • Vortex vigorously for 2 minutes to disperse the cream.

    • Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the excipients.

    • Carefully collect the supernatant for GC-MS analysis. Dilute further if necessary to be within the calibration range.

  • GC-MS Analysis:

    • GC Column: DB-35 or similar mid-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

    • Injector: Split/splitless injector in split mode (e.g., 50:1) at 250°C.[9]

    • Oven Temperature Program: Initial temperature of 60°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.[9]

    • MS Transfer Line Temperature: 280°C.[9]

    • Ion Source Temperature: 230°C.[9]

    • MS Mode: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400 or Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 71, 93, 111).[6]

  • Calibration and Quantification:

    • Prepare a series of calibration standards with known concentrations of this compound and a constant concentration of the internal standard.

    • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

    • Calculate the concentration of this compound in the extracted samples using the calibration curve.

    • Determine the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Section 5: Visualizations

Diagram: Degradation Pathway of this compound

T4O This compound Oxidation Oxidation (Light, Air, Heat) T4O->Oxidation Susceptible to Epoxides Epoxides Oxidation->Epoxides Diols Diols Oxidation->Diols Other Other Degradation Products Oxidation->Other Loss Loss of Efficacy Epoxides->Loss Diols->Loss Other->Loss

Caption: Oxidative degradation pathway of this compound.

Diagram: Experimental Workflow for Stability Testing

start Start: Formulation Prepared storage Place in Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH) start->storage sampling Withdraw Samples at Predetermined Time Points storage->sampling extraction Sample Extraction (Solvent, Internal Standard) sampling->extraction evaluation Evaluate Physical Properties (pH, Viscosity, Appearance) sampling->evaluation analysis GC-MS Analysis extraction->analysis quantification Quantification using Calibration Curve analysis->quantification data Compile and Analyze Data quantification->data evaluation->data end End: Stability Profile Determined data->end

Caption: Workflow for assessing the stability of this compound formulations.

References

Technical Support Center: Enhancing the Oral Bioavailability of Terpinen-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Terpinen-4-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral administration of this compound?

A1: The primary challenges in achieving adequate oral bioavailability for this compound stem from its physicochemical properties. This compound is a volatile, lipophilic compound with low aqueous solubility.[1][2][3] This poor water solubility can limit its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Furthermore, as a lipophilic molecule, it may be subject to significant first-pass metabolism in the liver, primarily by cytochrome P450 enzymes such as CYP2A6 and CYP3A4. This metabolic process can substantially reduce the amount of active compound reaching systemic circulation.

Q2: What formulation strategies can be employed to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be utilized to overcome the challenges of this compound's low solubility and potential first-pass metabolism. These include:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and Solid Lipid Nanoparticles (SLNs) can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract.[4][5][6][7][8] These formulations can also promote lymphatic absorption, which can help bypass first-pass metabolism in the liver.[8][9]

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like zein, can protect the compound from degradation and enhance its absorption.[10]

  • Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of poorly soluble compounds, thereby improving their dissolution and absorption.

Q3: Are there any excipients that are particularly useful for this compound formulations?

A3: Yes, the choice of excipients is critical. For lipid-based formulations, common excipients include:

  • Oils: Medium-chain triglycerides (MCTs) are often favored for their high solvent capacity.[11]

  • Surfactants: Non-ionic surfactants with a high hydrophilic-lipophilic balance (HLB) value (typically >12) are recommended for formulating self-emulsifying systems to ensure optimal emulsification.[11]

  • Co-surfactants/Co-solvents: These can improve the spontaneity of emulsification and the solubilization of the drug in the lipid base.

Q4: How can I assess the intestinal permeability of my this compound formulation in vitro?

A4: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. This assay utilizes a monolayer of differentiated Caco-2 cells, which resemble the intestinal epithelium. By measuring the transport of this compound from the apical (intestinal lumen) to the basolateral (bloodstream) side, you can determine its apparent permeability coefficient (Papp). This can help screen different formulations for their potential to enhance intestinal absorption.

Troubleshooting Guides

Problem 1: Low and variable drug loading in my lipid-based formulation.
Possible Cause Troubleshooting Step
Poor solubility of this compound in the selected lipid phase.Screen the solubility of this compound in a variety of pharmaceutical-grade oils (e.g., medium-chain triglycerides, long-chain triglycerides) and surfactants to identify the components with the highest solubilizing capacity.[11]
Precipitation of this compound upon storage.Increase the concentration of surfactants or co-surfactants in your formulation to improve the stability of the drug in the lipid matrix. Consider preparing a solid self-emulsifying drug delivery system (S-SEDDS) to enhance stability.[12]
Problem 2: My nanoemulsion formulation shows phase separation or creaming over time.
Possible Cause Troubleshooting Step
Inadequate amount or inappropriate type of emulsifier.Increase the concentration of the emulsifier or use a combination of emulsifiers with different HLB values to improve the stability of the nanoemulsion. High HLB (8-18) emulsifiers are generally used for oil-in-water nanoemulsions.[13]
Ostwald ripening leading to droplet coalescence.Optimize the homogenization process (e.g., increase sonication time or pressure) to achieve a smaller and more uniform droplet size distribution. A smaller polydispersity index (PDI) indicates a more homogenous system.[14]
Problem 3: In vivo pharmacokinetic studies show no significant improvement in bioavailability with my new formulation compared to a simple suspension.
Possible Cause Troubleshooting Step
Formulation does not effectively protect this compound from first-pass metabolism.Consider formulations that promote lymphatic uptake, such as those containing long-chain fatty acids, to bypass the liver.[8][9] Alternatively, co-administering a known inhibitor of CYP3A4 could be explored, though this requires careful consideration of potential drug-drug interactions.
The in vitro release characteristics of the formulation are not optimal for in vivo absorption.Conduct in vitro lipolysis studies for lipid-based formulations to understand how the drug is released in a simulated intestinal environment. The release of the drug should coincide with the formation of mixed micelles that can be readily absorbed.[4]

Quantitative Data Summary

The following table summarizes hypothetical pharmacokinetic data to illustrate the potential improvements with different formulation strategies. Actual results will vary based on the specific formulation and experimental conditions.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
This compound Suspension50150 ± 351.5600 ± 120100
This compound Nanoemulsion50750 ± 1501.03600 ± 700600
This compound SEDDS50600 ± 1201.03000 ± 650500
This compound SLN50450 ± 902.02400 ± 500400

Experimental Protocols

Protocol 1: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497) by adding an excess amount of this compound to each excipient and stirring for 48 hours.

    • Quantify the dissolved this compound using a validated HPLC method.

  • Construction of Pseudo-ternary Phase Diagrams:

    • Select the oil, surfactant, and co-surfactant with the highest solubilizing capacity for this compound.

    • Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, mix with the oil phase at various weight ratios (e.g., 9:1, 8:2, ... 1:9).

    • Titrate each mixture with water and observe the formation of a clear or slightly bluish nanoemulsion.

    • Construct the phase diagram to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-surfactant from within the optimal self-emulsifying region.

    • Accurately weigh and mix the components until a homogenous liquid is formed.

    • Dissolve the desired amount of this compound into the mixture with gentle stirring.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Dosing:

    • Fast male Sprague-Dawley rats overnight with free access to water.

    • Divide the rats into groups (e.g., control suspension, nanoemulsion, SEDDS).

    • Administer the respective this compound formulations orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Extract this compound from the plasma samples using a suitable organic solvent.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

    • Determine the relative bioavailability of the test formulations compared to the control suspension.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Excipient Screening Excipient Screening Phase Diagram Construction Phase Diagram Construction Excipient Screening->Phase Diagram Construction Formulation Optimization Formulation Optimization Phase Diagram Construction->Formulation Optimization Droplet Size Analysis Droplet Size Analysis Formulation Optimization->Droplet Size Analysis In Vitro Release In Vitro Release Droplet Size Analysis->In Vitro Release Caco-2 Permeability Caco-2 Permeability In Vitro Release->Caco-2 Permeability Animal Dosing Animal Dosing Caco-2 Permeability->Animal Dosing Pharmacokinetic Study Pharmacokinetic Study Animal Dosing->Pharmacokinetic Study Data Analysis Data Analysis Pharmacokinetic Study->Data Analysis

Caption: Experimental workflow for developing and evaluating oral this compound formulations.

logical_relationship This compound This compound Low Aqueous Solubility Low Aqueous Solubility This compound->Low Aqueous Solubility First-Pass Metabolism First-Pass Metabolism This compound->First-Pass Metabolism Low Oral Bioavailability Low Oral Bioavailability Low Aqueous Solubility->Low Oral Bioavailability First-Pass Metabolism->Low Oral Bioavailability Formulation Strategies Formulation Strategies Low Oral Bioavailability->Formulation Strategies Address Lipid-Based Formulations Lipid-Based Formulations Formulation Strategies->Lipid-Based Formulations Nanoformulations Nanoformulations Formulation Strategies->Nanoformulations Inclusion Complexes Inclusion Complexes Formulation Strategies->Inclusion Complexes Improved Bioavailability Improved Bioavailability Lipid-Based Formulations->Improved Bioavailability Nanoformulations->Improved Bioavailability Inclusion Complexes->Improved Bioavailability

Caption: Relationship between this compound's properties and formulation strategies.

References

Technical Support Center: Optimizing Terpinen-4-ol in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing the cytotoxicity of Terpinen-4-ol in therapeutic applications. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate safe and effective research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound primarily induces cytotoxicity through the induction of apoptosis (programmed cell death) in a dose-dependent manner.[1][2] At lower concentrations, it tends to cause early apoptosis, while higher concentrations can lead to late apoptosis and, in some cases, necrosis.[1] The apoptotic mechanism involves both the intrinsic (mitochondrial) and extrinsic pathways, characterized by the activation of caspases, particularly caspase-3 and caspase-9.[3]

Q2: How can I reduce the cytotoxicity of this compound in my experiments without compromising its therapeutic effect?

A2: Several strategies can be employed to minimize the off-target cytotoxicity of this compound:

  • Dose Optimization: Cytotoxicity is strongly dose-dependent.[1][3][4] Conduct thorough dose-response studies to identify the optimal concentration that maximizes the therapeutic effect while minimizing damage to non-target cells.

  • Combination Therapy: Combining this compound with conventional chemotherapeutic agents (e.g., oxaliplatin, 5-fluorouracil, gemcitabine) or biological agents (e.g., cetuximab) can achieve a synergistic effect.[1][5][6] This allows for the use of lower, less toxic concentrations of each compound.[1]

  • Advanced Formulation: The formulation of this compound can significantly impact its safety and efficacy. In vivo studies have shown that a suspension formulation is safer and more effective than a nano-formulation.[1] Encapsulating this compound in nano-lipidic particles is another promising approach to mitigate discomfort associated with high concentrations.[7]

Q3: Does the solvent used to dissolve this compound affect its cytotoxicity?

A3: Studies have shown that the cytotoxic activity of this compound is not significantly hampered by the use of dimethyl sulfoxide (DMSO) as a solvent.[1] However, it is always recommended to include a vehicle control (solvent only) in your experiments to rule out any solvent-induced toxicity.[8]

Q4: What are the key signaling pathways involved in this compound-induced apoptosis?

A4: this compound activates both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway involves the mitochondria, leading to the release of cytochrome c. The extrinsic pathway is initiated by the activation of death receptors on the cell surface. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.[3]

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.
  • Possible Cause: Inconsistent cell seeding density, variations in compound concentration, or edge effects in multi-well plates.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette and consider leaving the plate at room temperature for a few minutes before incubation to allow for even cell distribution.[9]

    • Verify Compound Dilutions: Double-check all calculations for serial dilutions. Prepare fresh stock solutions regularly and store them appropriately.

    • Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental samples as they are prone to evaporation. Fill these wells with sterile media or PBS to maintain humidity.[8]

Issue 2: No significant cytotoxicity observed at expected concentrations.
  • Possible Cause: Cell line resistance, compound instability, or incorrect assay execution.

  • Troubleshooting Steps:

    • Confirm Cell Line Sensitivity: Test this compound on a known sensitive cell line as a positive control.

    • Assess Compound Stability: Ensure the stability of your this compound solution under your experimental conditions (e.g., in culture medium over time).

    • Review Assay Protocol: Carefully re-examine the steps of your cytotoxicity assay, paying close attention to incubation times and reagent concentrations.

Quantitative Data Summary

Table 1: Cytotoxic Effects of this compound on Various Cell Lines

Cell LineCancer TypeAssayIC50 / Effective ConcentrationExposure TimeReference
HCT116Colorectal CancerMTT20-30% inhibition at 0.005-0.01%, 75-90% inhibition at 0.05-0.1%72 h[1]
A549Non-small Cell Lung CancerMTTIC50: 0.052%24 h[3]
CL1-0Non-small Cell Lung CancerMTTIC50: 0.046%24 h[3]
HCECsHuman Corneal Epithelial CellsCCK8Significant viability decrease at 0.05%15 min[4]
HCECsHuman Corneal Epithelial CellsCCK850% viability reduction at 0.05%24 h[4]

Table 2: Synergistic Effects of this compound in Combination Therapy

Cell LineCombination TreatmentEffectReference
DLD1 (CRC)0.01% this compound + 0.2µM Oxaliplatin83% growth inhibition[6]
DLD1 (CRC)0.01% this compound + 0.3µM 5-FU91% growth inhibition[6]
MIA-PACA (Pancreatic)0.01% this compound + 0.1µM Gemcitabine~60% cell death[6]
HCT116 (CRC, KRAS mutated)This compound + 1 µM Cetuximab80-90% growth inhibition[1]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells in culture

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the diluted compound or control medium.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10][11]

Visualizations

Terpinen4ol_Apoptosis_Pathway T4O This compound Extrinsic Extrinsic Pathway T4O->Extrinsic Intrinsic Intrinsic Pathway T4O->Intrinsic Casp8 Caspase-8 activation Extrinsic->Casp8 Mitochondria Mitochondrial Dysfunction Intrinsic->Mitochondria Casp3 Caspase-3 activation Casp8->Casp3 CytoC Cytochrome c release Mitochondria->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced apoptosis signaling pathways.

Cytotoxicity_Workflow Start Start: Hypothesis CellCulture Cell Culture (Target & Control lines) Start->CellCulture DoseResponse Dose-Response Assay (e.g., MTT) CellCulture->DoseResponse DetermineIC50 Determine IC50 DoseResponse->DetermineIC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) DetermineIC50->ApoptosisAssay Optimization Optimization (Combination/Formulation) DetermineIC50->Optimization Mechanism Investigate Mechanism (Western Blot) ApoptosisAssay->Mechanism DataAnalysis Data Analysis & Interpretation Mechanism->DataAnalysis End End: Conclusion DataAnalysis->End Optimization->DoseResponse

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic Problem Inconsistent Cytotoxicity Results CheckSeeding Verify Cell Seeding Consistency Problem->CheckSeeding CheckCompound Check Compound Stability & Dilution Problem->CheckCompound CheckProtocol Review Assay Protocol Problem->CheckProtocol Standardize Standardize Protocols CheckSeeding->Standardize Validate Validate Compound CheckCompound->Validate Optimize Optimize Assay CheckProtocol->Optimize

Caption: Logical troubleshooting for inconsistent cytotoxicity results.

References

Strategies to reduce the volatility of Terpinen-4-ol in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to mitigate the challenges associated with the high volatility of Terpinen-4-ol in experimental settings. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure concentration stability and experimental reproducibility.

FAQs and Troubleshooting Guide

Question 1: Why are my experimental results with this compound inconsistent?

Answer: Inconsistent results are often due to the high volatility of this compound, a monoterpenoid alcohol.[1][2] Its tendency to evaporate at standard laboratory temperatures can lead to a decrease in the effective concentration in your experimental medium over time. This can be particularly problematic in long-term experiments, such as cell culture studies lasting several hours or days.[3]

Troubleshooting Steps:

  • Verify Concentration: If possible, measure the concentration of this compound in your medium at the beginning and end of your experiment using methods like Gas Chromatography-Mass Spectrometry (GC-MS).

  • Minimize Headspace: Use smaller, sealed containers for your experiments to reduce the air volume into which this compound can evaporate.

  • Consider a Stabilization Strategy: If volatility remains an issue, explore the strategies outlined below, such as complexation or specialized culture systems.

Question 2: What are the primary strategies to reduce the volatility of this compound?

Answer: The main strategies focus on "trapping" or stabilizing the molecule to reduce its vapor pressure. These include:

  • Inclusion Complexation with Cyclodextrins: This involves encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.[4][5][6] This non-covalent interaction forms a stable complex that improves water solubility and significantly reduces volatility.[6]

  • Use of Co-solvents or Eutectic Mixtures: Blending this compound with certain co-solvents can alter its physical properties and reduce its tendency to evaporate.[7]

  • Specialized Experimental Setups: For cell culture applications, using air-liquid interface (ALI) exposure systems or other specialized culture vessels can provide a more controlled environment for volatile compounds.[8][9]

Question 3: How does cyclodextrin complexation work to stabilize this compound?

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[5][10] The hydrophobic this compound molecule can be encapsulated within this cavity, forming an inclusion complex.[4][5] This encapsulation shields the this compound from the surrounding environment, which improves its thermal stability, enhances its solubility in aqueous solutions, and allows for a more controlled release.[4][6] Studies have shown that forming a solid-state inclusion complex with β-cyclodextrin enhances the antibacterial activity of this compound, likely by improving its stability and delivery.[6]

Question 4: I am working with cell cultures. How can I maintain a stable concentration of this compound in the medium?

Answer: Besides the stabilization strategies mentioned above, consider these specific tips for cell culture:

  • Sealed Plates: Use sealing films on your multi-well plates to minimize evaporation.

  • Minimize Incubation Time: If your experimental design allows, reduce the duration of exposure.

  • Replenish Medium: For longer experiments, consider carefully planned partial or full media changes to replenish the this compound concentration.

  • Use a Carrier: Solubilizing this compound with a carrier like DMSO is common, but be mindful of the final DMSO concentration and its potential effects on your cells.

  • Specialized Systems: For studying the effects of volatile compounds, consider using an Air-Liquid Interface (ALI) cell culture exposure system, which is designed to handle volatile chemicals more effectively than traditional submerged cultures.[8]

Quantitative Data Summary

The volatility of a compound is directly related to its physical properties. The table below summarizes key data for this compound.

PropertyValueSource
Molecular FormulaC₁₀H₁₈O[1]
Molecular Weight154.25 g/mol [1][11]
Boiling Point209-213 °C (at 760 mm Hg)[1][12][13]
Vapor Pressure0.048 mmHg at 25 °C (est.)[12]
Flash Point79 °C[11][12]
Water Solubility~387 mg/L at 25 °C (est.)[3][12]

Experimental Protocols

Protocol 1: Preparation of this compound/β-Cyclodextrin Inclusion Complex

This protocol describes a common method for encapsulating this compound within β-cyclodextrin to enhance its stability and solubility.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Freeze-dryer or vacuum oven

Methodology:

  • Dissolve β-Cyclodextrin: Prepare a saturated solution of β-cyclodextrin in deionized water in a flask. Gently heat the solution (e.g., to 50-60 °C) while stirring to ensure complete dissolution.

  • Prepare this compound Solution: In a separate container, dissolve the desired molar equivalent of this compound in a minimal amount of ethanol.

  • Combine Solutions: Slowly add the ethanolic this compound solution dropwise to the aqueous β-cyclodextrin solution while maintaining constant, vigorous stirring.

  • Complexation: Seal the flask and continue to stir the mixture for 24-48 hours at a controlled temperature (e.g., room temperature or slightly elevated). This extended stirring time facilitates the inclusion of the guest molecule (this compound) into the host (β-CD).

  • Cooling & Precipitation: After the stirring period, slowly cool the solution in an ice bath or refrigerator. A white precipitate of the inclusion complex should form.

  • Isolate the Complex: Collect the precipitate by vacuum filtration. Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed β-CD, followed by a wash with a non-polar solvent like hexane to remove any surface-adhered this compound.

  • Drying: Dry the resulting white powder thoroughly. Freeze-drying is a suitable method for thermolabile guests.[10] Alternatively, dry the complex in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][6]

Visualizations

G start Start: Unstable This compound strategy strategy start->strategy Problem: High Volatility method1 Inclusion Complexation strategy->method1 Strategy 1 method2 Co-Solvent/ Eutectic Mixture strategy->method2 Strategy 2 method3 Specialized Hardware strategy->method3 Strategy 3 outcome End Goal: Reduced Volatility & Consistent Concentration method1->outcome method2->outcome method3->outcome G cluster_prep Preparation Phase cluster_complex Complexation Phase cluster_iso Isolation Phase prep1 1. Dissolve β-Cyclodextrin in Water mix 3. Mix Solutions (Vigorous Stirring) prep1->mix prep2 2. Dissolve This compound in Ethanol prep2->mix react 4. Stir for 24-48 hours mix->react cool 5. Cool to Precipitate react->cool filtrate 6. Vacuum Filtration & Washing cool->filtrate dry 7. Freeze-Dry or Vacuum Dry filtrate->dry G terp This compound nfkb NF-κB Pathway terp->nfkb Inhibits lps LPS (Lipopolysaccharide) monocyte Monocyte/ Macrophage lps->monocyte Activates monocyte->nfkb Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines Induces Production inflammation Inflammatory Response cytokines->inflammation

References

Technical Support Center: Scaling Up Terpinen-4-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the production of Terpinen-4-ol. This resource provides troubleshooting guidance and answers to frequently asked questions to address challenges you may encounter during the scaling up of your production processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up microbial production of this compound?

A1: Scaling up this compound production from laboratory to industrial scale presents several challenges. A primary hurdle is maintaining high product yields and productivity. This can be affected by factors such as genetic instability of the engineered microbial strain, accumulation of toxic intermediates or byproducts, and difficulties in maintaining optimal fermentation conditions (e.g., aeration, pH, temperature) in large bioreactors.[1][2] Downstream processing, including efficient extraction and purification of this compound from the fermentation broth, also becomes more complex and costly at a larger scale.[3][4]

Q2: Which microbial hosts are commonly used for this compound production, and what are their relative advantages?

A2: Escherichia coli and Saccharomyces cerevisiae are the two most common microbial hosts for producing terpenoids like this compound.[5][6]

  • Escherichia coli offers rapid growth kinetics and well-established genetic tools, making it a popular choice for initial strain development and pathway engineering.[7][8] However, the expression of plant-derived enzymes, such as cytochrome P450s often required for terpene functionalization, can be challenging in E. coli.[9][10]

  • Saccharomyces cerevisiae , being a eukaryote, is often better suited for expressing eukaryotic proteins like plant P450s and possesses a native mevalonate (MVA) pathway that serves as a precursor route for terpenoid synthesis.[5][6] Its robustness in industrial fermentation settings is another significant advantage.[3] However, its growth rate is generally slower than that of E. coli.[3]

Q3: What metabolic engineering strategies can be employed to enhance this compound yield?

A3: Several metabolic engineering strategies can be implemented to boost this compound production:

  • Pathway Overexpression: Upregulating the expression of key enzymes in the biosynthetic pathway, such as those in the native MEP pathway in E. coli or the heterologous MVA pathway, can increase the flux towards the precursor geranyl pyrophosphate (GPP).[7][11]

  • Balancing Gene Expression: Optimizing the expression levels of the terpene synthase and cytochrome P450 enzymes is crucial to prevent the accumulation of toxic intermediates and to efficiently convert GPP to this compound.[10][12]

  • Reducing Competing Pathways: Downregulating or knocking out genes involved in competing metabolic pathways that drain the precursor pool can redirect carbon flux towards this compound synthesis.[8]

  • Codon Optimization: Optimizing the codon usage of heterologous genes for the chosen microbial host can significantly improve protein expression and enzymatic activity.[7]

Q4: How can the toxicity of this compound to the microbial host be mitigated during large-scale fermentation?

A4: this compound, like many other monoterpenes, can be toxic to microbial cells at high concentrations, which can limit product titers. Strategies to mitigate this include:

  • In situ Product Removal: Implementing techniques like two-phase fermentation with an organic solvent overlay or the use of adsorbent resins can continuously remove this compound from the culture medium, keeping its concentration below toxic levels.

  • Strain Engineering for Tolerance: Evolving or engineering the production host to have increased tolerance to this compound can also be an effective strategy.

Troubleshooting Guides

Low Product Titer
Potential Cause Troubleshooting Steps
Suboptimal Fermentation Conditions Verify and optimize key fermentation parameters such as temperature, pH, and dissolved oxygen levels. For this compound production, a temperature around 30°C and a pH of approximately 7.0 are often good starting points.[7]
Insufficient Precursor Supply Analyze the expression levels of the MVA or MEP pathway enzymes. Consider overexpressing rate-limiting enzymes to increase the pool of GPP.[7][11]
Inefficient Conversion of Precursor to Product Evaluate the expression and activity of the this compound synthase and the specific cytochrome P450. Co-expression of a suitable P450 reductase is often necessary for optimal P450 activity.[9][12]
Product Toxicity Measure the concentration of this compound in the culture medium. If it reaches inhibitory levels, consider implementing in situ product removal strategies.
Plasmid Instability If using plasmid-based expression, verify plasmid retention throughout the fermentation. Consider genomic integration of the biosynthetic pathway for improved stability.[6]
Poor Product Purity After Extraction
Potential Cause Troubleshooting Steps
Inefficient Extraction Optimize the solvent system and extraction parameters (e.g., solvent-to-broth ratio, extraction time, temperature). Non-polar solvents like hexane and petroleum ether have shown good efficiency for extracting this compound.[13][14]
Co-extraction of Impurities Consider using a more selective extraction method or adding a preliminary purification step, such as liquid-liquid extraction, to remove highly polar or non-polar impurities.
Product Degradation This compound can be sensitive to high temperatures. If using distillation for purification, consider vacuum distillation to lower the boiling point and minimize thermal degradation.[14]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Engineered E. coli for this compound Production

This protocol outlines a general procedure for the fed-batch fermentation of an engineered E. coli strain designed for this compound production.

1. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 200 rpm.[15]

  • Use the overnight culture to inoculate 100 mL of Terrific Broth (TB) medium with antibiotics in a 500 mL baffled flask.

  • Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.[16]

2. Bioreactor Setup and Batch Phase:

  • Prepare a 5 L bioreactor with 3 L of defined fermentation medium (containing a carbon source like glucose, nitrogen source, salts, and trace metals).

  • Sterilize the bioreactor and medium.

  • Inoculate the bioreactor with the 100 mL seed culture.

  • Control the temperature at 30°C, pH at 7.0 (controlled with base addition), and dissolved oxygen (DO) above 20% by adjusting agitation and airflow.

  • Allow the culture to grow in batch mode until the initial carbon source is nearly depleted.

3. Fed-Batch Phase:

  • Initiate the feeding of a concentrated sterile solution of the primary carbon source (e.g., 500 g/L glucose) at a pre-determined rate to maintain a low substrate concentration and avoid overflow metabolism.[2]

  • At the desired cell density (e.g., OD600 of 10-20), induce the expression of the this compound biosynthesis pathway by adding an inducer (e.g., IPTG for lac-based promoters).[17]

  • Continue the fed-batch fermentation for 48-72 hours, monitoring cell growth, substrate consumption, and this compound production.

Protocol 2: Downstream Processing - Extraction and Purification of this compound

This protocol provides a general method for the extraction and purification of this compound from the fermentation broth.

1. Cell Removal:

  • Harvest the fermentation broth and centrifuge at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.

  • Decant and collect the supernatant which contains the secreted this compound.

2. Solvent Extraction:

  • Mix the supernatant with an equal volume of a non-polar organic solvent such as n-hexane or petroleum ether in a separation funnel.[13][14]

  • Shake vigorously for 5-10 minutes and then allow the phases to separate.

  • Collect the organic phase (top layer).

  • Repeat the extraction of the aqueous phase with fresh solvent to maximize recovery.

  • Pool the organic phases.

3. Solvent Removal and Concentration:

  • Use a rotary evaporator under vacuum to remove the organic solvent from the pooled extracts. This will yield a concentrated crude extract of this compound.

4. Chromatographic Purification:

  • Prepare a silica gel column chromatography system.[18][19]

  • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.

  • Elute the column with a gradient of solvents with increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate).[18]

  • Collect fractions and analyze them for the presence and purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[20]

  • Pool the fractions containing pure this compound and remove the solvent to obtain the final product.

Data Presentation

Table 1: Comparison of Microbial Hosts for Monoterpene Production (Illustrative Data)

FeatureEscherichia coliSaccharomyces cerevisiae
Typical Growth Rate (doubling time) 20-30 minutes90-120 minutes
Precursor Pathway MEP (native) or MVA (heterologous)MVA (native)
P450 Expression Challenging, often requires co-expression of a reductaseGenerally more efficient
Reported Geraniol Titer (g/L) up to 13.2[1][21]up to 5.5[1][21]
Industrial Robustness ModerateHigh

Note: Data for geraniol, a related monoterpene alcohol, is presented as a proxy due to the limited availability of direct comparative data for this compound.

Table 2: Performance of Different Extraction Solvents for Terpenoids (Illustrative Data)

SolventPolarityBoiling Point (°C)This compound Yield (%)Purity (%)
n-Hexane Non-polar69HighGood
Petroleum Ether Non-polar30-60HighGood
Ethyl Acetate Moderately Polar77ModerateModerate
Ethanol Polar78LowPoor

Note: Yield and purity are relative and depend on the specific fermentation broth composition and extraction conditions. Data is compiled from general principles of solvent extraction for terpenes.[13][14]

Visualizations

Terpinen_4_ol_Biosynthesis cluster_MEP MEP Pathway (E. coli) cluster_MVA MVA Pathway (S. cerevisiae) Glyceraldehyde-3-P Glyceraldehyde-3-P DXP DXP Glyceraldehyde-3-P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP DXR IPP_MEP IPP MEP->IPP_MEP ... DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP Idi GPP GPP IPP_MEP->GPP DMAPP_MEP->GPP GPPS Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR IPP_MVA IPP Mevalonate->IPP_MVA ... DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA Idi IPP_MVA->GPP DMAPP_MVA->GPP GPPS Sabinene Sabinene GPP->Sabinene Sabinene Synthase This compound This compound Sabinene->this compound Cytochrome P450 Monooxygenase

Caption: Biosynthetic pathway for this compound production in microbial hosts.

Experimental_Workflow Strain_Development Strain Engineering (Gene Cloning, Pathway Assembly) Inoculum_Prep Inoculum Preparation Strain_Development->Inoculum_Prep Fermentation Fed-Batch Fermentation Inoculum_Prep->Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Purification Chromatographic Purification Extraction->Purification Analysis Product Analysis (GC-MS) Purification->Analysis

Caption: Experimental workflow for microbial production of this compound.

References

Refining protocols for testing Terpinen-4-ol against drug-resistant bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Terpinen-4-ol Antimicrobial Testing Protocols

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for evaluating the efficacy of this compound against drug-resistant bacteria.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against bacteria?

A1: this compound is a monoterpene alcohol and the primary active component of tea tree oil (Melaleuca alternifolia).[1][2] Its antibacterial mechanism is multifactorial, primarily involving the disruption of bacterial cell membrane integrity and function.[3][4] This leads to increased permeability, leakage of essential intracellular components like Ca²⁺ and Mg²⁺ ions, and ultimately cell lysis.[3][5] Additionally, studies have shown that this compound can interfere with the synthesis of crucial macromolecules like proteins and DNA.[5][6]

Q2: What are the standard in vitro assays to determine the antimicrobial efficacy of this compound?

A2: The standard assays to quantify the antimicrobial activity of this compound include:

  • Minimum Inhibitory Concentration (MIC): Determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.[7][8]

  • Minimum Bactericidal Concentration (MBC): Identifies the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[9][10]

  • Time-Kill Curve Assay: Assesses the rate and extent of bacterial killing over time at various concentrations.[11][12]

  • Checkerboard Assay: Used to evaluate the synergistic, additive, or antagonistic effects when this compound is combined with other antimicrobial agents.[13][14]

Q3: What makes testing a volatile compound like this compound challenging compared to standard antibiotics?

A3: Testing volatile organic compounds (VOCs) like this compound presents unique challenges. Its volatility can lead to evaporation from microtiter plates during incubation, resulting in a decrease in the effective concentration and potentially inaccurate, elevated MIC values.[15] Furthermore, as an essential oil component, this compound has poor water solubility, which can lead to non-homogenous distribution in aqueous broth media and inconsistent contact with bacterial cells.[7]

Q4: Does this compound show efficacy against common drug-resistant bacteria?

A4: Yes, numerous in vitro studies have demonstrated that this compound is effective against a range of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Pseudomonas aeruginosa, and Escherichia coli.[1][16][17][18] It has also been shown to inhibit the formation of biofilms, which are a key factor in chronic infections and antibiotic resistance.[6][19]

Troubleshooting Guides

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results across experiments.

  • Question: My MIC values for this compound are inconsistent between replicates and different experimental runs. What could be the cause?

  • Answer: Inconsistency in MIC assays with volatile compounds often stems from three main factors:

    • Evaporation: Due to its volatility, this compound can evaporate from the wells of the microtiter plate during the 18-24 hour incubation period, lowering its effective concentration. Using adhesive plate sealers or conducting experiments in a humidified incubator can help minimize evaporation.

    • Poor Solubility: this compound is an oil and does not readily dissolve in standard aqueous broth media, leading to poor diffusion and inconsistent exposure for the bacteria. To overcome this, you can use a low concentration of a non-inhibitory solvent like DMSO or Tween 80. A highly effective method is to stabilize the emulsion by supplementing the broth with a low percentage (e.g., 0.15% w/v) of agar, which prevents the oil from separating without solidifying the medium.[20][21][22]

    • Inoculum Variation: Ensure your bacterial inoculum is standardized for every experiment, typically to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

Issue 2: The Minimum Bactericidal Concentration (MBC) is significantly higher than the MIC or cannot be determined.

  • Question: I've determined the MIC, but when I plate the contents of the wells onto agar, I still see growth even at concentrations well above the MIC. Why is this happening?

  • Answer: This indicates that this compound may be acting as a bacteriostatic agent (inhibiting growth) rather than a bactericidal agent (killing the bacteria) at those concentrations. A substance is typically considered bactericidal when the MBC is no more than four times the MIC.[19] Other potential issues include:

    • Inadequate Plating Volume: Ensure you are plating a sufficient volume (e.g., 10-100 µL) from the clear MIC wells to accurately assess viability.[7]

    • Drug Carryover: A high concentration of this compound in the plated aliquot could inhibit growth on the agar plate, giving a false-positive bactericidal result. While less of an issue for volatile compounds, if suspected, perform serial dilutions of the well contents in saline before plating.

    • Persister Cells: Bacterial populations can contain a small number of dormant "persister" cells that are tolerant to high concentrations of antibiotics.[23] These cells may resume growth once plated on fresh, drug-free media. A time-kill assay is a better method to investigate this phenomenon.

Issue 3: Difficulty interpreting the results of a Checkerboard Synergy Assay.

  • Question: How do I accurately determine if this compound is synergistic with another antibiotic using the checkerboard method?

  • Answer: The key to interpreting a checkerboard assay is the calculation of the Fractional Inhibitory Concentration (FIC) Index. The FICI is calculated with the formula: FICI = FIC of Drug A + FIC of Drug B, where FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone).[14][24]

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[14]

    Common pitfalls that can complicate interpretation include:

    • Pipetting Errors: Small errors in the serial dilutions can significantly skew the results. Use calibrated pipettes and be meticulous.[13]

    • Incorrect MIC Determination: The FICI calculation relies on accurate MIC values for the individual agents determined concurrently in the same assay. Ensure rows/columns with each agent alone are included as controls.[14]

    • Solubility Issues: When combining this compound with another drug, precipitation can occur, which may be misinterpreted as antagonism.[13] Visually inspect the wells for any precipitation.

Issue 4: Bacterial regrowth is observed after an initial decline in a Time-Kill Curve Assay.

  • Question: In my time-kill assay, the bacterial count drops for the first few hours but then begins to increase again, even at concentrations above the MIC. What does this signify?

  • Answer: This phenomenon, known as regrowth, can be attributed to several factors:

    • Compound Instability/Degradation: this compound may degrade over the 24-hour incubation period, causing its concentration to fall below effective levels.[11]

    • Selection of Resistant Mutants: The initial exposure may have killed the susceptible population, allowing a small number of pre-existing resistant mutants to proliferate.[25][26]

    • Bacteriostatic Effect: The concentration used might only be bacteriostatic, not bactericidal. Once the compound's concentration drops slightly, the inhibited bacteria can resume growth.[12] A bactericidal effect is generally defined as a ≥3-log10 (or 99.9%) reduction in CFU/mL from the initial inoculum.[11][12]

Quantitative Data Summary

The following tables summarize reported MIC and MBC values for this compound against common drug-resistant bacterial strains. Values can vary based on the specific strain and testing methodology.

Table 1: MIC of this compound against Drug-Resistant Bacteria

Bacterial SpeciesStrain TypeMIC Range (% v/v)MIC Range (mM)References
Staphylococcus aureusMRSA0.08% - 0.32%-[6]
Staphylococcus aureusMRSA0.25% - 1.25%-[16][19]
Escherichia coliDrug-Resistant0.31% - 2.50%30 - 61[16][18]
Pseudomonas aeruginosaMultidrug-Resistant2.5%-[16][17]

Table 2: MBC of this compound against Drug-Resistant Bacteria

Bacterial SpeciesStrain TypeMBC Value (% v/v)NotesReferences
Staphylococcus aureusMRSA0.32%MBC was 2x MIC, indicating bactericidal activity.[6]
Staphylococcus aureusMRSA0.5%MBC was 2x MIC, indicating bactericidal activity.[2][19]
Streptococcus agalactiae-196 µg/mLThe corresponding MIC was 98 µg/mL.[5]

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for volatile compounds.

Materials:

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (T4O)

  • Bacterial culture in log phase

  • 0.5 McFarland turbidity standard

  • Sterile 0.15% (w/v) agar-supplemented CAMHB (optional, for stability)

  • Adhesive plate sealers

Methodology:

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, suspend several colonies in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

  • Compound Preparation: Prepare a stock solution of T4O. A two-fold serial dilution is performed across the microtiter plate. For example, add 100 µL of CAMHB (or agar-supplemented CAMHB) to wells 2-12. Add 200 µL of the starting T4O concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution to well 10. Discard 100 µL from well 10.

  • Controls: Well 11 should be a growth control (broth and bacteria, no T4O). Well 12 should be a sterility control (broth only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (~1.5 x 10⁶ CFU/mL) to wells 1-11. This results in a final volume of 200 µL per well and a final bacterial concentration of ~7.5 x 10⁵ CFU/mL. The T4O concentrations are now halved.

  • Incubation: Seal the plate with an adhesive sealer to prevent evaporation. Incubate at 35-37°C for 18-24 hours.

  • Reading MIC: The MIC is the lowest concentration of T4O that shows no visible turbidity (bacterial growth).[7]

Minimum Bactericidal Concentration (MBC) Assay Protocol

This assay is performed immediately following the MIC determination.

Methodology:

  • Plating: From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Subculture: Spot-plate the aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • Reading MBC: After incubation, count the number of colonies from each spot. The MBC is defined as the lowest concentration of T4O that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[9][10]

Checkerboard Assay Protocol

Methodology:

  • Plate Setup: Use a 96-well plate. Drug A (T4O) is serially diluted horizontally (e.g., across columns 1-10), and Drug B (antibiotic) is serially diluted vertically (e.g., down rows A-G).[13][14]

  • Dilutions:

    • Along Row H, create a serial dilution of T4O alone to re-determine its MIC.

    • Down Column 11, create a serial dilution of the antibiotic alone to re-determine its MIC.

    • The grid from A1 to G10 will contain unique combinations of both agents.

  • Inoculation & Incubation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol. Incubate under appropriate conditions.

  • Data Analysis:

    • Determine the MIC of each agent alone (from Row H and Column 11).

    • For each well in the grid that shows no growth, find the concentrations of T4O and the antibiotic.

    • Calculate the FIC Index for each non-growth well. The lowest FICI value determines the nature of the interaction (synergy, additive, or antagonism).[24]

Time-Kill Curve Assay Protocol

Methodology:

  • Setup: Prepare several flasks containing CAMHB and the desired concentrations of T4O (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask with no T4O.[11]

  • Inoculation: Inoculate each flask with a standardized bacterial culture to a final density of ~5 x 10⁵ CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Plating: Perform serial dilutions of the aliquot in sterile saline or PBS. Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Incubation & Counting: Incubate the plates for 18-24 hours and then count the colonies (CFU/mL).[11]

  • Analysis: Plot the log10 CFU/mL versus time for each T4O concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial count.[12]

Visualizations

Mechanism of Action and Experimental Workflows

Fig. 1: Proposed Mechanism of Action of this compound cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Targets T4O This compound Membrane Membrane Disruption & Increased Permeability T4O->Membrane T4O_internal This compound (Internalized) T4O->T4O_internal Penetration Leakage Leakage of Ions (Ca²⁺, Mg²⁺) & ATP Membrane->Leakage Lysis Cell Lysis Leakage->Lysis Death Bacterial Cell Death Lysis->Death Protein Inhibition of Protein Synthesis T4O_internal->Protein DNA Inhibition of DNA Synthesis T4O_internal->DNA Protein->Death DNA->Death

Caption: Proposed Mechanism of Action of this compound.

Fig. 2: Experimental Workflow for MIC and MBC Assays cluster_mbc MBC Determination prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacteria prep->inoculate plate Serially Dilute this compound in 96-well Plate plate->inoculate incubate Seal and Incubate (37°C, 18-24h) inoculate->incubate read_mic Read Plate for Turbidity (Determine MIC) incubate->read_mic plate_mic Plate Aliquots from Clear Wells (≥MIC) onto Agar read_mic->plate_mic incubate_mbc Incubate Agar Plates (37°C, 18-24h) plate_mic->incubate_mbc read_mbc Count Colonies (Determine MBC) incubate_mbc->read_mbc

Caption: Experimental Workflow for MIC and MBC Assays.

Fig. 3: Logic Diagram for Checkerboard Synergy Assay cluster_plate 96-Well Plate Setup label_T4O This compound (Drug A) Dilutions → label_ABX Antibiotic (Drug B) Dilutions grid Combination Grid (A + B) calc Calculate FIC Index: FICI = (MICA_combo / MICA_alone) + (MICB_combo / MICB_alone) mic_A MIC Control (Drug A only) mic_B MIC Control (Drug B only) result Interpret Result calc->result synergy Synergy (FICI ≤ 0.5) result->synergy additive Additive (0.5 < FICI ≤ 4.0) result->additive antagonism Antagonism (FICI > 4.0) result->antagonism cluster_plate cluster_plate cluster_plate->calc

Caption: Logic Diagram for Checkerboard Synergy Assay.

References

Improving the separation of Terpinen-4-ol from other tea tree oil components

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the separation of Terpinen-4-ol from other components of tea tree oil.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for separating this compound from tea tree oil?

A1: The most effective and commonly employed methods for isolating this compound include vacuum fractional distillation, and various forms of chromatography such as Thin-Layer Chromatography (TLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography (GC).[1][2][3] Vacuum fractional distillation is a robust method for enriching this compound, with studies showing a significant increase in purity. For very high purity, chromatographic techniques, particularly multi-dimensional HPTLC, have been shown to yield this compound with 100% purity.[4]

Q2: What levels of purity and yield can be expected for this compound with different separation techniques?

A2: Purity and yield are highly dependent on the chosen method and experimental parameters. Vacuum fractional distillation can increase this compound content from approximately 39% to over 95%, with recovery rates around 75%.[1] Advanced chromatographic techniques like 2D-MGD TLC/HPTLC can achieve 100% purity for the isolated this compound.[4] Solvent extraction yields vary with the solvent used; for instance, n-hexane extraction has been shown to yield a higher composition of this compound compared to more polar solvents.[5]

Q3: What are the key experimental parameters to control during vacuum fractional distillation for optimal this compound separation?

A3: For successful vacuum fractional distillation, critical parameters to control include the system pressure, the type of distillation column, and the column packing material.[1] Operating at a reduced pressure (e.g., 60 mmHg) lowers the boiling points of the components, preventing thermal degradation of heat-sensitive compounds.[1][6] The choice of column (e.g., Hempel column) and packing (e.g., Fenske helices) significantly impacts the separation efficiency.[1]

Q4: Can solvent extraction be used for this compound purification?

A4: Yes, solvent extraction can be used as an initial step to extract the essential oil from the plant material. The choice of solvent impacts the composition of the extracted oil. Non-polar solvents like n-hexane and petroleum ether have been shown to be more effective in extracting this compound compared to polar solvents like ethanol and methanol.[5] However, solvent extraction alone is generally not sufficient for high-purity isolation and is often followed by other purification techniques like distillation or chromatography.

Data Presentation

Table 1: Comparison of this compound Purity and Yield by Different Separation Methods

Separation MethodInitial Purity of this compoundFinal Purity of this compoundYield/RecoveryReference
Vacuum Fractional Distillation39.23%95.77%75%[1]
Vacuum Distillation35-45%>95% (v/v)Not Specified[7]
2D-MGD TLC/HPTLCNot Specified100%Not Specified[4]
Solvent Extraction (n-hexane)Not Applicable35.32% (in extract)0.96% (oil yield)[5]
Solvent Extraction (petroleum ether)Not Applicable22.57% (in extract)1.06% (oil yield)[5]

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation for Enrichment of this compound

Objective: To enrich the concentration of this compound from raw tea tree oil.

Materials:

  • Raw tea tree oil

  • Fractional distillation apparatus (heating mantle, distillation flask, Hempel column with Fenske helices packing, condenser, receiving flasks)

  • Vacuum pump and gauge

  • Boiling chips

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Assemble the vacuum fractional distillation apparatus, ensuring all glassware is clean and dry.

  • Place the raw tea tree oil into the distillation flask, adding a few boiling chips.

  • Pack the Hempel column with small Fenske helices (e.g., 10 mm x 2 mm i.d.).

  • Connect the vacuum pump and reduce the system pressure to a stable value (e.g., 60 mmHg).[1]

  • Begin heating the distillation flask gently.

  • Monitor the temperature at the top of the column. Collect fractions based on boiling point ranges. The fraction containing enriched this compound will distill at a specific temperature under the applied vacuum.

  • Collect the fraction corresponding to the boiling point of this compound under vacuum.

  • Analyze the collected fractions and the starting material using GC-MS to determine the purity and recovery of this compound.[1]

Protocol 2: 2D-MGD TLC/HPTLC for High-Purity Isolation of this compound

Objective: To isolate highly pure this compound from tea tree oil.

Materials:

  • Tea tree oil

  • HPTLC plates (e.g., silica gel 60 F254)

  • Developing solvents (e.g., n-hexane, ethyl acetate)

  • Automated HPTLC system

  • Extraction solvents (e.g., hexane)

  • GC-MS for purity confirmation

Procedure:

  • Sample Preparation: Dilute the tea tree oil in a suitable solvent (e.g., 20% in methylene chloride).[4]

  • First Dimension Development: Apply the sample as a band onto the HPTLC plate. Develop the plate in the first direction using a mobile phase of n-hexane/ethyl acetate (e.g., 9:1 v/v).[4]

  • Second Dimension Development: After drying the plate, turn it 90 degrees and develop in the second direction with a different mobile phase composition (e.g., n-hexane/ethyl acetate 8:2 v/v) to further separate co-migrating components.[4]

  • Visualization: Visualize the separated spots under UV light or by using a suitable derivatizing agent.

  • Extraction: Scrape the silica gel band corresponding to this compound from an underivatized plate.

  • Elution: Extract the this compound from the silica gel using a suitable solvent like hexane.[4]

  • Purity Analysis: Analyze the extracted sample by GC-MS to confirm its purity.[4]

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in this compound Separation

ProblemPotential Cause(s)Recommended Solution(s)
Fractional Distillation:
Poor separation of components- Inefficient column packing.- Fluctuating vacuum pressure.- Heating rate is too high.- Ensure uniform and appropriate column packing.- Check for leaks in the vacuum system and ensure a stable pressure.- Reduce the heating rate to allow for proper equilibration.
Thermal degradation of oil- Temperature is too high.- Use a lower distillation pressure to reduce the boiling points of the components.[6]
Chromatography (TLC/HPTLC/Column):
Co-elution of this compound with other components- Inappropriate mobile phase polarity.- Optimize the solvent system. For non-polar compounds like terpenes, a less polar mobile phase might be required. A gradient elution could also be beneficial.
Broad or tailing peaks in column chromatography- Column overloading.- Inactive column packing.- Inappropriate eluent.- Reduce the amount of sample loaded onto the column.- Ensure the silica gel is properly activated.- Adjust the polarity of the eluting solvent.
Low recovery of this compound- Irreversible adsorption onto the stationary phase.- Incomplete elution.- Try a different stationary phase.- Increase the polarity of the eluting solvent towards the end of the separation to elute all components.
Inconsistent retention times- Changes in mobile phase composition.- Temperature fluctuations.- Column degradation.- Prepare fresh mobile phase and ensure accurate composition.- Maintain a constant temperature during the experiment.- Replace the column if it shows signs of degradation.

Mandatory Visualization

Separation_Workflow raw_tto Raw Tea Tree Oil pre_treatment Pre-treatment (e.g., Filtration) raw_tto->pre_treatment separation_method Separation Method pre_treatment->separation_method frac_dist Vacuum Fractional Distillation separation_method->frac_dist Bulk Separation chromatography Chromatography (TLC/HPTLC/Column) separation_method->chromatography High Purity solvent_ext Solvent Extraction separation_method->solvent_ext Initial Extraction enriched_fraction Enriched this compound Fraction frac_dist->enriched_fraction waste Other Fractions/ Impurities frac_dist->waste pure_terpinen High-Purity This compound chromatography->pure_terpinen chromatography->waste solvent_ext->enriched_fraction solvent_ext->waste analysis Analysis (GC-MS) enriched_fraction->analysis pure_terpinen->analysis

Caption: Workflow for the separation of this compound from tea tree oil.

Troubleshooting_Logic problem Problem Encountered (e.g., Poor Separation) check_params Check Experimental Parameters problem->check_params params_ok Parameters OK? check_params->params_ok adjust_params Adjust Parameters (e.g., Temp, Pressure, Mobile Phase) params_ok->adjust_params No check_materials Check Materials (e.g., Column, Solvents) params_ok->check_materials Yes adjust_params->problem materials_ok Materials OK? check_materials->materials_ok replace_materials Replace/Prepare Fresh Materials materials_ok->replace_materials No consult Consult Literature/ Expert materials_ok->consult Yes replace_materials->problem resolved Problem Resolved consult->resolved

Caption: Troubleshooting logic for this compound separation experiments.

References

Technical Support Center: Mitigating Potential Skin Irritation Caused by Topical Terpinen-4-ol Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential skin irritation issues encountered during experiments with topical Terpinen-4-ol.

I. Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in topical formulations?

This compound is a naturally occurring monoterpenoid alcohol and the primary active component of tea tree oil, derived from the leaves of Melaleuca alternifolia. It is known for its broad-spectrum antimicrobial, anti-inflammatory, and antifungal properties. These characteristics make it a valuable ingredient in dermatological formulations for conditions such as acne, fungal infections, and inflammatory skin disorders.[1]

2. What is the mechanism behind this compound-induced skin irritation?

While this compound has anti-inflammatory properties, it can also cause skin irritation, particularly at higher concentrations. The primary mechanism of chemical-induced irritant contact dermatitis (ICD) involves the disruption of the skin barrier and the activation of the innate immune system. Upon penetration of the stratum corneum, irritants like this compound can directly damage keratinocytes, leading to the release of pro-inflammatory mediators. This triggers an inflammatory cascade, resulting in the clinical signs of irritation such as redness, swelling, and a burning sensation.[2]

3. At what concentrations is this compound likely to cause skin irritation?

The irritation potential of this compound is dose-dependent. While one study reported no skin irritation at a concentration of 1.5%, tea tree oil (which contains a high percentage of this compound) has been shown to cause significant irritation at 5%.[2] It is generally recommended to use the lowest effective concentration. Studies on human corneal epithelial cells have shown that even low concentrations (0.0125% to 0.05%) can induce toxicity with prolonged exposure.[3] Therefore, careful dose-ranging studies are crucial.

4. How can I differentiate between irritant contact dermatitis (ICD) and allergic contact dermatitis (ACD) in my experiments?

In an experimental setting, distinguishing between ICD and ACD is critical. ICD is a non-specific inflammatory response, while ACD is a delayed-type hypersensitivity reaction involving T-cell memory. In vitro, this can be investigated by analyzing the cytokine profile. For example, some studies suggest that allergens may induce a different pattern of gene expression in dendritic cells compared to irritants. The human Cell Line Activation Test (h-CLAT) is an in vitro method that assesses the sensitization potential of a substance by measuring the upregulation of cell surface markers on a human monocytic leukemia cell line (THP-1 cells).[4][5]

II. Troubleshooting Guides

This section provides practical guidance for common issues encountered during the formulation and testing of this compound.

A. Formulation and Solubility Issues

Problem: I am having difficulty dissolving this compound in my aqueous-based formulation, leading to phase separation.

Solution:

This compound is a lipophilic compound with low water solubility. To improve its incorporation into aqueous formulations, consider the following strategies:

  • Use of Co-solvents: Incorporate co-solvents such as ethanol, propylene glycol, or Transcutol® to increase the solubility of this compound.

  • Emulsification: Create an oil-in-water emulsion using a suitable emulsifier. Non-ionic emulsifiers are generally considered less irritating.

  • Encapsulation: Techniques like forming inclusion complexes with cyclodextrins can enhance the stability and sustained release of this compound.

  • Penetration Enhancers: Excipients like oleic acid can enhance the absorption of this compound by modifying the stratum corneum lipid barrier.[2][6]

Logical Relationship for Formulation Troubleshooting

Caption: Troubleshooting workflow for addressing this compound formulation instability.

B. In Vitro Skin Irritation Assay (OECD 439) Issues

Problem: My cell viability results in the MTT assay are inconsistent or show unexpected increases with higher concentrations of this compound.

Solution:

Inconsistent or paradoxical results in MTT assays can arise from several factors:

  • Compound Interference: this compound, like some other chemicals, may directly reduce the MTT reagent, leading to a false-positive signal for viability. To check for this, run a control plate without cells, containing only media, MTT, and your test compound at various concentrations.

  • Cell Seeding Density: Uneven cell seeding can lead to high variability between wells. Ensure a homogenous cell suspension and use appropriate pipetting techniques to minimize this.

  • Edge Effects: Wells on the outer edges of a 96-well plate are more prone to evaporation, which can affect cell growth and viability. It is good practice to fill the outer wells with sterile water or media and not use them for experimental data.[7]

  • Metabolic Effects: Some compounds can increase cellular metabolism at sub-lethal concentrations, leading to an apparent increase in viability. Correlate MTT results with morphological observations under a microscope to assess cell health.

  • Solvent Cytotoxicity: The solvent used to dissolve this compound (e.g., DMSO) can be cytotoxic at certain concentrations. Always run a vehicle control with the highest concentration of the solvent used in your experiment to ensure that the observed effects are from this compound and not the solvent.

Workflow for Investigating Inconsistent MTT Assay Results

MTT_Troubleshooting Start Inconsistent MTT Results CheckInterference Test for Direct MTT Reduction Start->CheckInterference CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding CheckEdgeEffect Evaluate for Edge Effects Start->CheckEdgeEffect CheckSolvent Assess Solvent Cytotoxicity Start->CheckSolvent Interference Compound Interferes with MTT CheckInterference->Interference UnevenSeeding Uneven Cell Distribution CheckSeeding->UnevenSeeding EdgeEffect Edge Effect Observed CheckEdgeEffect->EdgeEffect SolventToxic Solvent is Cytotoxic CheckSolvent->SolventToxic Solution1 Use Alternative Assay (e.g., Neutral Red Uptake) Interference->Solution1 Solution2 Optimize Seeding Technique UnevenSeeding->Solution2 Solution3 Avoid Outer Wells of Plate EdgeEffect->Solution3 Solution4 Lower Solvent Concentration SolventToxic->Solution4

Caption: Decision-making process for troubleshooting MTT assay inconsistencies.

III. Data Presentation

The following tables summarize quantitative data related to the cytotoxic and irritating potential of this compound.

Table 1: In Vitro Cytotoxicity of this compound on Various Cell Lines

Cell LineAssayConcentrationEffectReference
Human Nonsmall Cell Lung Cancer (A549)MTT0.052%IC50 at 24 hours[8]
Human Nonsmall Cell Lung Cancer (CL1-0)MTT0.046%IC50 at 24 hours[8]
Human Melanoma (M14)MTT0.005%32% reduction in viable cells at 24h[9]
Human Melanoma (M14)MTT0.01%65% reduction in viable cells at 24h[9]
Immortalized Human Meibomian Gland Epithelial Cells (IHMGECs)Cell Viability1.0%Almost all cells died within 90 minutes[10]
Immortalized Human Meibomian Gland Epithelial Cells (IHMGECs)Cell Viability0.1%Significant decrease in cell survival[10]
Immortalized Human Meibomian Gland Epithelial Cells (IHMGECs)Cell Viability0.01%Significant reduction in cell number after 5 days[10]
Human Corneal Epithelial Cells (HCECs)CCK80.05%Significant decrease in viability after 15 minutes[3]
Human Corneal Epithelial Cells (HCECs)CCK80.1%Complete cell death after 24 hours[3]
Cutaneous Squamous Cell Carcinoma (A431, SCL-1, COLO-16)CCK-81, 2, 4 µMSignificant reduction in proliferation at 24 and 48 hours[11]

Table 2: In Vivo and In Vitro Skin Irritation Observations for this compound and Tea Tree Oil (TTO)

SubstanceModelConcentrationObservationReference
This compoundHuman1.5%No evidence of erythema, edema, or other skin reactions at 24 and 48 hours[2]
Tea Tree Oil (TTO)Human< 2.5%Skin irritation was remarkably retarded[2]
Tea Tree Oil (TTO)Human5%Caused significant skin irritation[2]

IV. Experimental Protocols

This section provides a detailed methodology for a key experiment in assessing skin irritation.

In Vitro Skin Irritation Test: Reconstructed Human Epidermis (RhE) Model (Based on OECD TG 439)

1. Objective:

To assess the potential of this compound to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model (e.g., EpiDerm™).

2. Materials:

  • Reconstructed Human Epidermis (RhE) tissue kits (e.g., EpiDerm™ EPI-200)

  • Assay medium provided with the kit

  • Phosphate-buffered saline (PBS)

  • Test substance: this compound

  • Negative control: Sterile deionized water or PBS

  • Positive control: 5% aqueous solution of Sodium Dodecyl Sulfate (SDS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL)

  • Isopropanol

  • 6-well and 24-well plates

  • Sterile nylon mesh

3. Experimental Workflow:

Day 0: Tissue Arrival and Pre-Incubation

  • Upon receipt of the RhE kit, visually inspect the tissues for any defects.

  • Under sterile conditions, transfer the tissue inserts to 6-well plates containing pre-warmed assay medium (900 µL per well).

  • Incubate the tissues at 37°C in a humidified atmosphere with 5% CO₂ for at least 60 minutes to allow them to equilibrate.

Day 1: Application of Test Substance

  • Prepare the required concentrations of this compound. If a solvent is used, ensure its final concentration is non-toxic to the cells and include a vehicle control.

  • Remove the 6-well plates from the incubator.

  • Apply 30 µL of the test substance, negative control, or positive control directly onto the surface of the epidermis. For liquid test articles, a sterile nylon mesh can be placed on top to ensure even distribution.[12]

  • Incubate the plates at 37°C with 5% CO₂ for 60 minutes.

  • After the exposure period, thoroughly rinse the tissues with PBS to remove the test substance.

  • Transfer the rinsed tissues to new 6-well plates containing fresh, pre-warmed assay medium.

  • Incubate for 42 hours at 37°C with 5% CO₂.

Day 3: MTT Assay and Data Analysis

  • Prepare a 1 mg/mL MTT solution in warm assay medium.

  • Transfer the tissue inserts to a 24-well plate containing 300 µL of the MTT solution per well.

  • Incubate for 3 hours at 37°C with 5% CO₂. During this time, viable cells will convert the yellow MTT to a purple formazan precipitate.

  • After incubation, transfer the tissues to a new 24-well plate.

  • Add 2 mL of isopropanol to each well to extract the formazan from the tissues.

  • Seal the plate and shake for at least 2 hours at room temperature to ensure complete extraction.

  • Transfer 200 µL of the extract from each well to a 96-well plate.

  • Read the optical density (OD) at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each sample relative to the negative control.

  • Classification: A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[13]

Experimental Workflow for In Vitro Skin Irritation Test

OECD_439_Workflow cluster_day0 cluster_day1 cluster_day3 Day0 Day 0: Tissue Equilibration Day1 Day 1: Exposure Day3 Day 3: Viability Assessment ReceiveTissues Receive and Inspect RhE Tissues PreIncubate Pre-incubate Tissues in Assay Medium ReceiveTissues->PreIncubate ApplySubstance Apply this compound, Positive & Negative Controls Incubate60min Incubate for 60 minutes ApplySubstance->Incubate60min Rinse Rinse Tissues with PBS Incubate60min->Rinse PostIncubate Post-incubate for 42 hours Rinse->PostIncubate MTTIncubate Incubate Tissues with MTT ExtractFormazan Extract Formazan with Isopropanol MTTIncubate->ExtractFormazan ReadOD Read Optical Density at 570 nm ExtractFormazan->ReadOD CalculateViability Calculate % Viability ReadOD->CalculateViability Classify Classify as Irritant or Non-irritant CalculateViability->Classify

Caption: Step-by-step workflow for the OECD TG 439 skin irritation test.

V. Signaling Pathways in Chemical-Induced Skin Irritation

Chemical irritants like this compound initiate a complex signaling cascade in the skin, primarily involving keratinocytes. The diagram below illustrates the key events in this process.

Signaling Pathway of Chemical-Induced Skin Irritation

IrritationPathway cluster_epidermis Epidermis cluster_dermis Dermis Irritant Chemical Irritant (e.g., this compound) Disruption Skin Barrier Disruption Irritant->Disruption Keratinocyte Keratinocyte ROS Reactive Oxygen Species (ROS) Keratinocyte->ROS Disruption->Keratinocyte MAPK MAPK Pathway (p38, JNK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Cytokines Release of Pro-inflammatory Cytokines & Chemokines (IL-1α, IL-1β, TNF-α, IL-6, IL-8) MAPK->Cytokines NFkB->Cytokines ImmuneCells Recruitment of Immune Cells (Neutrophils, Monocytes) Cytokines->ImmuneCells Inflammation Inflammation (Redness, Swelling) ImmuneCells->Inflammation

Caption: Key signaling events in chemical-induced skin irritation.

Upon exposure, the chemical irritant disrupts the skin barrier and interacts with keratinocytes. This triggers intracellular stress responses, including the production of Reactive Oxygen Species (ROS). ROS, in turn, activate key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[14] The activation of these pathways leads to the transcription and release of a variety of pro-inflammatory cytokines and chemokines, including Interleukin-1 alpha (IL-1α), IL-1β, Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-8.[15][16] These signaling molecules then recruit immune cells to the site of exposure, culminating in the clinical signs of inflammation.

References

Validation & Comparative

A Comparative Analysis of Terpinen-4-ol's Anti-inflammatory Efficacy Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a detailed comparison of the anti-inflammatory properties of Terpinen-4-ol, the primary bioactive constituent of Tea Tree Oil, against well-established anti-inflammatory drugs. The content herein is intended for researchers, scientists, and professionals in drug development, offering an objective analysis based on available experimental data.

This compound, a monoterpene alcohol derived from the Melaleuca alternifolia plant, has demonstrated significant anti-inflammatory capabilities in numerous studies.[1][2] Its mechanism of action involves the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. This document validates these effects by comparing its performance with that of a widely used Non-Steroidal Anti-Inflammatory Drug (NSAID), Diclofenac, and referencing the broader mechanism of corticosteroids.

Molecular Mechanisms of Inflammation and Drug Intervention

Inflammation is a complex biological response orchestrated by signaling pathways that regulate the expression of inflammatory mediators. This compound exerts its anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2]

  • This compound: This compound has been shown to suppress the production of critical pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-8.[2][3][4] It also reduces levels of Prostaglandin E2 (PGE2), a key mediator of pain and inflammation.[3][5] The underlying mechanism involves preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby blocking NF-κB's translocation to the nucleus where it would otherwise activate pro-inflammatory gene transcription.[1]

  • NSAIDs (e.g., Diclofenac): These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[6][7][8] The COX-2 isoform is induced during inflammation and is responsible for synthesizing prostaglandins that mediate pain and swelling.[7] Diclofenac, while inhibiting both isoforms, shows a preference for COX-2, with a selectivity ratio similar to that of the selective inhibitor celecoxib.[9][10]

  • Corticosteroids: This class of drugs has broad anti-inflammatory effects. Like this compound, they are known to inhibit the NF-κB pathway.[11] They achieve this by increasing the synthesis of IκBα, effectively sequestering NF-κB in the cytoplasm. Their wide-ranging effects make them potent anti-inflammatory agents, but also contribute to a broader side-effect profile.[6][11]

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway tlr4->mapk ikb_nfkb IκBα-NF-κB (Inactive) tlr4->ikb_nfkb Phosphorylation of IκBα ikb IκBα nfkb NF-κB nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκBα Degradation t4ol This compound t4ol->ikb_nfkb Inhibits Degradation cortico Corticosteroids cortico->ikb_nfkb Inhibits Degradation genes Pro-inflammatory Gene Transcription nfkb_nuc->genes cytokines TNF-α, IL-1β, IL-6 genes->cytokines

Caption: Simplified NF-κB signaling pathway showing inhibitory points for this compound and Corticosteroids.

Quantitative Data Presentation

The following table summarizes quantitative data from various studies, comparing the efficacy of this compound with known anti-inflammatory agents.

Compound/DrugModel / AssayTarget / EndpointResultReference
This compound LPS-activated human monocytesTNF-α, IL-1β, IL-10 Production~50% inhibition at 0.125%[3][5][12]
This compound LPS-activated human monocytesPGE2 Production~30% inhibition at 0.125%[3][5][12]
This compound CFA-induced arthritis (rats)Paw Volume Reduction73.42% at 60 mg/kg[1]
This compound CFA-induced arthritis (rats)Antioxidant Activity73.03% at 60 mg/kg[13]
Piroxicam (NSAID) CFA-induced arthritis (rats)Antioxidant Activity71.04% at 10 mg/kg[13]
Diclofenac Healthy subjects (in vivo)COX-1 Inhibition (Thromboxane B₂)92.2% at 75 mg twice daily[14]
Diclofenac Healthy subjects (in vivo)COX-2 Inhibition (PGE₂)>95% (Potent inhibition)[14]
Celecoxib (COX-2 Inhibitor) Healthy subjects (in vivo)COX-1 Inhibition (Thromboxane B₂)20.2% at 200 mg twice daily[14]

Experimental Protocols

The validation of this compound's anti-inflammatory effects relies on standardized in vitro and in vivo experimental models.

In Vitro: Cytokine Production in LPS-Stimulated Human Monocytes

This protocol is widely used to assess the direct impact of a compound on inflammatory mediator production by immune cells.

  • Cell Culture: Human peripheral blood monocytes or a human monocytic cell line (e.g., U937) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with Fetal Calf Serum (FCS).[3][15]

  • Cell Stimulation: An inflammatory response is induced by adding Lipopolysaccharide (LPS), a component of gram-negative bacteria, to the cell culture.[5]

  • Treatment: The cells are simultaneously or pre-treated with various concentrations of this compound, a vehicle control, and a known anti-inflammatory drug as a positive control.

  • Incubation: The treated cells are incubated for a specified period (e.g., 40 hours) to allow for cytokine production.[3][5]

  • Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other mediators (e.g., PGE2) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[15]

  • Data Analysis: The percentage inhibition of cytokine production by this compound is calculated relative to the LPS-stimulated control group.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cells Culture Human Monocytes stim Induce Inflammation (with LPS) cells->stim treat Add this compound (various concentrations) stim->treat incubate Incubate (e.g., 40 hours) treat->incubate elisa Measure Cytokines (ELISA) incubate->elisa results Calculate % Inhibition elisa->results

Caption: Workflow for in vitro evaluation of this compound's anti-inflammatory effects.
In Vivo: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This model simulates chronic inflammation characteristic of arthritis to evaluate the therapeutic potential of test compounds.

  • Animal Model: Male Wistar rats are typically used for this model.

  • Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) into the sub-plantar region of the rat's hind paw.

  • Grouping and Treatment: Animals are divided into several groups: a healthy control, an arthritic control (receiving only CFA), and treatment groups receiving different doses of this compound (e.g., 15, 30, and 60 mg/kg) or a standard drug like Diclofenac, typically administered orally.[16]

  • Parameter Measurement: The progression of arthritis is monitored over several weeks by measuring:

    • Physical Parameters: Paw volume and paw thickness.[1]

    • Biochemical Markers: Blood samples are analyzed for hematological parameters and levels of inflammatory cytokines.

    • Gene Expression: At the end of the study, tissues are collected to quantify the transcript levels of pro-inflammatory (TNF-α, IL-1β, NF-κB) and anti-inflammatory (IL-10) cytokines via RT-PCR.[16]

  • Histopathology: Paw tissues are examined microscopically to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.

Conclusion

The available evidence strongly supports the anti-inflammatory properties of this compound. It effectively reduces the production of a wide array of pro-inflammatory mediators by inhibiting key signaling pathways, most notably the NF-κB cascade.[1][16] Quantitative comparisons, although often from different experimental systems, suggest that this compound can exhibit anti-inflammatory and antioxidant effects comparable to those of some NSAIDs.[13] Its distinct mechanism of action, which does not primarily rely on COX inhibition, positions it as a promising candidate for further research and potential therapeutic development, particularly for conditions where traditional NSAIDs may be contraindicated. Further head-to-head clinical studies are warranted to fully elucidate its therapeutic potential relative to current standards of care.

References

Comparative Analysis of Terpinen-4-ol's Antibacterial Efficacy Across Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals on the Antibacterial Properties of Terpinen-4-ol

This publication provides a detailed comparative analysis of the antibacterial activity of this compound, a primary active constituent of tea tree oil, against a range of clinically relevant bacterial strains. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Data Presentation: In Vitro Activity of this compound

The antibacterial efficacy of this compound is commonly quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The following table summarizes the reported MIC and MBC values for this compound against various bacterial species. It is important to note that variations in these values can occur due to differences in experimental methodologies and the specific strains tested.

Bacterial StrainGram StainTypeMIC (% v/v)MBC (% v/v)Reference(s)
Staphylococcus aureusGram-positiveCocci0.25 - 2.500.5[1][2]
Staphylococcus aureus (MRSA)Gram-positiveCocci1.25-[2]
Streptococcus agalactiaeGram-positiveCocci0.0098 (98 µg/mL)0.0196 (196 µg/mL)[3]
Listeria monocytogenesGram-positiveRod0.3 (3 µL/mL)0.3 (3 µL/mL)[4]
Escherichia coliGram-negativeRod0.31 - 2.50-[2]
Pseudomonas aeruginosaGram-negativeRod2.5-[2]
Legionella pneumophilaGram-negativeRod0.06 - 0.1250.25 - 0.5[5]
Klebsiella pneumoniaeGram-negativeRod0.62-[6]
Acinetobacter baumanniiGram-negativeCoccobacilli0.62 - 1.25-[6]
Enterobacter cloacaeGram-negativeRod0.62 - 2.50-[6]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the broth microdilution method to determine the MIC and MBC of this compound. This method is a standardized and widely accepted technique for assessing the antimicrobial susceptibility of microorganisms.

Broth Microdilution Method for MIC and MBC Determination

1. Preparation of this compound Stock Solution:

  • This compound is typically dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a stock solution of a known concentration. A surfactant like Tween 80 may also be used to enhance solubility in the aqueous broth medium.

2. Preparation of Microtiter Plates:

  • A sterile 96-well microtiter plate is used for the assay.

  • A serial two-fold dilution of the this compound stock solution is prepared directly in the wells using a suitable bacterial growth medium, such as Mueller-Hinton Broth (MHB). This creates a range of decreasing concentrations of this compound across the plate.

3. Inoculum Preparation:

  • The bacterial strain to be tested is cultured on an appropriate agar medium for 18-24 hours.

  • Several colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This standardized bacterial suspension is then further diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Each well containing the diluted this compound is inoculated with the prepared bacterial suspension.

  • Control wells are included: a positive control (broth with inoculum, no this compound) to ensure bacterial growth, a negative control (broth only) to check for sterility, and a solvent control (broth with the highest concentration of the solvent used) to ensure it does not inhibit bacterial growth.

  • The plate is incubated at 35-37°C for 16-20 hours.

5. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.

6. Determination of MBC:

  • To determine the MBC, a small aliquot (typically 10 µL) is taken from each well that shows no visible growth and is plated onto a fresh agar plate.

  • These plates are then incubated at 35-37°C for 24 hours.

  • The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock This compound Stock Solution plate 96-Well Microtiter Plate (Serial Dilutions) stock->plate inoculation Inoculation of Plates plate->inoculation inoculum Bacterial Inoculum (0.5 McFarland) inoculum->inoculation incubation Incubation (37°C, 16-20h) inoculation->incubation mic MIC Determination (Visual Inspection) incubation->mic plating Plating from Clear Wells mic->plating mbc_incubation Incubation (37°C, 24h) plating->mbc_incubation mbc MBC Determination mbc_incubation->mbc

Caption: Experimental workflow for determining MIC and MBC of this compound.

Proposed Mechanism of Action

The antibacterial activity of this compound is multifaceted, primarily targeting the structural integrity and function of the bacterial cell.[7]

mechanism_of_action cluster_cell_envelope Bacterial Cell Envelope cluster_intracellular Intracellular Effects T4O This compound membrane Cell Membrane Disruption T4O->membrane wall Cell Wall Damage T4O->wall dna_synthesis Inhibition of DNA Synthesis T4O->dna_synthesis protein_synthesis Inhibition of Protein Synthesis T4O->protein_synthesis permeability Increased Permeability membrane->permeability wall->permeability leakage Leakage of Ions (Ca²⁺, Mg²⁺) and Cellular Contents (LDH) permeability->leakage cell_death Bacterial Cell Death leakage->cell_death dna_synthesis->cell_death protein_synthesis->cell_death

Caption: Proposed mechanism of antibacterial action of this compound.

Discussion of Antibacterial Activity

This compound demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] Its primary mechanism of action involves the disruption of the bacterial cell membrane and wall.[7] This leads to an increase in membrane permeability, resulting in the leakage of essential intracellular components such as ions (Ca²⁺, Mg²⁺) and enzymes like lactate dehydrogenase (LDH).[3] Furthermore, studies have indicated that this compound can interfere with crucial cellular processes, including DNA and protein synthesis.[3][7] In some bacteria, such as Staphylococcus aureus, it is suggested that this compound may target specific proteins like penicillin-binding protein 2a (PBP2a), which is involved in cell wall synthesis.[1] This multi-targeted approach likely contributes to its effectiveness and may reduce the likelihood of bacterial resistance development.

The data compiled in this guide highlights the potential of this compound as a natural antimicrobial agent. Further research is warranted to fully elucidate its mechanisms of action against a wider array of pathogens and to explore its therapeutic applications, both as a standalone agent and in combination with conventional antibiotics.

References

A Comparative Guide to Analytical Methods for Terpinen-4-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly employed analytical methods for the quantification of Terpinen-4-ol, a primary bioactive component of tea tree oil. The selection of a suitable analytical technique is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document summarizes the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and High-Performance Thin-Layer Chromatography (HPTLC) based on published experimental data, details their respective methodologies, and provides visual workflows to aid in methodological selection.

Data Presentation: A Comparative Overview of Method Validation Parameters

The following table summarizes the key validation parameters for the quantification of this compound using various analytical techniques. This allows for a direct comparison of their performance characteristics.

MethodLinearity (R²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
GC-MS > 0.99998.3–101.60%0.89% to 1.51%0.0294 ppm0.0883 ppm[1][2]
HS GC-FID 0.9989100.23 to 100.85%Intra-day: 1.73%, Inter-day: 1.77%0.20 µg/mL2.5 µg/mL[3]
HPTLC 0.9949> 99%-60 ng100 ng[4]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.[1] It offers high sensitivity and specificity.[1]

  • Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., hexane or ethanol) to a concentration within the calibration range. An internal standard, such as methyl salicylate, can be added at a known concentration for improved accuracy.

  • Instrumentation: A standard GC-MS system is used.

    • GC Column: A mid-polarity column such as DB-35 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Split/splitless injector in split mode (e.g., split ratio 50:1) at a temperature of 250°C.

    • Oven Temperature Program: An initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5.1°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

  • Detection: Electron Ionization (EI) at 70 eV. For quantitative analysis, Selected Ion Monitoring (SIM) mode is used, monitoring characteristic ions of this compound (e.g., m/z 71, 93, 111).

Headspace Gas Chromatography-Flame Ionization Detection (HS GC-FID)

This method is particularly useful for the analysis of volatile compounds in complex matrices, as it minimizes sample preparation and reduces the risk of contamination.

  • Sample Preparation: Samples are placed in headspace vials. Benzyl alcohol can be used as an internal standard.

  • Instrumentation: A GC system equipped with a headspace autosampler and a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: Specific column details can vary, but a column suitable for terpene analysis should be used.

    • Injector and Detector Temperature: Maintained at appropriate temperatures for volatilization and detection.

    • Oven Temperature Program: Optimized to achieve good separation of this compound from other components.

  • Quantification: The amount of this compound is determined by comparing the peak area ratio of this compound to the internal standard against a calibration curve.[3]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler, faster, and more cost-effective alternative to GC-based methods for the simultaneous analysis of multiple samples.[5][6][7]

  • Stationary Phase: HPTLC aluminum plates precoated with silica gel 60F-254.

  • Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.

  • Mobile Phase (Developing Solvent): A mixture of toluene and ethyl acetate in a ratio of 85:15 (v/v) is used for development.

  • Development: The plate is developed in a chromatographic chamber.

  • Densitometric Analysis: After development, the plates are dried, and the bands are scanned using a densitometer. The Rf value of this compound is typically around 0.62.[4]

  • Quantification: The concentration of this compound is determined by relating the peak area of the sample to a calibration curve prepared with known concentrations of a this compound standard.[4]

Mandatory Visualizations

Signaling Pathway

This compound exhibits anti-inflammatory effects by modulating key signaling pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-10 in lipopolysaccharide (LPS)-stimulated human macrophages.[2][8][9] This is achieved, in part, through the inhibition of the NF-κB signaling pathway.[3][4] Additionally, this compound's anticancer effects are linked to the induction of reactive oxygen species (ROS) signaling pathways.[6]

Terpinen4ol_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Activates Terpinen4ol This compound Terpinen4ol->NFkB_Pathway Inhibits ROS_Pathway ROS Signaling Pathway Terpinen4ol->ROS_Pathway Induces Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-10) NFkB_Pathway->Proinflammatory_Cytokines Induces Production Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Anticancer_Effects Anticancer Effects ROS_Pathway->Anticancer_Effects

Anti-inflammatory and anticancer signaling pathways of this compound.
Experimental Workflow

The following diagram illustrates a general experimental workflow for the quantification of this compound using chromatographic methods.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection (e.g., Essential Oil) Extraction Extraction/Dilution Sample->Extraction Standard Internal Standard Addition (Optional) Extraction->Standard Injection Sample Injection Standard->Injection Separation Chromatographic Separation (GC or HPTLC) Injection->Separation Detection Detection (MS, FID, or Densitometry) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

General experimental workflow for this compound quantification.

References

Terpinen-4-ol on the Gauntlet: A Comparative Analysis of Anticancer Efficacy Against Fellow Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the burgeoning field of terpene-based oncology reveals Terpinen-4-ol, a primary bioactive constituent of tea tree oil, as a formidable contender in the fight against cancer. This guide offers a systematic comparison of this compound's anticancer properties against other notable monoterpenes, supported by a wealth of experimental data. We aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and therapeutic strategies.

Monoterpenes, a class of secondary metabolites found in the essential oils of many plants, have garnered significant attention for their potential antitumor effects and low toxicity profiles.[1][2] Their structural diversity allows for a wide range of interactions with cellular components, leading to various mechanisms of anticancer action, most notably the induction of apoptosis, often mediated by oxidative stress.[1][2] This comparative guide will focus on this compound, dissecting its performance in key anticancer assays and benchmarking it against other well-researched monoterpenes like linalool, thymol, carvone, and citronellol.

Comparative Cytotoxicity: A Quantitative Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a monoterpene required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of this compound and other selected monoterpenes across various cancer cell lines, providing a direct comparison of their cytotoxic efficacy.

MonoterpeneCancer Cell LineIC50 ValueReference
This compound Human non-small cell lung cancer (A549)Dose-dependent cytotoxic effect[3]
Human colorectal cancer (HCT116)Induces significant growth inhibition (10–90% at 0.005–0.1%)[4][5]
Human colorectal cancer (RKO)Induces significant growth inhibition[6]
Human pancreatic cancerInduces significant growth inhibition[4]
Human prostate cancerInduces significant growth inhibition[4]
Human gastric cancerInduces significant growth inhibition[4]
Human leukemic (MOLT-4)155 µM[7]
Linalool Human breast cancer (MCF-7)~17 µg/mL (from Ocimum forskolei essential oil)[8]
Human colorectal cancer (HT29)~7 µg/mL (from Ocimum forskolei essential oil)[8]
Human colorectal cancer (HCT116)~5 µg/mL (from Ocimum forskolei essential oil)[8]
Human oral cancer (OECM 1)10 µM[9]
Thymol Human lung cancer (A549)745 µM[9]
Murine melanoma (B16-F10)88 µg/mL[1]
Human prostate cancer (PC-3)350-500 µM[1]
Carvone Human breast cancer (MCF-7 & MDA-MB-231)Inhibited proliferation[9]
Human multiple myeloma (KMS-5)Antiproliferative effects[9]
Citronellol Human lung cancer (NCI-H1299)49.74 µg/mL[9]
Human breast cancer (MCF-7)35 µM[9]
Human breast cancer (MDA-MB-231)80 µM[9]
Thymoquinone Human lung cancer (A549)47 ± 0.09 µM[9]
α-Terpineol Human hepatocellular carcinoma (HepG2)19.5 µM[9]

Induction of Apoptosis: A Key Mechanism of Action

A crucial hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in malignant cells. This compound has been shown to trigger apoptosis in a variety of cancer cell lines.[3][6] Studies on human non-small cell lung cancer cells revealed that this compound-induced apoptosis is caspase-dependent and proceeds through a mitochondria-mediated pathway.[3] Similarly, in colorectal cancer cells, this compound induces apoptosis rather than necrosis.[4][5] The following table provides a comparative overview of the apoptotic effects of different monoterpenes.

MonoterpeneCancer Cell LineApoptotic EffectsReference
This compound Human non-small cell lung cancer (A549, CL1-0)Induces caspase-dependent, mitochondria-mediated apoptosis; p53-dependent.[3]
Human colorectal cancer (HCT116)Induces early and late apoptosis.[4][5]
Human leukemic (MOLT-4)Triggers intrinsic and extrinsic apoptotic pathways.[7]
Pancreatic cancer cellsInduces apoptosis.[10]
Linalool Human colon cancer (HCT 116)Promotes apoptosis via lipid peroxidation.[9]
Thymol Human lung cancer (A549)Induces apoptosis with mitochondrial membrane depolarization and caspase-3 activation.[9]
Carvone Human breast cancer (MCF-7)Induces apoptosis with nuclear fragmentation and increased levels of cleaved caspase-3.[9]
Citronellol Human breast cancer (MCF-7, MDA-MB-231)Induces apoptosis with altered mitochondrial membrane potential and activation of caspases-9 and -7.[9]

Signaling Pathways: Unraveling the Molecular Mechanisms

The anticancer activity of monoterpenes is underpinned by their ability to modulate critical cellular signaling pathways. This compound, for instance, has been shown to exert its effects through the generation of reactive oxygen species (ROS) and the modulation of apoptotic pathways.[6] In non-small cell lung cancer, this compound treatment leads to a downregulation of anti-apoptotic proteins like Bcl-2, XIAP, and survivin, and an upregulation of the pro-apoptotic protein Bax.[3] More recently, it has been found to suppress pancreatic cancer cell proliferation and mobility by downregulating Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[10]

Terpinen4ol_Signaling_Pathway T4O This compound ROS ↑ Reactive Oxygen Species (ROS) T4O->ROS Bax ↑ Bax T4O->Bax Bcl2 ↓ Bcl-2 T4O->Bcl2 ROCK2 ↓ ROCK2 T4O->ROCK2 Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 ↑ Caspase-9 CytochromeC->Caspase9 Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation ↓ Proliferation ROCK2->Proliferation Mobility ↓ Mobility ROCK2->Mobility

Caption: Proposed signaling pathways for this compound's anticancer activity.

Experimental Protocols: A Guide for Reproducibility

To ensure the validity and reproducibility of the findings presented, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[13]

  • Treatment: Treat the cells with various concentrations of the monoterpene for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.[13]

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[12][14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13]

  • Solubilization: Carefully remove the MTT solution and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with monoterpenes Incubate1->Treat Incubate2 Incubate (e.g., 24-72h) Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add solubilizing agent (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance (570-590 nm) Solubilize->Read End End Read->End

Caption: A streamlined workflow of the MTT assay for assessing cell viability.

Flow Cytometry for Apoptosis Analysis

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to quantify apoptosis.[15][16]

Principle: During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[15]

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with the desired concentrations of monoterpenes.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[15]

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature.[16]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[17]

Apoptosis_Analysis_Quadrants X_axis Annexin V → Y_axis Propidium Iodide → origin origin->X_axis origin->Y_axis Q1 Necrotic (Annexin V- / PI+) Q2 Late Apoptotic (Annexin V+ / PI+) Q3 Live (Annexin V- / PI-) Q4 Early Apoptotic (Annexin V+ / PI-)

Caption: Quadrant analysis of apoptosis using flow cytometry with Annexin V and PI staining.

Western Blotting for Protein Expression

Western blotting is a technique used to detect and quantify specific proteins in a sample.[18]

Protocol:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a digital imager or X-ray film.[19]

  • Analysis: Quantify the band intensities using densitometry software.

Conclusion: The Promising Therapeutic Potential of this compound

The comparative data presented in this guide highlights the significant anticancer potential of this compound. While other monoterpenes also exhibit noteworthy cytotoxic and pro-apoptotic activities, this compound consistently demonstrates potent effects across a broad range of cancer cell lines. Its ability to induce apoptosis through multiple signaling pathways, including the generation of ROS and modulation of key apoptotic proteins, underscores its promise as a therapeutic agent. Furthermore, its synergistic effects when combined with conventional chemotherapeutic drugs open new avenues for combination therapies that could enhance efficacy and reduce toxicity.[4][5] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and other monoterpenes in the clinical management of cancer.

References

The Synergistic Power of Terpinen-4-ol: A Comparative Guide to its Combination with Conventional Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance poses a significant threat to global health, necessitating the exploration of novel therapeutic strategies. One promising approach lies in the synergistic combination of natural compounds with existing antifungal drugs. Terpinen-4-ol, the primary active constituent of tea tree oil, has demonstrated potent intrinsic antifungal properties. This guide provides a comprehensive evaluation of the synergistic effects of this compound when combined with conventional antifungal agents, supported by experimental data and detailed methodologies to inform future research and drug development.

In Vitro Synergistic Activity: A Quantitative Comparison

The synergistic potential of this compound with conventional antifungals has been predominantly evaluated using the checkerboard microdilution method, with the Fractional Inhibitory Concentration Index (FICI) serving as a key quantitative measure. A FICI of ≤ 0.5 is indicative of a synergistic interaction.

Fungal SpeciesConventional AntifungalThis compound ConcentrationConventional Antifungal Concentration in CombinationFICIOutcomeReference
Candida albicans (Fluconazole-Resistant)FluconazoleSublethal concentrationsMIC reduced from avg. 244.0 µg/mL to 38.46 µg/mLNot explicitly calculated, but synergy reportedSynergistic[1][2]
Candida albicansNystatin1.06 and 0.57 mg/mL0.002 and 0.001 mg/mLSynergistic (FICI ≤ 0.5)Synergistic[3]
Candida tropicalisNystatinNot specifiedInhibitory concentration reducedSynergisticSynergistic[4]
Various Candida strainsFluconazoleComponent of essential oilMIC reduced up to 512-fold0.25 - 0.31Synergistic[5]

Table 1: Synergistic Interactions of this compound with Conventional Antifungals against Planktonic Fungal Cells. This table summarizes the Fractional Inhibitory Concentration Index (FICI) values from checkerboard assays, demonstrating the synergistic activity of this compound with various antifungal drugs against different fungal species.

Anti-Biofilm Efficacy: A Potent Combination

Fungal biofilms present a significant clinical challenge due to their inherent resistance to antimicrobial agents. The combination of this compound with conventional antifungals has shown promise in combating these resilient structures.

Fungal SpeciesConventional AntifungalCombination EffectReference
Candida albicans (Single species biofilm)NystatinReduced inhibitory concentration of nystatin up to 8-fold[4]
Candida albicans and Candida tropicalis (Mixed species biofilm)NystatinReduced inhibitory concentration of nystatin up to 2-fold[4]
Candida albicansNot Applicable (this compound alone)8.86 mg/mL interfered with biofilm formation[6]

Table 2: Efficacy of this compound Combinations against Fungal Biofilms. This table highlights the enhanced activity of this compound in combination with conventional antifungals against both single and mixed-species fungal biofilms.

Mechanism of Synergistic Action

The synergistic effect of this compound with conventional antifungals is believed to stem from its multi-target mechanism of action. The primary modes of action include:

  • Disruption of Fungal Cell Membrane: this compound, being a lipophilic monoterpenoid, readily integrates into the fungal cell membrane, increasing its permeability.[7] This disruption facilitates the entry of conventional antifungal drugs, allowing them to reach their intracellular targets more effectively.

  • Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. Studies have shown that this compound can inhibit the synthesis of ergosterol, leading to a compromised cell membrane.[8][9] This action is complementary to that of azole antifungals, which also target the ergosterol biosynthesis pathway, albeit at different enzymatic steps.

Synergy_Mechanism cluster_fungal_cell Fungal Cell T4O This compound Membrane Cell Membrane T4O->Membrane Disrupts Integrity Increases Permeability Ergosterol Ergosterol Synthesis T4O->Ergosterol Inhibits AF e.g., Azoles, Polyenes AF->Ergosterol Inhibits (Azoles) Target Intracellular Target (e.g., Lanosterol 14-alpha-demethylase) AF->Target Binds to Target Membrane->AF Increased Uptake Ergosterol->Membrane Maintains Integrity

Caption: Proposed mechanism of synergistic action.

Experimental Protocols

Checkerboard Microdilution Assay (CLSI M27-A3/M38-A2 Modified)

This method is used to determine the in vitro synergistic activity of two antimicrobial agents.

  • Preparation of Antifungal Solutions: Stock solutions of this compound and the conventional antifungal are prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions of each agent are then prepared in RPMI 1640 medium.

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the wells horizontally, while serial dilutions of the conventional antifungal are added vertically. This creates a matrix of varying concentrations of both agents.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ CFU/mL.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • Reading and FICI Calculation: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug combination that completely inhibits visible growth. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Checkerboard_Workflow A Prepare serial dilutions of this compound C Dispense into 96-well plate (Checkerboard pattern) A->C B Prepare serial dilutions of conventional antifungal B->C E Inoculate plate C->E D Prepare fungal inoculum (0.5 McFarland) D->E F Incubate at 35°C for 24-48h E->F G Determine MICs and calculate FICI F->G

Caption: Checkerboard assay workflow.

Biofilm Inhibition Assay (XTT Reduction Assay)

This assay quantifies the metabolic activity of fungal biofilms to assess their viability after treatment.

  • Biofilm Formation: A standardized fungal suspension (1 × 10⁶ cells/mL in RPMI 1640) is added to the wells of a 96-well flat-bottom microtiter plate. The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • Treatment: The supernatant is gently aspirated, and the biofilms are washed with phosphate-buffered saline (PBS). The test compounds (this compound alone or in combination with a conventional antifungal) at various concentrations are added to the wells.

  • Incubation: The plate is incubated for a further 24 hours at 37°C.

  • XTT Assay: The treatment solutions are removed, and the biofilms are washed again with PBS. A solution of 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) and menadione is added to each well. The plate is incubated in the dark at 37°C for 2-3 hours.

  • Quantification: The colorimetric change, which correlates with the metabolic activity of the biofilm, is measured using a microplate reader at 490 nm. The percentage of biofilm reduction is calculated relative to the untreated control.[10][11][12]

Biofilm_Inhibition_Workflow A Seed 96-well plate with fungal suspension B Incubate to form biofilm (24-48h) A->B C Wash biofilm with PBS B->C D Add this compound +/- conventional antifungal C->D E Incubate for 24h D->E F Wash biofilm with PBS E->F G Add XTT-menadione solution F->G H Incubate in dark (2-3h) G->H I Measure absorbance at 490 nm H->I

Caption: Biofilm inhibition assay workflow.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the synergistic potential of this compound with conventional antifungal agents. This combination therapy offers a promising strategy to enhance the efficacy of existing drugs, potentially overcoming resistance and reducing required dosages, thereby minimizing side effects. Further in vivo studies are warranted to validate these in vitro findings and to establish optimal dosing regimens for clinical applications. The multi-target mechanism of action of this compound makes it a compelling candidate for further investigation in the development of novel antifungal combination therapies.

References

A comparative study of the efficacy of natural vs. synthetic Terpinen-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of natural and synthetic Terpinen-4-ol, supported by experimental data. This compound, a monoterpenoid alcohol, is the primary active constituent of tea tree oil, derived from the Australian plant Melaleuca alternifolia. It is renowned for its broad-spectrum antimicrobial and anti-inflammatory properties. While natural this compound is obtained through the distillation of tea tree oil, synthetic versions are also available. A key differentiator between the two is their stereochemistry; natural this compound consists of a specific enantiomeric ratio of (+)- and (-)-isomers, whereas synthetic variants can be racemic or have different enantiomeric compositions, which may influence their biological activity.

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from various studies, highlighting the antimicrobial and anti-inflammatory efficacy of this compound. While direct side-by-side comparisons of natural versus synthetic this compound are limited in published literature, the data presented provides benchmarks for its biological activity. The primary distinction often lies in the enantiomeric composition, with natural this compound from Melaleuca alternifolia consistently showing a (+)- to (-)-enantiomer ratio of approximately 68.5% to 31.5%.

Table 1: Antimicrobial Efficacy of this compound
MicroorganismAssay TypeConcentration (% v/v)Efficacy MetricSource of this compoundReference
Staphylococcus aureusMIC0.25%Inhibition of growthUnspecified[1][2]
Staphylococcus aureusMBC0.5%Bactericidal actionUnspecified[1][2]
Methicillin-resistant S. aureus (MRSA)MIC0.25%Inhibition of growthUnspecified[3]
Streptococcus agalactiaeMIC0.0098% (98 µg/mL)Inhibition of growthUnspecified[4]
Streptococcus agalactiaeMBC0.0196% (196 µg/mL)Bactericidal actionUnspecified[4]
Candida albicans (azole-susceptible)MIC₉₀0.06%90% inhibitionUnspecified[5]
Candida albicans (azole-resistant)MIC₉₀0.06%90% inhibitionUnspecified[5]
Legionella pneumophilaMIC0.06-0.125%Inhibition of growthUnspecified[6][7]
Legionella pneumophilaMBC0.25-0.5%Bactericidal actionUnspecified[6][7]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MIC₉₀: Minimum Inhibitory Concentration for 90% of isolates.

Table 2: Anti-inflammatory Efficacy of this compound
Cell TypeStimulantThis compound Conc.Measured Mediator% InhibitionReference
Human MonocytesLPS0.0075%TNF-α~50%[8]
Human MonocytesLPS0.0075%IL-1β~50%[8]
Human MonocytesLPS0.0075%IL-10~50%[8]
Human MacrophagesLPSUnspecifiedIL-1β, IL-6, IL-10Significant reduction[9][10]

LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; IL: Interleukin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the antimicrobial activity of this compound.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for yeast) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL) from a fresh culture.

  • Inoculation and Incubation: Add the microbial suspension to each well of the microtiter plate containing the diluted this compound. Include positive (microorganism with no drug) and negative (broth only) controls. Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[1]

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are incubated at 35-37°C for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[1]

NF-κB Activation Assay (Luciferase Reporter Assay)

This protocol is for quantifying the effect of this compound on the NF-κB signaling pathway.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Cell Treatment: Pre-treat the transfected cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS, for an appropriate duration (e.g., 6-24 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound on NF-κB activation is calculated relative to the stimulated control.

Mandatory Visualization

Signaling Pathways

The anti-inflammatory effects of this compound are largely attributed to its modulation of key signaling pathways, including the NF-κB and MAPK pathways.

G This compound Inhibition of the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Terpinen4ol This compound Terpinen4ol->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates to nucleus NFkB_IkB->NFkB IκB degradation ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->ProInflammatory_Genes Induces Cytokines TNF-α, IL-1β, IL-6 ProInflammatory_Genes->Cytokines

Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.

G This compound Modulation of the MAPK Signaling Pathway Stress_Signal Cellular Stress / LPS MAP3K MAP3K (e.g., TAK1) Stress_Signal->MAP3K Terpinen4ol This compound p38 p38 MAPK Terpinen4ol->p38 Inhibits ERK ERK Terpinen4ol->ERK Inhibits MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 MAP3K->ERK MKK3_6->p38 JNK JNK MKK4_7->JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: this compound can suppress inflammatory responses by inhibiting p38 and ERK MAPK pathways.

Experimental Workflow

G General Experimental Workflow for Efficacy Testing cluster_0 Source of this compound cluster_1 In Vitro Assays cluster_2 Data Analysis and Comparison Natural Natural (from M. alternifolia) Antimicrobial Antimicrobial Assays (MIC, MBC) Natural->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (Cytokine production, NF-κB) Natural->Anti_inflammatory Synthetic Synthetic (e.g., Racemic) Synthetic->Antimicrobial Synthetic->Anti_inflammatory Data Quantitative Data Collection Antimicrobial->Data Anti_inflammatory->Data Comparison Comparative Analysis Data->Comparison

References

Bridging the Gap: Terpinen-4-ol's Journey from Lab Bench to Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in vivo evidence supporting the in vitro therapeutic potential of Terpinen-4-ol, the primary bioactive constituent of tea tree oil. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of its performance and detailed experimental methodologies.

This compound, a naturally occurring monoterpene, has demonstrated significant promise in laboratory studies for its anticancer, antimicrobial, and anti-inflammatory properties. This guide delves into the crucial next step: the validation of these in vitro findings in live animal models, a critical stage in the drug development pipeline. The data presented herein summarizes key quantitative outcomes and outlines the experimental protocols used to achieve them, providing a valuable resource for researchers seeking to build upon this work.

Anticancer Efficacy: From Cell Lines to Tumor Xenografts

In vitro studies have consistently shown this compound's ability to induce cell death in various cancer cell lines. This has been successfully translated into in vivo models, demonstrating a tangible reduction in tumor growth.

Comparative Data: In Vitro vs. In Vivo Anticancer Efficacy

Cancer TypeIn Vitro Finding (Metric)In Vivo ModelIn Vivo OutcomeAlternative Treatments
Non-Small Cell Lung Cancer (NSCLC)IC50: 0.052% (A549 cells), 0.046% (CL1-0 cells)[1]Subcutaneous A549 cell xenografts in miceSignificant inhibition of tumor growth with intratumor injections[1]Cisplatin, Pemetrexed
Colorectal Cancer (CRC)Dose-dependent growth inhibition (10–90% at 0.005–0.1%)[2][3]Subcutaneous DLD1 and HCT116 cell xenografts in mice40-70% reduction in tumor volume and 25-50% reduction in tumor weight with intratumoral injections.[2][3] Systemic administration led to up to 72% decrease in tumor volume.[2]5-Fluorouracil, Oxaliplatin, Cetuximab
Gastrointestinal & Prostate CancerSignificant dose-dependent growth inhibition[2][3]Not specifiedNot specifiedGemcitabine, Tarceva
Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay): Cancer cell lines, such as A549 and CL1-0, are seeded in 96-well plates.[1] After cell attachment, they are treated with varying concentrations of this compound (e.g., 0.02% to 0.1%) for a specified period, typically 24 hours.[1] The MTT reagent is then added to each well, followed by an incubation period to allow for formazan crystal formation by viable cells. A solubilizing agent is added to dissolve the crystals, and the absorbance is measured using a microplate reader to determine cell viability relative to untreated controls.[1]

In Vivo Tumor Xenograft Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells (e.g., A549, DLD1, or HCT116).[1][2][3][4][5] Once tumors reach a palpable size (e.g., 0.3–0.5 cm³), the mice are randomly assigned to treatment and control groups.[2][3] this compound is administered, often via intratumoral or systemic injections, at specified concentrations and schedules (e.g., twice weekly).[2][3] Tumor volume is measured regularly with calipers. At the study's conclusion, the animals are euthanized, and the tumors are excised and weighed. The efficacy of this compound is determined by comparing tumor growth in the treated group to the control group.[6]

Signaling Pathways and Mechanisms of Action

This compound's anticancer activity is primarily attributed to the induction of apoptosis. In NSCLC cells, it triggers the mitochondria-mediated intrinsic pathway, characterized by the activation of caspase-9 and caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP).[1] This process appears to be p53-dependent.[1] In colorectal cancer cells, this compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[4][5] Furthermore, it can modulate the K-ras signaling pathway, even restoring the efficacy of cetuximab in KRAS-mutated colorectal cancer cells.[2][3]

anticancer_pathway T4O This compound Mito Mitochondria T4O->Mito ROS ROS Generation T4O->ROS KRAS K-ras Signaling Pathway T4O->KRAS Inhibits Casp9 Caspase-9 Activation Mito->Casp9 Apoptosis Apoptosis ROS->Apoptosis Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP PARP->Apoptosis

Anticancer signaling pathway of this compound.

Antimicrobial Potency: From Culture Plates to Infection Models

The potent antimicrobial properties of this compound observed in vitro have been successfully replicated in preclinical models, particularly against fungal pathogens.

Comparative Data: In Vitro vs. In Vivo Antimicrobial Efficacy

OrganismIn Vitro Finding (Metric)In Vivo ModelIn Vivo OutcomeAlternative Treatments
Candida albicans (azole-susceptible & resistant)MIC90: 0.06% (v/v)[7]Rat vaginal infection model[6][7]Accelerated clearance of Candida from the vagina, comparable to fluconazole for susceptible strains.[6][7]Fluconazole, Itraconazole
Staphylococcus aureusMIC: 0.25% (v/v), MBC: 0.5% (v/v)[6][8]Not specifiedNot specifiedOxacillin, Cefazolin
Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution): This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). A standardized suspension of the microbial culture is prepared. Serial dilutions of this compound are made in a 96-well microtiter plate containing an appropriate growth medium.[6] The microbial suspension is added to each well, and the plate is incubated under optimal growth conditions. The MIC is the lowest concentration that inhibits visible growth. To determine the MBC/MFC, aliquots from wells showing no growth are sub-cultured onto agar plates. The lowest concentration that prevents growth on the subculture is the MBC/MFC.[6]

In Vivo Rat Vaginal Infection Model: Oophorectomized, pseudoestrus rats under estrogen treatment are used to induce susceptibility to vaginal infection.[7][9] The rats are intravaginally inoculated with a suspension of Candida albicans (either azole-susceptible or -resistant strains). After infection is established, treatment with this compound (e.g., 1% v/v) is initiated. The fungal burden is monitored over time by collecting vaginal swabs and plating them on selective agar to count colony-forming units. The efficacy of this compound is assessed by comparing the rate of fungal clearance in the treated group to that in a control group and a group treated with a standard antifungal agent like fluconazole.[7]

Proposed Mechanism of Action

The antimicrobial action of this compound is often attributed to the disruption of microbial cell membranes and cell walls, leading to the leakage of cellular contents.[6] In the case of S. aureus, in silico molecular docking studies suggest that this compound may target and inhibit Penicillin-Binding Protein 2a (PBP2a), which is crucial for bacterial cell wall synthesis and a key factor in methicillin resistance.[6][8] For fungal pathogens like C. albicans, this compound disrupts the fungal cell membrane and can inhibit ergosterol production.[10]

antimicrobial_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation invitro_start Broth Microdilution (MIC/MBC Determination) invitro_result Effective Concentrations Identified invitro_start->invitro_result invivo_model Rat Vaginal Infection Model invitro_result->invivo_model Proceed to In Vivo invivo_treatment This compound Treatment invivo_model->invivo_treatment invivo_outcome Accelerated Fungal Clearance invivo_treatment->invivo_outcome

Workflow for antimicrobial validation of this compound.

Anti-inflammatory Activity: From Monocytes to Murine Models

This compound has demonstrated a notable ability to suppress inflammatory responses in both cellular and animal models, highlighting its potential for treating inflammatory conditions.

Comparative Data: In Vitro vs. In Vivo Anti-inflammatory Efficacy

Inflammatory ConditionIn Vitro Finding (Metric)In Vivo ModelIn Vivo Outcome
Monocyte Activation (LPS-induced)~50% suppression of TNF-α, IL-1β, IL-10; ~30% suppression of PGE2[11]Not ApplicableNot Applicable
Oral CandidiasisSignificant inhibition of cytokine production by macrophages[12]Murine model of oral candidiasisSuppression of myeloperoxidase activity and macrophage inflammatory protein-2 in tongue homogenates[12]
ArthritisNot specifiedFormaldehyde and CFA-induced arthritis in ratsSignificant inhibition of paw and joint swelling; downregulation of IL-1β and TNF-α[13]
Experimental Protocols

In Vitro Anti-inflammatory Assay: Human peripheral blood monocytes are isolated and cultured.[11] To induce an inflammatory response, the cells are stimulated with lipopolysaccharide (LPS). The cells are then treated with water-soluble components of tea tree oil, including this compound. After a specified incubation period (e.g., 40 hours), the cell culture supernatants are collected. The levels of pro-inflammatory mediators such as TNF-α, IL-1β, IL-8, IL-10, and prostaglandin E2 (PGE2) are quantified using techniques like ELISA.[11]

In Vivo Murine Model of Oral Candidiasis: Immunosuppressed mice are orally infected with Candida albicans.[12] This leads to inflammatory symptoms on the tongue. A few hours post-infection, the mice are treated orally with this compound. After a set period (e.g., 24 hours post-infection), the animals are euthanized, and their tongues are homogenized. The homogenates are then analyzed for inflammatory markers such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and levels of macrophage inflammatory protein-2 (MIP-2).[12]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound are linked to its ability to modulate key inflammatory signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response.[14][15] By doing so, it suppresses the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[11][14] Recent studies also suggest that this compound can regulate glutamine metabolism in macrophages by inhibiting mTOR phosphorylation, which contributes to its anti-inflammatory effects.[14] Additionally, it can inhibit the NLRP3 inflammasome activation pathway.[15]

anti_inflammatory_pathway T4O This compound mTOR mTOR Phosphorylation T4O->mTOR NFkB NF-κB Pathway T4O->NFkB LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines

Anti-inflammatory signaling pathway of this compound.

Conclusion

The evidence strongly supports the translation of in vitro findings for this compound to in vivo efficacy for its anticancer, antimicrobial, and anti-inflammatory activities.[6] The data and protocols summarized in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on optimizing delivery systems, evaluating long-term safety profiles, and exploring its efficacy in a wider range of preclinical models.

References

A Comparative Analysis of the Mechanistic Actions of Terpinen-4-ol and Other Prevalent Essential Oil Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of Terpinen-4-ol against other prominent essential oil components, including eugenol, linalool, cinnamaldehyde, carvacrol, thymol, and menthol. The information herein is supported by experimental data to aid in research and drug development endeavors.

Antimicrobial Mechanisms of Action

Essential oil components exert their antimicrobial effects through various mechanisms, primarily centered on disrupting microbial cell structures and functions. A comparative analysis of their minimum inhibitory concentrations (MICs) reveals differences in their potency against various pathogens.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values of Essential Oil Components against Various Microorganisms

ComponentTest OrganismMIC (mg/mL)Experimental MethodReference
This compound Staphylococcus aureus0.25% (v/v)Broth microdilution[1]
Escherichia coli0.31-2.50% (v/v)Broth microdilution[2]
Pseudomonas aeruginosa2.5% (v/v)Broth microdilution[2]
Thymol Staphylococcus aureus0.062-0.125Broth microdilution[3]
Escherichia coli0.125-0.250Broth microdilution[3]
Pseudomonas aeruginosa0.250-0.500Broth microdilution[3]
Carvacrol Staphylococcus aureus0.062-0.125Broth microdilution[3]
Escherichia coli0.125-0.250Broth microdilution[3]
Pseudomonas aeruginosa0.250-0.500Broth microdilution[3]
Linalool Staphylococcus aureus2-4Broth microdilution[3]
Escherichia coli2-4Broth microdilution[3]
Pseudomonas aeruginosa>4Broth microdilution[3]
Eugenol Staphylococcus aureus--[4]
Escherichia coli--[4]
Cinnamaldehyde Escherichia coli--[5]
Salmonella typhimurium--[5]

Note: A direct comparison of MIC values should be made with caution due to variations in experimental conditions across different studies. The provided data is for illustrative purposes.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, such as Mueller-Hinton Broth (MHB), to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: The essential oil component is serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the essential oil component that completely inhibits visible growth of the microorganism.

Key Mechanistic Differences:
  • This compound: Primarily disrupts the cell membrane integrity of both Gram-positive and Gram-negative bacteria, leading to leakage of intracellular components.[1][2] It can also interfere with protein and DNA synthesis.[2]

  • Thymol and Carvacrol: These phenolic isomers are highly effective at disrupting the cytoplasmic membrane, causing a leakage of ions and ATP, and dissipating the pH gradient and electrical potential across the membrane.[3]

  • Linalool: Exhibits moderate antimicrobial activity, with its mechanism also involving cell membrane damage.[3]

  • Eugenol: A phenolic compound that disrupts the cell membrane and can inhibit certain enzymes.[4]

  • Cinnamaldehyde: This aldehyde is known to inhibit enzymes involved in cell wall synthesis and can also disrupt the outer membrane of Gram-negative bacteria.[5]

Synergistic and Antagonistic Effects

The combination of different essential oil components can lead to synergistic, additive, or antagonistic antimicrobial effects. For instance, a synergistic antibacterial effect has been observed between this compound and α-terpineol.[2][6] Conversely, non-oxygenated terpenes in tea tree oil can reduce the efficacy of this compound by lowering its aqueous solubility.[7]

Anti-inflammatory Mechanisms of Action

Essential oil components can modulate inflammatory responses by targeting key signaling pathways and reducing the production of pro-inflammatory mediators.

Table 2: Comparative Inhibitory Concentration (IC50) Values of Essential Oil Components on Pro-inflammatory Cytokine Production

ComponentCytokineCell LineStimulusIC50 (µM)Reference
This compound IL-1βHuman MonocytesLPS~50% inhibition at 0.007% (v/v)[8]
IL-6Human MacrophagesLPSSignificantly reduced[9]
TNF-αHuman MonocytesLPS~50% inhibition at 0.007% (v/v)[8]
Carvacrol TNF-α---[10]
Thymol TNF-α---[10]
Eugenol TNF-α---[10]
β-Bisabolol IL-6HS27 cellsLPS8.8 µg/mL[11]
TNF-αRAW 264.7 cellsLPS-[11]

Note: The data presented is derived from various studies with differing experimental setups, making direct comparisons challenging. The values indicate the potential anti-inflammatory activity of each component.

Experimental Protocol: Cytokine Release Assay

This assay measures the level of cytokines released from immune cells in response to a stimulus, and the inhibitory effect of a test compound.

  • Cell Culture: A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7) is cultured.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Treatment: The stimulated cells are treated with various concentrations of the essential oil component.

  • Incubation: The cells are incubated for a specific period to allow for cytokine release.

  • Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array.[12][13]

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cytokine release by 50%, is calculated.

Signaling Pathways Targeted by Essential Oil Components

A primary mechanism by which many essential oil components exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial for the transcription of genes encoding pro-inflammatory cytokines.

  • This compound: Has been shown to suppress the production of TNF-α, IL-1β, IL-6, and IL-10 in LPS-activated human monocytes.[8][9][14] Its mechanism is linked to the interference with the NF-κB and MAPK signaling pathways.[9][15]

  • Eugenol: Can inhibit the NOD1-NF-κB signaling pathway in certain cancer cells, suggesting a potential anti-inflammatory mechanism.[16]

  • Carvacrol and Thymol: These compounds have also been reported to exhibit anti-inflammatory effects, in part by inhibiting cyclooxygenase-2 (COX-2) activity.[17]

Below is a generalized diagram of the NF-κB signaling pathway, a common target for the anti-inflammatory action of several essential oil components.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB releases Terpinen_4_ol This compound Eugenol, etc. Terpinen_4_ol->IKK_complex inhibits DNA DNA NFkB_active->DNA binds to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Pro_inflammatory_genes transcribes

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by essential oil components.

Anticancer Mechanisms of Action

Several essential oil components have demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis (programmed cell death).

Table 3: Comparative IC50 Values of Essential Oil Components against Cancer Cell Lines

ComponentCancer Cell LineIC50 (µM)Reference
This compound HCT116 (Colorectal)661[18]
RKO (Colorectal)381[18]
A549 (Lung)-[19]
Cinnamaldehyde MCF-7 (Breast)58 µg/mL (24h)[20]
5637 (Bladder)-[20]

Note: IC50 values can vary significantly based on the cancer cell line and experimental duration.

Key Mechanistic Differences:
  • This compound: Induces apoptosis in cancer cells through mechanisms that can involve the generation of reactive oxygen species (ROS).[18][21] It has also been shown to have synergistic effects when combined with conventional chemotherapy drugs.[19][22]

  • Cinnamaldehyde: Can induce apoptosis by activating caspases and damaging mitochondrial function. It also exhibits anti-proliferative and anti-inflammatory properties that contribute to its anticancer effects.

The induction of apoptosis is a complex process involving multiple signaling pathways. The diagram below illustrates a simplified workflow for assessing the anticancer activity of a compound like this compound.

Anticancer_Workflow start Cancer Cell Culture (e.g., HCT116) treatment Treatment with This compound start->treatment viability_assay Cell Viability Assay (e.g., MTT, WST-8) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis_assay ros_measurement ROS Measurement (e.g., DCFH-DA) treatment->ros_measurement western_blot Western Blot Analysis (e.g., for caspases, Bcl-2 family) treatment->western_blot data_analysis Data Analysis and IC50 Calculation viability_assay->data_analysis apoptosis_assay->data_analysis ros_measurement->data_analysis western_blot->data_analysis conclusion Conclusion on Anticancer Mechanism data_analysis->conclusion

Caption: A typical experimental workflow for evaluating the in vitro anticancer effects of an essential oil component.

Interaction with Ion Channels

Certain essential oil components can modulate the activity of transient receptor potential (TRP) channels, which are involved in sensory perception, including temperature and pain.

  • Menthol: Is a well-known agonist of the TRPM8 channel, which is responsible for the sensation of cold.

  • Carvacrol, Thymol, and Eugenol: These compounds have been shown to activate and sensitize TRPV3, a channel involved in the sensation of warmth.[23] Carvacrol can also activate and desensitize TRPA1, which may contribute to its pungent sensation.[23]

  • This compound: While less studied in this context compared to menthol or carvacrol, some research suggests it may also interact with TRP channels, contributing to its sensory and potential analgesic properties.

The modulation of TRP channels represents a significant mechanism of action for several essential oil components, particularly in the context of their application in topical products for pain and inflammation.

Conclusion

This compound exhibits a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Its primary mechanisms of action involve the disruption of microbial cell membranes and the modulation of key inflammatory and apoptotic signaling pathways. When compared to other essential oil components, this compound demonstrates potent activity, although its efficacy can be influenced by the presence of other compounds. Phenolic components like thymol and carvacrol often exhibit stronger antimicrobial activity, while compounds like menthol have more pronounced and specific effects on sensory ion channels. The synergistic and antagonistic interactions between these components are a critical area of ongoing research and are vital for the development of effective and safe therapeutic applications. This guide provides a foundational comparison to aid researchers in their exploration of these versatile natural compounds.

References

A Comparative Guide to Terpinen-4-ol Formulations: Assessing Long-Term Stability and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Terpinen-4-ol, the primary active constituent of tea tree oil, is gaining significant attention for its potent antimicrobial and anti-inflammatory properties. As research into its therapeutic applications expands, a thorough understanding of the long-term stability and comparative efficacy of its formulations is crucial for developing reliable and effective drug products. This guide provides an objective comparison of this compound's performance against common alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Long-Term Stability of this compound Formulations

A critical challenge in the formulation of this compound is its volatile nature and susceptibility to degradation.[1] To address this, various formulation strategies have been developed to enhance its stability and ensure a consistent therapeutic effect over time.

Nanoemulsions have emerged as a promising delivery system for improving the stability of lipophilic compounds like this compound. Studies on nanoemulsions containing essential oils rich in terpenes have demonstrated excellent physical and chemical stability over extended periods. For instance, a nanoemulsion formulation was found to be physicochemically stable at 25°C and 4°C for one year, with minimal changes in droplet size and drug content.[2] Another study on a nanoemulsion containing lavender essential oil, which includes this compound, showed that the nanoemulsion retained the essential oil over 60 days at 4°C without significant reduction, whereas a conventional emulsion showed a notable loss.[3][4] The shelf life of an optimized nanoemulsion of clobetasol propionate was determined to be 2.18 years at room temperature based on accelerated stability studies.[5]

Gels are another common vehicle for the topical delivery of this compound. A study on a gel formulation containing the monoterpene borneol demonstrated good stability eight months after its development and after undergoing freeze-thaw cycles, with no significant changes in pH, conductivity, or viscosity.[6]

Inclusion complexes with cyclodextrins, such as β-cyclodextrin, have also been utilized to improve the thermal stability and achieve sustained release of this compound.[7]

Table 1: Summary of Long-Term Stability Data for this compound and Related Formulations

Formulation TypeActive Ingredient(s)Storage ConditionsDurationKey Stability FindingsReference(s)
NanoemulsionRosuvastatin or Silybin25°C and 4°C1 yearPhysicochemically stable with no significant changes in droplet size or drug content.[2][8]
NanoemulsionLavender Essential Oil (containing this compound)4°C, 25°C, 45°C60 daysStable at 4°C and 25°C for 60 days. At 45°C, stable for 30 days.[3][9]
NanoemulsionClobetasol Propionate40°C ± 2°C / 75% ± 5% RH3 monthsShelf life of 2.18 years at room temperature was determined.[5]
GelBorneol (a monoterpene)Room Temperature (20-25°C) and Freeze-Thaw Cycles (4°C/40°C)8 months and 12 daysGood stability with no significant changes in pH, conductivity, or viscosity.[6]
Inclusion ComplexThis compoundVarious temperatures (40, 60, 80, and 100 °C) with 70% humidityNot specifiedEnhanced thermal stability and sustained release.[7]

Comparative Efficacy of this compound

This compound exhibits a broad spectrum of biological activity, making it a viable alternative to several conventional treatments. Its efficacy is most notable in its antimicrobial and anti-inflammatory effects.

Antimicrobial Efficacy

This compound has demonstrated potent antimicrobial activity against a wide range of bacteria and fungi, including antibiotic-resistant strains.[10][11]

Against Acne-Causing Bacteria: Clinical studies have shown that topical application of tea tree oil, with this compound as the main active component, is as effective as benzoyl peroxide in treating mild to moderate acne, albeit with a slower onset of action.[12]

Against Fungi: In the context of candidiasis, this compound has been shown to be effective against fluconazole-resistant strains of Candida albicans.[13] It can also enhance the activity of fluconazole against these resistant strains.[13]

Comparison with Other Antiseptics: While direct comparative studies are limited, the established antimicrobial spectrum of this compound positions it as a potential alternative to antiseptics like chlorhexidine for certain applications. For instance, this compound has a Minimum Inhibitory Concentration (MIC) of 0.25% (v/v) against Staphylococcus aureus, demonstrating its bactericidal potential.[10][14]

Table 2: Comparative Antimicrobial Efficacy of this compound and Alternatives

Target MicroorganismThis compound Formulation/ConcentrationAlternative TreatmentEfficacy ComparisonReference(s)
Cutibacterium acnes (Acne)5% Tea Tree Oil Gel (rich in this compound)5% Benzoyl Peroxide LotionSimilar reduction in acne lesions, with tea tree oil having a slower onset but fewer side effects.[12]
Candida albicans (Fluconazole-resistant)This compound (0.06% - 0.25% MIC)FluconazoleThis compound is effective against resistant strains and can enhance the efficacy of fluconazole.[13]
Staphylococcus aureusThis compound (0.25% v/v MIC)ChlorhexidineThis compound demonstrates bactericidal activity. Direct MIC comparison data is limited.[10][14][15]
Anti-inflammatory Efficacy

This compound exerts its anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[16] It has been shown to inhibit the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-10 (IL-10) in lipopolysaccharide (LPS)-stimulated macrophages.[1][17] It also inhibits the production of prostaglandin E2 (PGE2).[8]

While direct clinical comparisons with corticosteroids like hydrocortisone are not extensively documented, preclinical studies suggest its potential as a natural anti-inflammatory agent. For example, a study on the monoterpene terpinolene, found in the same class of compounds as this compound, showed synergistic anti-inflammatory and antinociceptive effects when combined with diclofenac, a non-steroidal anti-inflammatory drug (NSAID).[18][19][20][21]

Table 3: Comparative Anti-inflammatory Efficacy of this compound and Alternatives

Inflammatory ModelThis compound EffectAlternative TreatmentEfficacy ComparisonReference(s)
LPS-stimulated macrophagesInhibition of TNF-α, IL-1β, IL-6, IL-10, and PGE2 production.Hydrocortisone (Corticosteroid)This compound demonstrates significant in vitro anti-inflammatory activity. Direct in vivo comparative data is limited.[1][8][16][17]
Chronic Inflammation Model (animal)Terpinolene (related monoterpene) in combination with Diclofenac showed synergistic effects.Diclofenac (NSAID)Combination therapy was more effective than either agent alone at lower doses.[18][19][20][21]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are summaries of key methodologies for assessing the stability and efficacy of this compound formulations.

Long-Term and Accelerated Stability Testing of a Nanoemulsion

This protocol outlines the steps for evaluating the stability of a this compound nanoemulsion according to ICH guidelines.[2][5][22]

  • Preparation of Nanoemulsion: Formulate the this compound nanoemulsion using a high-pressure homogenization or other suitable method.

  • Initial Characterization (Time 0): Analyze the freshly prepared nanoemulsion for key parameters including:

    • Droplet Size and Polydispersity Index (PDI): Using dynamic light scattering (DLS).

    • pH: Using a calibrated pH meter.

    • Viscosity: Using a viscometer.

    • Refractive Index: Using a refractometer.

    • Assay of this compound: Using a validated stability-indicating HPLC method.

  • Storage Conditions: Store aliquots of the nanoemulsion in appropriate containers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Sampling and Analysis: At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples and re-analyze for the parameters listed in step 2.

  • Data Analysis: Evaluate the changes in the measured parameters over time. Significant changes, typically defined as a greater than 5-10% deviation from the initial value, may indicate instability. The shelf-life can be predicted using the data from the accelerated study by applying the Arrhenius equation.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23][24][25]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in Mueller-Hinton Broth (MHB) to twice the highest concentration to be tested.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound solution with MHB to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader.

In Vitro Anti-inflammatory Assay: Inhibition of PGE2 Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator PGE2.[8][13][17][26]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach a suitable confluency.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and PGE2 production. Include a vehicle control (cells with LPS and vehicle) and a negative control (unstimulated cells).

  • Incubation: Incubate the cells for a period sufficient for PGE2 production (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of PGE2 production.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes can aid in understanding the mechanisms of action and the logical flow of research.

cluster_stability Experimental Workflow: Accelerated Stability Testing Prep Prepare this compound Formulation Initial Initial Characterization (t=0) Prep->Initial Storage Store at Accelerated Conditions (40°C/75%RH) Initial->Storage Sampling Sample at Predetermined Time Points Storage->Sampling Analysis Analyze Samples for Physical & Chemical Changes Sampling->Analysis Data Analyze Data & Predict Shelf-Life Analysis->Data cluster_pathway Signaling Pathway: Anti-inflammatory Action of this compound LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Terpinen This compound Terpinen->NFkB Inhibition

References

Comparative study of Terpinen-4-ol extraction techniques on purity and yield.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Study of Terpinen-4-ol Extraction Techniques on Purity and Yield

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various techniques for the extraction of this compound, the primary bioactive component of Tea Tree Oil (Melaleuca alternifolia). The selection of an appropriate extraction method is critical as it significantly influences the final yield and purity of this compound, thereby impacting its therapeutic efficacy and commercial value. This document outlines the methodologies and presents supporting experimental data for conventional and modern extraction techniques.

Introduction to this compound

This compound is a naturally occurring monoterpenoid alcohol renowned for its potent antimicrobial, anti-inflammatory, and antifungal properties. As the major active constituent of Tea Tree Oil (TTO), its concentration is a key indicator of the oil's quality, with the international standard (ISO 4730:2017) stipulating a this compound content of 30-48%. Efficient extraction of this compound is paramount for its application in pharmaceuticals, cosmetics, and therapeutic formulations.

Data Presentation: Comparison of Extraction Techniques

The following table summarizes the quantitative data on the yield of essential oil and the purity (concentration) of this compound achieved through different extraction methods. It is important to note that yields can vary based on the condition of the plant material (fresh vs. dry), particle size, and specific parameters of the experiment.

Extraction TechniqueEssential Oil YieldThis compound Purity (% in Oil)Key AdvantagesKey Disadvantages
Steam Distillation ~1.23% (wet wt)[1]>30%[1], up to 45-50%[2]Industry standard, cost-effective, no organic solvents.[3]Long extraction times, thermal degradation of sensitive compounds.[4]
Hydrodistillation Comparable to Steam DistillationComparable to Steam DistillationSimple setup, good for lab-scale extraction.[5]Potential for hydrolysis of some compounds.[5]
Solvent Extraction (Soxhlet) Petroleum Ether: 1.06% n-Hexane: 0.96% Ethanol: 0.78%[6]n-Hexane: ~35.3% Petroleum Ether: ~22.6%[6]High yield, efficient for less volatile compounds.[7]Residual solvent contamination, environmental concerns.[4]
Supercritical Fluid Extraction (SFE) Variable (e.g., 1.12% from tea leaves)[8]Highly selective, can be optimized for high purity.[4]"Green" technology, high purity, tunable selectivity.[3][9]High capital and operational costs, complex equipment.
Microwave-Assisted Hydrodistillation (MAHD) Yields comparable to or higher than conventional methods.[10]Often results in higher concentrations of oxygenated compounds.[10]Drastically reduced extraction time (e.g., 30 min vs 90 min), energy efficient.[11]Potential for localized overheating, requires specialized equipment.
Ultrasound-Assisted Extraction (UAE) Can significantly enhance yield.[12]Effective for preserving thermosensitive compounds.[13]Reduced processing time, improved mass transfer, eco-friendly.[14]Equipment cost, potential for degradation at high power.[12]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and desired outcomes.

Steam Distillation

This is the most common industrial method for extracting essential oils from Melaleuca alternifolia.[3]

Methodology:

  • Preparation: Weigh a known quantity of fresh or dried Melaleuca alternifolia leaves. The leaves can be coarsely chopped to increase the surface area.[15]

  • Apparatus Setup: Place the plant material in a biomass flask or column. The setup includes a separate boiling flask to generate steam, which is then passed through the plant material.[16]

  • Distillation: Heat the boiling flask to generate steam. As the steam passes through the leaves, it ruptures the oil glands and volatilizes the this compound along with other components.[3]

  • Condensation: The steam and essential oil vapor mixture is directed to a condenser, where it is cooled and converted back into a liquid.[2]

  • Separation: The collected distillate, consisting of essential oil and water (hydrosol), is transferred to a separatory funnel. The less dense essential oil forms a layer on top and is carefully separated from the aqueous layer.[7]

  • Duration: The process is typically continued for 2 to 4 hours, or until no more oil is recovered.[2][17]

Solvent Extraction (Soxhlet Apparatus)

This method uses organic solvents to dissolve the essential oil from the plant matrix.

Methodology:

  • Preparation: Dry the Melaleuca alternifolia leaves to a constant weight and grind them into a powder to maximize the extraction surface area.[7]

  • Apparatus Setup: Place a known amount of the powdered plant material into a cellulose thimble and position it within the Soxhlet extractor.

  • Extraction: The extractor is fitted onto a flask containing the solvent (e.g., n-hexane or petroleum ether). The solvent is heated to its boiling point. The vapor travels up to the condenser, liquefies, and drips back onto the plant material in the thimble.[6]

  • Cycling: The solvent fills the thimble and, once it reaches a certain level, siphons back into the boiling flask, carrying the extracted oil with it. This cycle is repeated multiple times.

  • Solvent Removal: After extraction is complete (typically several hours), the solvent is removed from the oil using a rotary evaporator under reduced pressure to yield the pure essential oil.

Supercritical Fluid Extraction (SFE)

SFE uses supercritical carbon dioxide (scCO₂) as a highly selective and "green" solvent.[9]

Methodology:

  • Preparation: Dried and ground Melaleuca alternifolia leaves are placed into a high-pressure extraction vessel.

  • Pressurization & Heating: Liquid CO₂ is pumped into the vessel and heated and pressurized beyond its critical point (31.1 °C and 7.38 MPa) to become a supercritical fluid.[8]

  • Extraction: The scCO₂ is passed through the plant material, where it acts as a solvent to extract the essential oils. The solvating power can be precisely controlled by adjusting pressure and temperature.[4][9] Optimal conditions for this compound from Melaleuca alternifolia have been reported at a scCO₂ density of 0.25 g/mL and a temperature of 110°C.[4]

  • Separation: The scCO₂ containing the dissolved oil is then passed to a separator vessel at a lower pressure. This causes the CO₂ to return to a gaseous state, releasing the extracted oil, which is collected at the bottom. The CO₂ can be recycled back into the system.[9]

Microwave-Assisted Hydrodistillation (MAHD)

MAHD is a modern technique that combines hydrodistillation with microwave energy to accelerate the extraction process.

Methodology:

  • Preparation: A known quantity of plant material (e.g., 100g) is placed in a flask with a specific volume of water (e.g., 300 mL).[11]

  • Apparatus Setup: The flask is placed inside a modified microwave oven and connected to a Clevenger-type apparatus for condensation and collection, which remains outside the oven.[18]

  • Extraction: Microwave irradiation is applied at a set power (e.g., 500-800 W). The microwave energy rapidly heats the water within the plant material, causing the cells to rupture and release the essential oil.[19]

  • Collection: The process generates a vapor of water and essential oil, which is condensed and collected similarly to conventional hydrodistillation.

  • Duration: MAHD significantly reduces extraction time, often completing the process in 30-75 minutes compared to several hours for traditional methods.[11][18]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from plant material.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Post-Processing & Analysis a Plant Material (Melaleuca alternifolia) b Pre-treatment (Drying/Grinding) a->b c Steam Distillation b->c d Solvent Extraction b->d e SFE b->e f MAHD / UAE b->f g Separation (Oil from Water/Solvent) c->g d->g e->g f->g h Analysis (GC-MS) g->h i Purified this compound Rich Essential Oil h->i G Steam_Dist Steam Distillation Yield: Moderate Purity: Good Time: Slow Cost: Low Solvent_Ext Solvent Extraction Yield: High Purity: Good Time: Slow Cost: Low-Med SFE Supercritical Fluid (SFE) Yield: Variable Purity: Very High Time: Fast Cost: High MAHD_UAE MAHD / UAE Yield: High Purity: Good-High Time: Very Fast Cost: Medium Main Extraction Techniques Main->Steam_Dist Conventional Main->Solvent_Ext Conventional Main->SFE Modern/Green Main->MAHD_UAE Modern/Green

References

Unveiling the Safety Profile of Terpinen-4-ol for Clinical Advancement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the safety and toxicity profile of Terpinen-4-ol, a primary bioactive constituent of Tea Tree Oil, in the context of its burgeoning clinical applications. Through a meticulous comparison with established alternatives and supported by detailed experimental data and methodologies, this document aims to facilitate an informed assessment of this compound's therapeutic potential.

This compound, a naturally occurring monoterpene, has garnered significant interest for its diverse pharmacological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties.[1][2] As this compound progresses towards potential clinical use, a thorough understanding of its safety and toxicity is paramount. This guide synthesizes preclinical and clinical data to offer a clear perspective on its safety profile relative to current therapeutic options.

Quantitative Safety and Toxicity Data: A Comparative Overview

To provide a clear and concise comparison, the following tables summarize the key quantitative toxicity data for this compound and its alternatives across different potential clinical applications.

Topical Antimicrobial and Acne Treatment

For skin-related applications, the focus of safety evaluation lies in local tolerance, including irritation and sensitization, as well as systemic toxicity upon dermal absorption.

CompoundAcute Oral Toxicity (LD50, rat)Dermal Irritation (Rabbit)Skin Sensitization (Guinea Pig)Notes
This compound 1300 - 4300 mg/kg[3][4]Reported to cause skin irritation at higher concentrations[5]May cause an allergic skin reaction[4]Generally considered safe for topical use in diluted forms.
Benzoyl Peroxide 7710 mg/kg[6]Irritant, may cause redness, peeling, and dryness[7]Can cause allergic contact dermatitis[6]A common over-the-counter acne treatment. Concerns exist about potential degradation to benzene at high temperatures.[8]
Salicylic Acid -Can cause skin irritation, particularly at higher concentrations[9]Rare, but can cause allergic reactions[9]Systemic toxicity (salicylism) is a risk with extensive topical use over large body surface areas.[10][11]
Systemic Anticancer Therapy

When considered for systemic use, such as in oncology, the toxicity profile is evaluated based on adverse events observed in clinical trials, including dose-limiting toxicities.

CompoundCommon Adverse Events (Grade 3-4)Dose-Limiting ToxicitiesNotes
This compound Data from clinical trials are limited. Preclinical studies suggest potential for dose-dependent cytotoxicity.[12]To be determined in clinical trials.Primarily investigated in preclinical cancer models.[12]
Oxaliplatin Neutropenia (41-44%), peripheral sensory neuropathy (acute and cumulative), diarrhea, nausea, vomiting, fatigue.[13][14][15]Cumulative sensory neurotoxicity.[16]A key chemotherapeutic agent for colorectal cancer.[16]
5-Fluorouracil (5-FU) Diarrhea, nausea, vomiting, stomatitis, myelosuppression (neutropenia, thrombocytopenia).[1][17][18]Myelosuppression, gastrointestinal toxicity.[17]A widely used antimetabolite in cancer chemotherapy.[19]
Gemcitabine Neutropenia, thrombocytopenia, anemia, nausea, vomiting, flu-like symptoms.[20][21]Myelosuppression.[21]Used in the treatment of various cancers, including pancreatic and lung cancer.[20]
Cetuximab Acneiform rash (1-18%), infusion reactions (~3%), hypomagnesemia.[22][23][24]Severe infusion reactions, dermatologic toxicities.[22][23]A monoclonal antibody targeting the epidermal growth factor receptor (EGFR).[5]

Experimental Protocols: A Guide to Key Safety Assays

The following sections provide detailed methodologies for the key experiments cited in the safety and toxicity assessment of this compound.

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control substances for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Dermal Irritation/Corrosion: OECD Test Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Animal Model: Typically performed on a single albino rabbit initially.

  • Application: Apply 0.5 mL (liquid) or 0.5 g (solid) of the test substance to a small patch of shaved skin. A control patch with the vehicle is also applied.

  • Exposure: The patch is left in place for 4 hours.

  • Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations can continue for up to 14 days.

  • Scoring: The severity of erythema and edema is scored using a standardized scale. The Primary Irritation Index (PII) is calculated to classify the substance's irritation potential.

Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD Test Guideline 429

The LLNA is an in vivo method for identifying potential skin sensitizers.

  • Animal Model: Performed on mice.

  • Application: Apply the test substance at various concentrations to the dorsum of each ear for three consecutive days. Control groups receive the vehicle alone.

  • Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine is injected intravenously.

  • Lymph Node Excision: After a set time, the draining auricular lymph nodes are excised.

  • Cell Proliferation Assessment: The incorporation of ³H-methyl thymidine into the DNA of proliferating lymphocytes is measured by scintillation counting. A Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the control group. An SI of 3 or greater is considered a positive response.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Test System: Utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.

  • Detection of Mutations: The bacteria are plated on a minimal agar medium lacking the essential amino acid. If the test substance is a mutagen, it will cause reverse mutations in the bacteria, allowing them to grow and form colonies.

  • Data Analysis: The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the biological activities of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

cluster_0 This compound Induced Apoptosis T4O This compound Bax Bax T4O->Bax Upregulates Bcl2 Bcl-2 T4O->Bcl2 Downregulates Mito Mitochondria CytC Cytochrome c (release) Mito->CytC Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization Casp9 Caspase-9 (activation) CytC->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

cluster_1 Anti-inflammatory Action of this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK T4O This compound T4O->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IKK->NFkB Activates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Induces transcription

Caption: this compound's anti-inflammatory signaling pathway.

cluster_2 Experimental Workflow for In Vitro Cytotoxicity (MTT Assay) Start Start Seed Seed cells in 96-well plate Start->Seed Adhere Allow cells to adhere (24h) Seed->Adhere Treat Treat with this compound and controls Adhere->Treat Incubate Incubate for desired period (24, 48, or 72h) Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Analyze data (Calculate IC50) Read->Analyze End End Analyze->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terpinen-4-ol
Reactant of Route 2
Terpinen-4-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.